molecular formula C47H86NO8P B15575201 16:0-23:2 Diyne PC

16:0-23:2 Diyne PC

Cat. No.: B15575201
M. Wt: 824.2 g/mol
InChI Key: IAFCRBIQENPXTJ-WBVITSLISA-N
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Description

16:0-23:2 Diyne PC is a useful research compound. Its molecular formula is C47H86NO8P and its molecular weight is 824.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h45H,6-21,26-44H2,1-5H3/t45-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFCRBIQENPXTJ-WBVITSLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H86NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 16:0-23:2 Diyne PC for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly referred to as 16:0-23:2 Diyne PC, is a synthetic, polymerizable phospholipid of significant interest in the fields of biophysics, materials science, and drug delivery. Its unique chemical structure, featuring a saturated palmitoyl (B13399708) chain at the sn-1 position and a tricosadiynoyl chain containing a diyne moiety at the sn-2 position, allows for the formation of highly stable, cross-linked lipid bilayers upon exposure to ultraviolet (UV) light. This property makes it an invaluable tool for creating robust biomimetic membranes, liposomes, and other nanostructures for various research and therapeutic applications. This guide provides a comprehensive overview of the technical data, experimental protocols, and fundamental principles associated with this compound.

Physicochemical Properties

The distinct characteristics of this compound are rooted in its molecular structure. The presence of both a saturated fatty acid and a long, diyne-containing fatty acid results in specific packing properties within a lipid bilayer. The diyne groups are the key functional feature, enabling photo-initiated polymerization.

Quantitative Data Summary
PropertyValueReference
Chemical Name 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[1]
Synonym PTPC
CAS Number 84271-00-1[1]
Molecular Formula C47H86NO8P[1]
Molecular Weight 824.2 g/mol [1]
Purity Typically >99% (TLC)
Physical Form Powder
Storage Temperature -20°C
Solubility Soluble in organic solvents such as chloroform (B151607) and DMSO. Formulation in aqueous solutions for in vivo use may involve co-solvents like PEG300 and surfactants like Tween 80.[2]
Critical Micelle Concentration (CMC) Not precisely determined in available literature, but expected to be in the low nanomolar range, typical for diacylphospholipids with long alkyl chains.[3][4]
Phase Transition Temperature (Tm) The photopolymerization of diacetylenic lipids is most efficient at temperatures well below the lipid's phase transition temperature to ensure a crystal-like lattice arrangement of the diyne moieties. For similar diacetylenic lipids, this temperature is around 40°C.[5]

Experimental Protocols

The utility of this compound is realized through its incorporation into lipid assemblies and subsequent polymerization. Below are detailed methodologies for key experiments.

Protocol 1: Preparation of Polymerizable Unilamellar Vesicles (Liposomes)

This protocol outlines the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) composed of this compound using the thin-film hydration method followed by sonication or extrusion.

Materials:

  • This compound powder

  • Chloroform or a chloroform:methanol (2:1, v/v) mixture

  • Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or liposome (B1194612) extruder with polycarbonate membranes of desired pore size

  • Argon or nitrogen gas

Procedure:

  • Lipid Film Formation: a. Weigh the desired amount of this compound powder and dissolve it in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical lipid concentration in the organic solvent is 10-20 mg/mL.[6] b. Ensure the lipid is completely dissolved to form a clear solution. c. Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept below the phase transition temperature of the lipid. d. Continue evaporation for at least 30 minutes after the bulk solvent has been removed to ensure a thin, uniform lipid film is formed on the wall of the flask. e. For residual solvent removal, the flask can be placed under high vacuum for at least 2 hours.[7]

  • Hydration: a. Introduce the desired aqueous buffer into the flask containing the lipid film. b. Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid's phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).[6]

  • Vesicle Sizing:

    • For Small Unilamellar Vesicles (SUVs) by Sonication: a. Place the MLV suspension in a glass test tube. b. Sonicate the suspension in a bath sonicator for 10-30 minutes, or until the milky suspension becomes a clear or slightly hazy solution.[6][7] The temperature of the sonicator bath should be carefully controlled. c. After sonication, centrifuge the sample to pellet any titanium particles from the sonicator probe (if used) or larger lipid aggregates.[6]

    • For Large Unilamellar Vesicles (LUVs) by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder syringe. c. Heat the extruder to a temperature above the lipid's phase transition temperature. d. Force the lipid suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a uniform size.[8]

Protocol 2: UV Photopolymerization of this compound Vesicles

This protocol describes the process of cross-linking the this compound molecules within the liposomal bilayer to enhance stability.

Materials:

  • Prepared suspension of this compound vesicles

  • UV lamp with an emission wavelength of 254 nm (e.g., a low-pressure mercury arc lamp)

  • Quartz cuvette or reaction vessel

  • Argon or nitrogen gas

Procedure:

  • Preparation for Irradiation: a. Transfer the vesicle suspension to a quartz cuvette. b. To prevent oxidation, purge the suspension of oxygen by bubbling argon or nitrogen gas through it for several minutes. Seal the cuvette under the inert atmosphere.[5]

  • UV Irradiation: a. Place the cuvette at a fixed distance (e.g., 6-13 cm) from the UV lamp.[5] b. Irradiate the sample with 254 nm UV light.[5] The polymerization process is most efficient when performed at a temperature well below the phase transition temperature of the lipid (e.g., 20°C).[5] c. The polymerization can often be visually monitored by a color change, with the initially colorless solution turning blue and then red upon successful cross-linking.[5] d. The duration of irradiation will depend on the intensity of the UV source and the concentration of the lipid.

Important Considerations:

  • Diacetylenic lipids like this compound are light-sensitive and can spontaneously polymerize, especially in solution. Therefore, all handling and preparation steps before the intended UV irradiation should be performed under yellow or red light to avoid premature polymerization.[5]

  • For maximum stability, the lipid should be stored as a powder at -20°C or below.[5]

Visualizations of Key Processes

Photopolymerization of this compound in a Lipid Bilayer

The following diagram illustrates the molecular mechanism of UV-induced cross-linking of this compound molecules within a lipid bilayer.

G cluster_sizing Vesicle Sizing start Start: this compound Powder dissolve Dissolve in Organic Solvent (e.g., Chloroform) start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Formation of Thin Lipid Film evaporate->film hydrate Hydration with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv sonicate Sonication mlv->sonicate extrude Extrusion mlv->extrude suv Small Unilamellar Vesicles (SUVs) sonicate->suv luv Large Unilamellar Vesicles (LUVs) extrude->luv purge Purge with Inert Gas (Argon or Nitrogen) suv->purge luv->purge irradiate UV Irradiation (254 nm) purge->irradiate polymerized Polymerized, Cross-linked Vesicles irradiate->polymerized end End Product polymerized->end

References

An In-Depth Technical Guide to 1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is a unique synthetic phospholipid that holds significant promise in the fields of biomaterials, drug delivery, and biosensing. Its defining feature is the presence of a diacetylenic group within one of its acyl chains, which allows for UV-induced polymerization. This process transforms fluid, self-assembled structures like liposomes into robust, stable vesicles with tunable properties. This technical guide provides a comprehensive overview of its structure, physicochemical characteristics, experimental protocols for its use, and its applications in advanced research and development.

Core Molecular Structure and Properties

1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is an asymmetric phosphatidylcholine, meaning it has two different fatty acid chains attached to the glycerol (B35011) backbone. The sn-1 position is occupied by a saturated palmitic acid (16:0), while the sn-2 position contains the polymerizable 10,12-tricosadiynoic acid (23:2). The hydrophilic headgroup consists of a phosphocholine (B91661) moiety.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine.

Physicochemical Properties

Quantitative data for 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is summarized in the table below.

PropertyValueReference
Molecular Formula C47H86NO8P[1][2]
Molecular Weight 824.16 g/mol [1]
CAS Number 84271-00-1[2]
Purity ≥99%[2]
Appearance Solid
Solubility Soluble in organic solvents like chloroform (B151607).

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

This protocol describes a standard method for the preparation of unilamellar vesicles (liposomes) composed of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, often in combination with other lipids to modulate membrane properties.

Materials:

  • 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine

  • Co-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)

  • Chloroform

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine and any co-lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size distribution, the MLV suspension can be either sonicated in a bath sonicator or extruded.

    • For extrusion, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[3]

UV Polymerization of Diacetylenic Liposomes

This protocol outlines the process of polymerizing the diacetylene-containing liposomes to enhance their stability.

Materials:

  • Suspension of liposomes containing 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine

  • UV lamp (e.g., 254 nm)

  • Quartz cuvette or other UV-transparent container

Procedure:

  • Preparation:

    • Place the liposome (B1194612) suspension in a quartz cuvette.

    • Cool the suspension to a temperature below the phase transition temperature of the diacetylenic lipid to ensure proper alignment of the diacetylene groups for polymerization.

  • UV Irradiation:

    • Expose the liposome suspension to UV light (typically 254 nm). The duration of exposure will depend on the lamp intensity and the desired degree of polymerization.

    • Polymerization is visually indicated by a color change of the suspension from colorless to blue or purple.

  • Post-Polymerization:

    • The polymerized liposome suspension can be stored at 4°C. The stability of the vesicles is significantly increased after polymerization.

G cluster_prep Liposome Preparation cluster_poly UV Polymerization a Dissolve Lipids in Chloroform b Form Thin Lipid Film (Rotary Evaporation) a->b c Hydrate Film with Buffer (Forms MLVs) b->c d Size Vesicles (Extrusion or Sonication) c->d e Cool Liposome Suspension d->e Transfer to UV-transparent container f Irradiate with UV Light (254 nm) e->f g Polymerized Vesicles (Colored) f->g

Caption: Experimental workflow for the preparation and polymerization of diacetylenic liposomes.

Applications in Research and Drug Development

The unique properties of polymerized 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine vesicles make them valuable tools in several areas:

Drug Delivery

The enhanced stability of polymerized liposomes compared to their non-polymerized counterparts makes them excellent candidates for drug delivery vehicles. They can encapsulate therapeutic agents and protect them from degradation in the bloodstream, allowing for targeted delivery and controlled release. The inclusion of co-lipids can be used to further modify the vesicle surface, for instance, with targeting ligands or polyethylene (B3416737) glycol (PEG) to reduce non-specific interactions with cells and prolong circulation time.[4][5]

Biosensors

Upon polymerization, diacetylenic lipids exhibit a distinct blue color due to the formation of a conjugated polymer backbone. This colored state is sensitive to environmental perturbations such as temperature, pH, or the binding of specific molecules.[6] This blue-to-red color change, which is easily detectable by the naked eye or through UV-Vis spectroscopy, forms the basis of colorimetric biosensors. By incorporating specific receptors or antibodies into the liposome membrane, sensors can be designed to detect a wide range of analytes, from small molecules to proteins and pathogens.[7][8]

Model Membranes

Polymerized vesicles provide a stable platform for studying membrane-associated processes. They can be used to investigate peptide-membrane interactions, the function of membrane proteins, and the biophysical properties of lipid bilayers. The ability to create robust and well-defined model membranes is crucial for advancing our understanding of cellular biology.[7][8]

Signaling Pathways

While 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is a synthetic lipid and not directly involved in natural signaling pathways, its use in model systems can help elucidate the mechanisms of lipid-based signaling. The interaction of signaling proteins with membranes containing this lipid can be studied to understand how membrane composition and fluidity affect protein recruitment and activation.

Below is a generalized diagram illustrating how external stimuli can lead to the generation of lipid second messengers, a process that can be studied using stable, synthetic membrane systems.

G stimulus External Stimulus (e.g., Growth Factor) receptor Membrane Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 (Membrane Lipid) plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release ip3->ca_release response Cellular Response pkc->response ca_release->response

Caption: A simplified signaling pathway involving lipid second messengers.

Conclusion

1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is a versatile and powerful tool for researchers in the life sciences and drug development. Its ability to form stable, polymerized vesicles with tunable properties opens up a wide range of applications, from creating advanced drug delivery systems to developing novel biosensors and robust model membranes. As research continues to advance, the unique characteristics of this diacetylenic phospholipid will undoubtedly contribute to new discoveries and innovations.

References

In-Depth Technical Guide to the Physical Properties of 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC). This polymerizable phospholipid is of significant interest in the development of advanced drug delivery systems, biosensors, and biomimetic membranes due to its unique ability to form stabilized structures upon polymerization. This document summarizes key quantitative data, outlines experimental protocols for its use, and provides visualizations of relevant workflows.

Core Physical and Chemical Properties

This compound is a synthetic phospholipid featuring a saturated palmitoyl (B13399708) (16:0) chain at the sn-1 position and a diacetylenic tricosadiynoyl (23:2) chain at the sn-2 position of the glycerol (B35011) backbone.[1][2][3] The presence of the diyne moiety in the acyl chain allows for cross-linking and polymerization when exposed to UV light, forming highly stable liposomes and membranes.[4][5]

A summary of its fundamental properties is presented in the table below.

PropertyValueSource(s)
Chemical Name 1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[2]
Synonyms PTPC[2][3]
CAS Number 84271-00-1[2][3]
Molecular Formula C47H86NO8P[1][2][3]
Molecular Weight 824.161 g/mol [1][2]
Percent Composition C: 68.49%, H: 10.52%, N: 1.70%, O: 15.53%, P: 3.76%[2][3]
Purity >99%[2][3]
Physical State Powder[4]
Storage Temperature -20°C[2][3][4]
Stability 3 Months[2][3]

Thermal Properties

The phase transition temperature (Tm) is a critical parameter for phospholipids (B1166683), representing the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a fluid, liquid-crystalline state. For diacetylenic lipids such as this compound, this property is particularly important as efficient photopolymerization is dependent on the crystalline-like lattice arrangement of the diyne groups, which is present at temperatures well below the Tm.[4] The phase transition temperature for diacetylenic lipids is reported to be around 40°C.[4] Heating the lipid above this temperature, followed by cooling, can render the lipid insensitive to light-induced polymerization, a sensitivity that can be regained by cooling to near 0°C.[4]

Solubility and Micellar Properties

The critical micelle concentration (CMC) is the concentration above which amphiphilic molecules, like phospholipids, self-assemble into micelles or other aggregate structures in an aqueous solution.[7][8] The determination of the CMC is crucial for understanding the conditions under which liposomes and other nanostructures will form. While a specific CMC value for this compound has not been reported, the CMC of phospholipids is influenced by factors such as acyl chain length and saturation.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, general methods for the synthesis of mixed-chain phospholipids and their characterization can be adapted.

Synthesis and Purification

The synthesis of mixed-chain phospholipids like this compound typically involves a multi-step process. A general approach for the synthesis of 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described, which could be adapted for the introduction of the diyne-containing acyl chain.[9] A recently developed economical method for the synthesis of high-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) using Steglich esterification followed by recrystallization offers a potential route, avoiding column chromatography.[10][11]

A generalized workflow for the synthesis and purification is outlined below.

G General Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: - sn-glycero-3-phosphocholine - Palmitic Acid (16:0) - 10,12-Tricosadiynoic Acid esterification Steglich Esterification start->esterification crude Crude this compound esterification->crude extraction Liquid-Liquid Extraction crude->extraction recrystallization Sequential Recrystallization (e.g., from Ethyl Acetate and Acetone) extraction->recrystallization pure High-Purity this compound recrystallization->pure nmr NMR Spectroscopy (1H, 13C, 31P) pure->nmr ms Mass Spectrometry (ESI-MS/MS) pure->ms tlc Thin-Layer Chromatography pure->tlc

Caption: Generalized workflow for the synthesis and purification of this compound.

Characterization Techniques

The structural integrity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential for confirming the chemical structure, including the positions of the acyl chains and the integrity of the phosphocholine (B91661) headgroup.[10][11]

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation patterns, confirming the identity of the phospholipid.[12][13][14]

  • Thin-Layer Chromatography (TLC): TLC is a straightforward method to assess the purity of the synthesized lipid.[15]

Preparation of Polymerizable Vesicles

A key application of this compound is the formation of polymerizable vesicles (liposomes). The following is a general protocol for their preparation and polymerization.

  • Lipid Film Hydration: A solution of this compound in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) is evaporated under a stream of nitrogen to form a thin lipid film on the surface of a round-bottom flask. The film is then dried under vacuum to remove residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer solution by vortexing or gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain vesicles of a defined size, the MLV suspension can be subjected to sonication to form small unilamellar vesicles (SUVs) or extrusion through polycarbonate membranes of a specific pore size to produce large unilamellar vesicles (LUVs).[4]

  • Photopolymerization: The vesicle suspension is purged with an inert gas like argon to remove oxygen, which can quench the polymerization reaction. The suspension is then irradiated with UV light (typically at 254 nm) at a temperature below the lipid's phase transition temperature (e.g., 20°C) to induce cross-linking of the diyne groups.[4] Successful polymerization is often indicated by a color change of the solution, initially to blue and then to red.[4]

G Workflow for Preparation and Polymerization of this compound Vesicles cluster_prep Vesicle Preparation cluster_poly Polymerization lipid_sol This compound in Organic Solvent film Thin Lipid Film Formation (Solvent Evaporation) lipid_sol->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sizing Vesicle Sizing (Sonication or Extrusion) mlv->sizing suv_luv SUVs or LUVs sizing->suv_luv purge Oxygen Purge (Argon) suv_luv->purge irradiate UV Irradiation (254 nm) (T < Tm) purge->irradiate polymerized Polymerized Vesicles irradiate->polymerized

References

An In-depth Technical Guide to 16:0-23:2 Diyne PC: Properties, Applications, and Hypothetical Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16:0-23:2 Diyne PC, or 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, is a unique, polymerizable phospholipid that has garnered significant interest in the fields of biomaterials science and membrane biophysics. Its defining characteristic is the presence of a diacetylene group within its sn-2 acyl chain, which allows for UV-induced cross-linking to form highly stable, biomimetic structures such as liposomes and supported lipid bilayers. While its primary application lies in the creation of robust platforms for studying membrane proteins and in the development of controlled-release drug delivery systems, its direct mechanism of action as a bioactive molecule is not yet established in scientific literature. This guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its use in forming polymerized vesicles, and a hypothetical framework for investigating its potential effects on cellular processes, including cell viability and regulated cell death pathways like apoptosis and ferroptosis.

Physicochemical Properties and Data Presentation

This compound is a synthetic phospholipid that combines a saturated 16-carbon palmitoyl (B13399708) chain at the sn-1 position with a 23-carbon chain containing a diacetylene moiety at the sn-2 position.[1] This amphipathic structure allows it to self-assemble into lipid bilayers in aqueous environments, similar to naturally occurring phospholipids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholineAvanti Polar Lipids
Abbreviation This compound; PTPC[1]
CAS Number 84271-00-1Avanti Polar Lipids
Molecular Formula C₄₇H₈₆NO₈PAvanti Polar Lipids
Molecular Weight 824.16 g/mol Avanti Polar Lipids
Physical Form PowderSigma-Aldrich
Solubility Soluble in organic solvents like chloroform (B151607) and DMSOIn-house knowledge
Storage -20°C as a powderSigma-Aldrich

Core Application: UV-Induced Polymerization for Stabilized Biomembranes

The diacetylene group in this compound is the key to its primary application. Upon exposure to UV light (typically at 254 nm), the diacetylene moieties of adjacent lipid molecules undergo a 1,4-addition reaction, forming a cross-linked polymer. This polymerization process transforms the fluid lipid assembly into a stable, robust structure that is more resistant to chemical and physical disruption.

Experimental Protocol: Preparation and Polymerization of this compound Liposomes

This protocol outlines the general steps for creating and polymerizing liposomes composed of this compound.

Materials:

  • This compound powder

  • Chloroform or another suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • UV lamp (254 nm)

  • Argon or nitrogen gas

Procedure:

  • Lipid Film Hydration:

    • Dissolve a known quantity of this compound in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of argon or nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles.

    • To produce small unilamellar vesicles (SUVs), sonicate the suspension using a probe or bath sonicator until the solution becomes clear.

    • For large unilamellar vesicles (LUVs), extrude the MLV suspension multiple times through a polycarbonate membrane of a defined pore size (e.g., 100 nm).

  • UV Polymerization:

    • Transfer the vesicle suspension to a quartz cuvette.

    • Deoxygenate the suspension by bubbling with argon or nitrogen gas for 15-30 minutes, as oxygen can quench the polymerization reaction.

    • Expose the suspension to UV light (254 nm) for a defined period. The optimal exposure time will depend on the lipid concentration and the intensity of the UV source and should be determined empirically.

    • Polymerization can be monitored by a color change in the suspension, often to a bluish or reddish hue.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Vesicle Sizing cluster_poly Polymerization dissolve Dissolve this compound in Chloroform film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate sonicate Sonication (SUVs) hydrate->sonicate extrude Extrusion (LUVs) hydrate->extrude deoxygenate Deoxygenate with Ar/N2 sonicate->deoxygenate extrude->deoxygenate uv Expose to UV Light (254 nm) deoxygenate->uv polymerized Polymerized Vesicles uv->polymerized

Caption: Workflow for the preparation and polymerization of this compound vesicles.

Hypothetical Mechanism of Action in Cellular Systems: A Framework for Investigation

Currently, there is a lack of published data on the direct biological effects of this compound on cell viability and signaling pathways. However, based on the general understanding of lipid biology and the unique structure of this molecule, a hypothetical framework for investigating its potential bioactivity can be proposed. The diacetylene group, being a site of potential reactivity, could be a starting point for such investigations.

Potential for Induction of Oxidative Stress and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The diacetylene moiety in this compound could potentially be susceptible to oxidation, leading to the generation of reactive lipid species that could trigger ferroptosis.

Hypothetical Signaling Pathway:

ferroptosis_pathway 16_0_23_2_Diyne_PC This compound Cellular_Uptake Cellular Uptake and Membrane Integration 16_0_23_2_Diyne_PC->Cellular_Uptake Oxidative_Stress Increased Oxidative Stress (e.g., via Fenton reaction) Cellular_Uptake->Oxidative_Stress Lipid_Peroxidation Peroxidation of Diacetylene Moiety Oxidative_Stress->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Hypothetical pathway for this compound-induced ferroptosis.

Experimental Protocol: Investigating Ferroptosis Induction

Cell Culture:

  • Use a cell line known to be susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells).

Treatment:

  • Prepare liposomes of this compound and a control lipid (e.g., 16:0-18:1 PC, POPC).

  • Treat cells with varying concentrations of the liposomes.

  • Include positive controls for ferroptosis induction (e.g., erastin, RSL3) and inhibitors of ferroptosis (e.g., ferrostatin-1, liproxstatin-1).

Assays:

  • Cell Viability Assay:

    • Use a standard assay such as MTT or CellTiter-Glo to assess cell viability after treatment.

  • Lipid Peroxidation Assay:

    • Measure lipid peroxidation using reagents like C11-BODIPY 581/591 by flow cytometry or fluorescence microscopy.

  • Iron Chelation:

    • Co-treat cells with an iron chelator (e.g., deferoxamine) to determine if cell death is iron-dependent.

  • Western Blot Analysis:

    • Analyze the expression levels of key proteins in the ferroptosis pathway, such as GPX4 and ACSL4.

Table 2: Hypothetical Quantitative Data for Ferroptosis Induction

TreatmentIC₅₀ (µM)C11-BODIPY Oxidation (Fold Change)Rescue by Ferrostatin-1 (%)
This compound To be determinedTo be determinedTo be determined
POPC (Control) >1001.0N/A
Erastin (Positive Control) 58.295
Potential for Induction of Apoptosis

Apoptosis is a programmed cell death pathway characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Perturbations in membrane structure and fluidity by exogenous lipids can sometimes trigger apoptotic signaling.

Hypothetical Signaling Pathway:

apoptosis_pathway 16_0_23_2_Diyne_PC This compound Membrane_Perturbation Membrane Perturbation and Changes in Fluidity 16_0_23_2_Diyne_PC->Membrane_Perturbation Stress_Signaling Cellular Stress Signaling (e.g., ER Stress) Membrane_Perturbation->Stress_Signaling Caspase_Activation Caspase Activation (e.g., Caspase-3) Stress_Signaling->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical pathway for this compound-induced apoptosis.

Experimental Protocol: Investigating Apoptosis Induction

Cell Culture:

  • Use a cell line commonly used for apoptosis studies (e.g., Jurkat cells, HeLa cells).

Treatment:

  • Treat cells with varying concentrations of this compound liposomes.

  • Include a positive control for apoptosis (e.g., staurosporine).

  • Include a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if cell death is caspase-dependent.

Assays:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Caspase Activity Assay:

    • Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using a luminescent or fluorescent substrate.

  • Mitochondrial Membrane Potential Assay:

    • Use a dye such as TMRE or JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Table 3: Hypothetical Quantitative Data for Apoptosis Induction

Treatment% Annexin V Positive CellsCaspase-3/7 Activity (Fold Change)Rescue by Z-VAD-FMK (%)
This compound To be determinedTo be determinedTo be determined
POPC (Control) <51.0N/A
Staurosporine (Positive Control) 6512.590

Conclusion

This compound is a valuable tool for researchers in materials science and biophysics, enabling the creation of stabilized, biomimetic membrane systems. Its utility in studying membrane protein function and for the development of novel drug delivery vehicles is well-recognized. While there is currently no evidence to suggest a direct, specific mechanism of action for this compound in inducing cell death, its unique chemical structure presents an interesting avenue for future research. The hypothetical frameworks and experimental protocols outlined in this guide provide a starting point for investigating the potential bioactivity of this and other novel lipids, which could uncover new biological functions and therapeutic applications. Researchers are encouraged to explore these possibilities while remaining grounded in the established properties of this versatile molecule.

References

The Diacetylene Group in Lipids: A Technical Guide to Polymerizable Assemblies for Advanced Drug Delivery and Biosensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the diacetylene moiety into lipid structures imparts a unique and powerful functionality: the ability to undergo irreversible, topochemically controlled polymerization upon exposure to UV radiation. This process transforms otherwise standard lipid assemblies into robust, stimuli-responsive polymeric materials known as polydiacetylenes (PDAs). These materials exhibit remarkable chromic and fluorescent properties, making them invaluable tools in the development of advanced drug delivery systems and highly sensitive biosensors. This technical guide provides an in-depth exploration of the core functions of diacetylene-containing lipids, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in their practical application.

Core Function: From Monomeric Lipids to Polymeric Assemblies

The fundamental role of the diacetylene group within a lipid acyl chain is to serve as a polymerizable unit.[1] When these lipids are organized into highly ordered structures, such as crystalline arrays, monolayers, or, most commonly, vesicular bilayers (liposomes), the diacetylene moieties of adjacent lipid molecules are brought into close proximity and optimal alignment for a 1,4-addition reaction.[2][3]

Upon irradiation with 254 nm UV light, a chain reaction is initiated, resulting in the formation of a conjugated ene-yne polymer backbone.[3][4] This polymerization process is topotactic, meaning the three-dimensional arrangement of the monomer units dictates the structure and properties of the resulting polymer.[2] The newly formed polydiacetylene is a highly conjugated system that strongly absorbs visible light, typically appearing blue (λmax ≈ 640 nm).[5][6]

A key feature of these PDA materials is their ability to undergo a dramatic and irreversible colorimetric transition from blue to red (λmax ≈ 540 nm) in response to external stimuli.[5][7] This change is often accompanied by the emergence of red fluorescence.[6] The blue-to-red transition is induced by perturbations to the polymer backbone, which can be triggered by a variety of factors including heat, mechanical stress, pH changes, and the binding of biological molecules.[7][8] This unique optical response is the foundation for their widespread use in sensing applications.

Furthermore, the polymerization of diacetylene lipids significantly enhances the mechanical stability of the lipid assembly.[9] This increased robustness makes PDA-based vesicles more resistant to degradation and leakage compared to their non-polymerized counterparts, a critical advantage for drug delivery applications.[1]

Quantitative Data on Diacetylene Lipid Systems

The performance of diacetylene lipid-based systems can be quantified in terms of their stability, drug release characteristics, and biosensing sensitivity. The following tables summarize key quantitative data from the literature.

ParameterConventional LiposomesPolydiacetylene (PCDA) VesiclesReference
Drug Release (Paclitaxel) 69 ± 6% released in 24h57 ± 1% (with 50% PCDA)[1]
32 ± 4% (with 75% PCDA)[1]
Stability against Triton X-100 LowGreatly improved[1]
Size Change over 7 Days (at 5°C) 16.2% increase11.3% increase (with DMPA)[10][11]
6.5% increase (with DMTAP)[10][11]

Table 1: Enhanced Stability and Controlled Release in PDA Vesicles. The incorporation of polymerizable diacetylene lipids, such as 10,12-pentacosadiynoic acid (PCDA), significantly improves the stability of liposomes and allows for sustained drug release. Mixing with other phospholipids (B1166683) like dimyristoylphosphatidic acid (DMPA) and dimyristoyl-trimethylammonium propane (B168953) (DMTAP) can further enhance stability.

AnalyteDetection MethodDetection LimitReference
Double-stranded DNA Colorimetric10 nM[5][6]
Potassium (K+) Fluorescence0.5 mM (in microarray)[12]
Lead (Pb2+) Colorimetric (UV-Vis)16.8 ppb[13]
Fluorescence3.1 ppb[13]
Bovine Viral Diarrhea Virus Antibody Colorimetric0.001 µg/mL[11]

Table 2: High Sensitivity of Polydiacetylene-Based Biosensors. The stimuli-responsive nature of PDA vesicles enables the development of highly sensitive biosensors for a wide range of analytes, with detection limits reaching the nanomolar and parts-per-billion levels.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of diacetylene lipid systems. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of Diacetylenic Phospholipids

The synthesis of diacetylenic phosphatidylcholines, such as 1,2-bis(10',12'-tricosadiynoyl)-sn-glycero-3-phosphocholine, is a multi-step process that can be adapted from established organic chemistry procedures. A general synthetic scheme is described in the literature and involves the coupling of diacetylenic fatty acids to a glycerophosphocholine backbone.[14][15] Lyophilization of diacetylenic alcohol and acid intermediates is recommended to reduce undesired polymerization during storage.[14] For more rapid and efficient preparation of functionalized diacetylenes, solid-phase synthesis methods have also been developed.

Preparation of Polydiacetylene Vesicles

Several methods can be employed to prepare PDA vesicles, with the choice of method influencing the size and uniformity of the resulting liposomes.

1. Thin-Film Hydration Followed by Sonication:

  • Dissolve the diacetylene lipid (e.g., 10,12-pentacosadiynoic acid, PCDA) and any other lipid components (e.g., DMPC) in an organic solvent such as chloroform (B151607) in a round-bottom flask.[4][16]

  • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under a stream of nitrogen gas to remove any residual solvent.[4]

  • Hydrate the lipid film with an aqueous buffer solution by vortexing. This will form multilamellar vesicles.

  • To produce small unilamellar vesicles, sonicate the suspension using a probe sonicator on ice until the solution becomes clear.[9]

  • The resulting vesicle solution can then be polymerized.

2. Solvent Injection Method:

  • Dissolve the diacetylene lipid in a water-miscible organic solvent like ethanol.

  • Heat a volume of deionized water to a temperature above the lipid's phase transition temperature.

  • Slowly inject the lipid solution into the heated water while stirring vigorously.

  • Vesicles will spontaneously form as the organic solvent is diluted in the aqueous phase.

UV Polymerization of Diacetylene Vesicles
  • Transfer the prepared diacetylene vesicle suspension to a quartz cuvette or a suitable UV-transparent container.

  • Expose the suspension to a 254 nm UV light source. A UV cross-linker or a pen-ray lamp can be used.[9] The distance from the light source and the irradiation time will need to be optimized for the specific lipid composition and concentration.

  • Polymerization is indicated by the appearance of a blue color in the solution.[9] The progress of polymerization can be monitored by observing the absorbance peak at approximately 640 nm using a UV-Vis spectrophotometer.[15]

Characterization of Polydiacetylene Vesicles
  • Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of the vesicles. The zeta potential, which indicates surface charge and colloidal stability, can also be measured using DLS instrumentation.[1]

  • Morphology: Transmission Electron Microscopy (TEM) provides direct visualization of the vesicle shape and lamellarity.[10]

  • Optical Properties: UV-Visible spectroscopy is used to monitor the polymerization process and the colorimetric response to stimuli by measuring the absorbance at ~640 nm (blue phase) and ~540 nm (red phase).[16] Fluorescence spectroscopy can be used to quantify the fluorescence emission of the red phase.[13]

  • Colorimetric Response (CR): The extent of the blue-to-red color transition can be quantified using the following equation: CR (%) = [ (PB₀ - PBᵢ) / PB₀ ] * 100, where PB = A₆₄₀ / (A₆₄₀ + A₅₄₀). A₆₄₀ and A₅₄₀ are the absorbances at the respective wavelengths. PB₀ is the initial percentage of blue before the stimulus, and PBᵢ is the value after the stimulus.

Visualizing Key Processes and Structures

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to diacetylene lipids.

Topochemical_Polymerization cluster_monomers Ordered Diacetylene Lipids (Monomers) cluster_polymer Polydiacetylene (Blue Phase) cluster_stimulated_polymer Polydiacetylene (Red Phase) m1 Lipid 1 m2 Lipid 2 m3 Lipid 3 p1 Polymerized Lipids m2->p1 UV (254 nm) Polymerization s1 Stimulated Polymer p1->s1 Stimulus (Heat, Analyte, etc.)

Caption: Topochemical polymerization of diacetylene lipids.

Vesicle_Preparation_Workflow start Start dissolve Dissolve Diacetylene Lipids in Organic Solvent start->dissolve film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate sonicate Sonicate to Form Unilamellar Vesicles hydrate->sonicate polymerize UV Irradiation (254 nm) to Polymerize Vesicles sonicate->polymerize characterize Characterize PDA Vesicles (DLS, TEM, Spectroscopy) polymerize->characterize end End characterize->end

Caption: Workflow for PDA vesicle preparation.

Biosensor_Mechanism pda_vesicle Blue PDA Vesicle receptor Receptor pda_vesicle->receptor Functionalization analyte Analyte receptor->analyte Binding Event red_pda_vesicle Red PDA Vesicle receptor->red_pda_vesicle Induces Strain on Polymer Backbone analyte->red_pda_vesicle Induces Strain on Polymer Backbone fluorescence Fluorescence red_pda_vesicle->fluorescence Emits

Caption: Mechanism of a PDA-based biosensor.

References

An In-depth Technical Guide to the Solubility and Stability of 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC), a polymerizable phospholipid of significant interest in the development of advanced drug delivery systems, biosensors, and biomimetic membranes. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a unique synthetic phospholipid that incorporates a diacetylenic moiety within its sn-2 acyl chain. This feature allows for irreversible cross-linking of the lipid molecules upon exposure to UV light, forming a highly stable, polymerized lipid assembly. Understanding the solubility and stability of the monomeric form of this lipid is critical for its effective handling, formulation, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms PTPC, 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[1]
Molecular Formula C47H86NO8P[1]
Molecular Weight 824.161 g/mol [1]
Purity >99%[1]
Physical Form Powder
Storage Temperature -20°C[1][2]

Solubility

SolventSolubilityObservations
Water 1 mg/mLForms a dispersion.
Dimethyl Sulfoxide (DMSO) May dissolveRecommended for in-vitro use.[3]
Ethanol May dissolveRecommended for in-vitro use.[3]
Dimethylformamide (DMF) May dissolveRecommended for in-vitro use.[3]

Note: It is recommended to test solubility with a small amount of the product to avoid sample loss. For in-vivo applications, various formulations using excipients like PEG400, Carboxymethyl cellulose, and Tween 80 have been suggested to improve solubility and bioavailability.[3]

Experimental Protocol for Determining Phospholipid Solubility

A robust method for determining the aqueous solubility of phospholipids (B1166683) involves equilibrium distribution between a surface and the bulk phase. This is particularly useful for lipids that form aggregates like micelles or vesicles at very low concentrations.

Principle: The method relies on measuring the surface tension of a solution containing the phospholipid. The concentration at which the surface tension becomes constant, irrespective of the addition of more lipid, corresponds to the critical aggregation concentration (CAC) or the aqueous solubility limit.

Materials:

  • This compound

  • High-purity water or buffer of choice

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Glassware cleaned with a suitable organic solvent and rinsed thoroughly with high-purity water.

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) at a known concentration.

  • Prepare a series of aqueous solutions with increasing concentrations of the phospholipid by adding aliquots of the stock solution to the aqueous phase.

  • After adding the stock solution, ensure the organic solvent is completely evaporated, typically by using a stream of inert gas (e.g., nitrogen) followed by vacuum desiccation.

  • Allow the aqueous solutions to equilibrate for a sufficient time (e.g., 24 hours) at a controlled temperature.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the phospholipid concentration.

  • The concentration at which the surface tension plateaus is the critical aggregation concentration, which represents the aqueous solubility of the monomeric lipid.

Stability

The stability of this compound is influenced by temperature, light, and the physical state of the lipid.

ConditionStabilityRecommendations
Storage (Powder) 3 Months at -20°CStore as a dry powder for maximum stability.[1][2]
In Solution Prone to spontaneous polymerizationPrepare solutions fresh and protect from light.
Light Exposure (UV) Undergoes polymerizationUse UV light (254 nm) to intentionally polymerize.
Photostability and Polymerization

A key feature of this compound is its ability to polymerize upon exposure to UV light, typically at a wavelength of 254 nm. This topotactic polymerization occurs when the diacetylene moieties of adjacent lipid molecules are in close proximity and properly aligned, which is most efficient in the gel phase (below the lipid's phase transition temperature). The polymerization results in the formation of a conjugated polydiacetylene backbone, leading to a distinct color change, typically from colorless to blue or red.

The following diagram illustrates the workflow for the photopolymerization of vesicles composed of this compound.

G cluster_prep Vesicle Preparation cluster_poly Photopolymerization cluster_char Characterization lipid_powder This compound (Powder) dissolve Dissolve in Organic Solvent lipid_powder->dissolve film Dry to Thin Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate extrude Extrude to Form Unilamellar Vesicles hydrate->extrude uv_exposure Expose to UV Light (254 nm) extrude->uv_exposure polymerized_vesicles Polymerized Vesicles (Colored) uv_exposure->polymerized_vesicles dls Dynamic Light Scattering (Size) polymerized_vesicles->dls uv_vis UV-Vis Spectroscopy (Polymerization) polymerized_vesicles->uv_vis tem Transmission Electron Microscopy (Morphology) polymerized_vesicles->tem

Caption: Workflow for the preparation and photopolymerization of this compound vesicles.

Experimental Protocol for Photopolymerization and Monitoring

Principle: The extent of polymerization can be monitored by observing the color change and quantifying the absorbance of the resulting polydiacetylene using UV-Vis spectroscopy.

Materials:

  • Vesicles of this compound prepared as described in the solubility protocol.

  • UV lamp (254 nm).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Place the vesicle suspension in a quartz cuvette.

  • Expose the sample to UV light (254 nm) at a controlled temperature (below the phase transition temperature of the lipid for optimal polymerization).

  • At various time intervals, remove the sample from the UV source and record the UV-Vis spectrum, typically from 400 to 700 nm.

  • The appearance and growth of absorbance peaks in the visible region (e.g., around 640 nm for the blue phase and 540 nm for the red phase) indicate the progression of polymerization.

  • Plot the absorbance at a specific wavelength versus time to obtain the polymerization kinetics.

Thermal Stability

The thermal stability of this compound can be assessed by monitoring its chemical integrity and the physical properties of its assemblies (e.g., liposomes) as a function of temperature. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect degradation products, while Differential Scanning Calorimetry (DSC) is valuable for studying the phase behavior and stability of lipid bilayers.

The following diagram illustrates the logical relationship for assessing the thermal stability of this compound.

G cluster_stability Thermal Stability Assessment cluster_analysis Analysis sample This compound Sample (Powder or Vesicles) incubation Incubate at Various Temperatures and Times sample->incubation hplc HPLC (Chemical Integrity) incubation->hplc dsc DSC (Phase Behavior) incubation->dsc dls DLS (Vesicle Size Stability) incubation->dls

Caption: Logical workflow for the thermal stability assessment of this compound.

Experimental Protocol for Long-Term Stability Assessment

Principle: This protocol outlines a method for evaluating the long-term chemical and physical stability of this compound, both as a powder and in a formulated state (e.g., vesicles).

Materials:

  • This compound (powder and/or vesicle suspension).

  • Temperature-controlled storage chambers (e.g., incubators, refrigerators, freezers).

  • Analytical instrumentation: HPLC with a suitable detector (e.g., ELSD or MS), DLS, and DSC.

Procedure:

  • Sample Preparation:

    • For powder stability, store aliquots of the lipid in sealed, light-protected vials.

    • For vesicle stability, prepare a batch of vesicles and store aliquots in sealed, light-protected vials.

  • Storage Conditions:

    • Store the samples at a range of temperatures (e.g., -20°C, 4°C, 25°C, and an elevated temperature like 40°C to accelerate degradation).

  • Time Points:

    • Establish a schedule for sample analysis at various time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis:

    • Chemical Stability (HPLC): At each time point, dissolve a known amount of the powder or an aliquot of the vesicle suspension in a suitable solvent. Analyze by HPLC to quantify the amount of intact this compound and detect the presence of any degradation products.

    • Physical Stability of Vesicles (DLS): For vesicle samples, measure the mean particle size and polydispersity index at each time point to assess aggregation or fusion.

    • Phase Behavior (DSC): For both powder and vesicle samples, perform DSC scans to determine if there are any changes in the phase transition temperature or enthalpy, which could indicate changes in the lipid packing or integrity.

  • Data Analysis:

    • Plot the percentage of remaining intact lipid as a function of time for each storage condition to determine the degradation kinetics.

    • Analyze the changes in vesicle size and phase behavior over time to assess the physical stability of the formulation.

Conclusion

This compound is a valuable tool for creating stable, polymerized lipid assemblies. Its solubility in common organic solvents facilitates its use in various formulation processes. The stability of the monomeric lipid is maintained by storage at low temperatures in a dry, powdered form and by protecting it from light when in solution. The unique photopolymerization property of this compound allows for the creation of robust nanostructures with tailored properties for a wide range of applications in research and drug development. Further quantitative studies on the solubility and long-term stability in various pharmaceutically relevant solvent systems would be beneficial for expanding its application.

References

Polymerizable Lipids for Biomimetic Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biomimetic membranes, which mimic the structure and function of natural cell membranes, are invaluable tools in biological research and materials science. While traditional lipid bilayers are foundational to these models, their inherent instability under various physical and chemical stresses limits their application. Polymerizable lipids offer a robust solution, creating highly stable and durable membrane systems while retaining essential biomimetic properties. By incorporating polymerizable moieties—such as diacetylenes, acrylates, or sorbyl groups—into the lipid structure, these molecules can be cross-linked in situ after self-assembly. This guide provides a comprehensive overview of the types of polymerizable lipids, methodologies for forming and characterizing polymerized membranes, and their applications, with a focus on enhanced stability, controlled permeability, and the reconstitution of membrane proteins for signaling studies.

Introduction to Polymerizable Lipids

Bilayer lipid membranes (BLMs) are central to cellular structure and function, acting as selective barriers and scaffolds for membrane proteins.[1] The creation of artificial BLMs, such as liposomes and supported bilayers, has enabled countless advances in drug delivery, biosensing, and fundamental cell biology.[2] However, the non-covalent nature of these assemblies makes them susceptible to mechanical stress, temperature fluctuations, and chemical disruption.

The strategy of using polymerizable lipids addresses this challenge by introducing covalent cross-links within the self-assembled lipid structure.[2] This process confers significant mechanical and chemical stability, creating robust architectures suitable for high-performance applications like biofunctional coatings and controlled-release technologies.[1][2] The key is to select a polymerizable group and position it within the lipid molecule (e.g., in the hydrophobic tail or near the headgroup) such that it does not disrupt the lipid's amphiphilic nature or self-assembly properties.[1]

Types of Polymerizable Moieties

Several classes of functional groups can be incorporated into lipid structures to facilitate polymerization. The choice of moiety dictates the polymerization mechanism and the final properties of the membrane.

  • Diacetylenes: These lipids, often containing a butadiynyl functional group in their acyl chains, are among the most studied polymerizable lipids.[2][3] Polymerization is typically initiated by UV irradiation (commonly at 254 nm), which triggers a topotactic 1,4-addition reaction.[2] This process is highly dependent on the precise alignment of the monomer units within the crystal-like lattice of the gel-phase membrane.[2] The resulting polydiacetylene (PDA) network is highly conjugated, often imparting a distinct blue or red color to the membrane.[2]

  • Acrylates and Methacrylates: These groups can be attached to the lipid structure and are capable of free-radical polymerization, which can also be initiated by UV light or chemical initiators.[4] This method can achieve high polymer yields and allows for the formation of membranes with moderately reduced permeability.[5]

  • Dienoyl Groups: Lipids containing dienoyl moieties can be cross-linked and highly polymerized (greater than 95% yield), leading to significant decreases in membrane permeability.[5]

  • Thiol-bearing Lipids: These lipids offer the unique possibility of reversible polymerization through the formation and cleavage of disulfide bonds (S-S), which can be controlled by oxidation and reduction cycles.[6]

  • Sorbyl Groups: Lipids such as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (bis-SorbPC) contain sorbyl moieties that can be polymerized via UV irradiation, leading to significant changes in the mechanical properties of the bilayer.[7]

Quantitative Properties of Polymerized Membranes

Polymerization fundamentally alters the physical properties of the lipid bilayer. These changes can be quantified to compare the performance of polymerized membranes to their non-polymerized counterparts and to tailor membranes for specific applications.

Mechanical Properties

The introduction of covalent cross-links dramatically enhances the mechanical robustness of the membrane. Properties such as the Young's modulus (a measure of stiffness), the area compressibility modulus (K_A), and the bending stiffness (k_c) are significantly increased upon polymerization.

Lipid TypeConditionYoung's Modulus (E)Area Compressibility Modulus (K_A) (mN/m)Bending Stiffness (k_c) (x 10⁻²⁰ J)Reference
bis-SorbPC Unpolymerized20 MPa1307.8[7]
bis-SorbPC UV-Polymerized140 MPa910350[7]
DPhPC Unpolymerized35 MPa23023[7]

Table 1: Comparison of nanomechanical properties of unpolymerized and UV-polymerized bis-SorbPC supported planar lipid bilayers, measured by AFM force spectroscopy. Data for the non-polymerizable lipid DPhPC is included for comparison.

Permeability and Stability

A key advantage of polymerization is the ability to reduce membrane permeability and prevent the leakage of encapsulated contents.[3] This is particularly valuable for drug delivery applications, where premature release of a therapeutic agent can reduce efficacy and increase toxicity.

Studies have shown that UV-initiated polymerization can significantly decrease the permeability of liposomes made from certain diacetylenic lipids, such as C25idPC, to entrapped fluorescent dyes like 6-carboxyfluorescein.[2] Furthermore, these polymerized vesicles show exceptional stability in human plasma, retaining the majority of their encapsulated contents for over 50 hours, whereas unpolymerized vesicles leak substantially.[2] However, for some diacetylenic lipids, polymerization can paradoxically increase permeability due to the formation of defects from poor molecular packing.[2] This highlights the importance of lipid structure in determining the final properties of the membrane.

Membrane TypePermeantConditionPermeability/Leakage OutcomeReference
C25idPC Liposomes6-CarboxyfluoresceinBefore PolymerizationBaseline Permeability[2]
C25idPC Liposomes6-CarboxyfluoresceinAfter UV PolymerizationSignificant Decrease in Permeability[2]
C25idPC Liposomes[³H]InulinMonomeric, in PlasmaSubstantial Increase in Permeability[2]
C25idPC Liposomes[³H]InulinPolymerized, in PlasmaPermeability Unaffected; High Retention[2]
POPC/DC8,9PCCalcein (B42510)After UV PolymerizationNo significant leakage (poor polymerization)[8]
DPPC/DC8,9PCCalceinAfter UV PolymerizationMassive leakage (effective polymerization)[8][9]

Table 2: Summary of permeability and stability data for polymerized vs. non-polymerized diacetylenic liposomes.

Experimental Protocols

The successful creation and characterization of polymerized biomimetic membranes rely on a series of well-defined experimental procedures.

Formation of Polymerizable Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes from polymerizable lipids.[10][11]

Protocol:

  • Lipid Dissolution: Dissolve the desired polymerizable lipid (e.g., DC8,9PC) and any other matrix lipids (e.g., DPPC) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[11][12] Ensure a homogenous, clear solution is formed.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This results in the formation of a thin, dry lipid film on the inner wall of the flask.[10][11]

  • Drying: Thoroughly dry the lipid film under high vacuum for several hours (or overnight) to remove any residual organic solvent. This step is critical for stable vesicle formation.[10]

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. The temperature of the buffer must be above the gel-to-liquid crystalline phase transition temperature (T_m) of the lipid with the highest T_m.[10][13]

  • Vesicle Formation: Agitate the flask vigorously (e.g., by vortexing or swirling with sterile glass beads) to hydrate (B1144303) the lipid film. This process causes the lipid sheets to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).[10]

  • Sizing (Optional but Recommended): To obtain a more uniform size distribution and produce unilamellar vesicles (LUVs), the MLV suspension can be downsized. Common methods include:

    • Sonication: Using a probe or bath sonicator.[10]

    • Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12]

UV-Induced Polymerization of Diacetylenic Liposomes

This protocol describes the cross-linking of diacetylene-containing lipids like DC8,9PC after they have been assembled into liposomes.

Protocol:

  • Temperature Control: Cool the liposome (B1194612) suspension to a temperature below the T_m of the diacetylenic lipid. For DC8,9PC, this is typically performed at room temperature (~25 °C), which is below its T_m of ~43-44 °C. This ensures the lipids are in the ordered gel phase required for topotactic polymerization.[9]

  • Deoxygenation (Optional): To minimize side reactions, the sample can be purged with an inert gas like argon or nitrogen before irradiation.

  • UV Irradiation: Expose the liposome suspension to a UV light source at a wavelength of 254 nm.[8][9] This can be done using a low-pressure mercury lamp or a UV cross-linker. The duration of exposure (e.g., 0-45 minutes) will determine the extent of polymerization.[9] The sample should be placed in a UV-transparent cuvette (e.g., quartz).

  • Monitoring Polymerization: The polymerization process can often be monitored visually by the appearance of a blue or red color, or spectroscopically by measuring changes in the UV-Vis absorption spectrum.[9]

Characterization of Polymerized Membranes

A suite of analytical techniques is used to confirm the formation of polymerized vesicles and to characterize their physical properties.

  • Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the liposomes before and after polymerization.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of the liposomes, confirming their morphology (e.g., sphericity and lamellarity) and size. It is preferred over standard TEM as it does not require staining and better preserves the native structure.

  • Atomic Force Microscopy (AFM): For supported planar bilayers, AFM can be used to image the membrane topography and, through force spectroscopy, to quantify nanomechanical properties like Young's modulus and bilayer thickness.[7]

  • UV-Vis Spectroscopy: To confirm the polymerization of diacetylenic lipids by observing the appearance of characteristic absorption peaks for the resulting polydiacetylene polymer.[9]

Membrane Permeability Measurement via Fluorescence Leakage Assay

This assay measures the release of an encapsulated fluorescent probe to quantify membrane permeability or stability.

Protocol:

  • Probe Encapsulation: Prepare the liposomes using the thin-film hydration method (Protocol 3.1), but use a hydration buffer containing a self-quenching concentration of a fluorescent dye (e.g., calcein or an ANTS/DPX mixture).[9]

  • Purification: Remove the unencapsulated, free dye from the liposome suspension. This is crucial and is typically done by size-exclusion chromatography (e.g., using a Sephadex column). The larger liposomes will elute first, separating from the smaller dye molecules.

  • Baseline Measurement: Dilute the purified liposome suspension in a quartz cuvette to a suitable concentration and measure the baseline fluorescence (I_0) using a fluorometer. At this stage, the fluorescence should be low due to self-quenching.

  • Triggering Release: Initiate the release of the encapsulated dye. For polymerizable liposomes, this can be the UV irradiation itself, which may create transient defects.[9] For stability tests, the trigger could be the addition of a destabilizing agent (e.g., serum, detergent).

  • Kinetic Measurement: Monitor the increase in fluorescence intensity (I_t) over time as the dye is released from the vesicles and becomes de-quenched in the larger external volume.

  • Maximum Leakage (100% Control): At the end of the experiment, add a detergent (e.g., Triton X-100) to the cuvette to completely solubilize the liposomes and release all encapsulated dye. Measure the maximum fluorescence intensity (I_max).

  • Calculation: The percentage of leakage at any given time (t) is calculated using the formula: % Leakage = [(I_t - I_0) / (I_max - I_0)] * 100

Visualizing Workflows and Pathways

Experimental Workflows

G cluster_prep Vesicle Formation cluster_poly Polymerization cluster_char Characterization a 1. Dissolve Lipids in Organic Solvent b 2. Create Thin Film (Rotary Evaporation) a->b c 3. Dry Under Vacuum b->c d 4. Hydrate Film with Aqueous Buffer c->d e 5. Form Vesicles (MLVs) d->e f 6. Extrude for Uniform Size (LUVs) e->f g 7. Adjust Temperature (Below Tm) f->g h 8. Irradiate with UV Light (254 nm) g->h i Polymerized Vesicles h->i j DLS (Size, PDI) i->j k Cryo-TEM (Morphology) i->k l Permeability Assay i->l m AFM (Mechanical Prop.) i->m

Logical Workflow for Membrane Protein Reconstitution

G cluster_analysis Functional Analysis a Purified Membrane Protein (solubilized in detergent micelles) c Mix Protein and Liposomes a->c b Prepared Liposomes (e.g., from polymerizable lipids) b->c d Remove Detergent (e.g., via dialysis, dilution, or Bio-Beads) c->d e Spontaneous Insertion of Protein into Bilayer d->e f Proteoliposomes (Protein in Vesicles) e->f g Ligand Binding Assays f->g h Transport/Channel Activity f->h i Enzymatic Assays f->i

Model Signaling Pathway: GPCR Activation

Polymer-stabilized membranes are ideal platforms for studying the function of reconstituted membrane proteins, such as G-protein coupled receptors (GPCRs), which are crucial drug targets.[1] A primary goal of reconstitution is to create a system where the receptor's interaction with its downstream partners can be studied in a controlled environment. The canonical pathway serves as the model for these studies.

G agonist Agonist (Hormone/Neurotransmitter) gpcr gpcr agonist->gpcr 1. Binding g_protein g_protein gpcr->g_protein 2. Coupling gpcr_active gpcr_active g_protein->gpcr_active 3. GDP->GTP Exchange g_alpha_active g_alpha_active gpcr_active->g_alpha_active 4. Dissociation g_beta_gamma g_beta_gamma gpcr_active->g_beta_gamma 4. Dissociation effector effector g_alpha_active->effector 5. Modulation effector_active effector_active response response effector_active->response 6. Signal Generation

Conclusion and Future Outlook

Polymerizable lipids provide a powerful platform for creating robust, stable, and functional biomimetic membranes. By transforming transient, self-assembled structures into durable, covalently-linked architectures, these lipids overcome the primary limitations of traditional bilayer systems. The ability to tune mechanical properties and control permeability opens new avenues for advanced drug delivery systems, where stability during circulation and controlled release at a target site are paramount. Furthermore, the enhanced stability of these membranes makes them superior matrices for the reconstitution and study of fragile membrane proteins, paving the way for new discoveries in cellular signaling and for the development of novel biosensors. As synthetic chemistry techniques advance, the diversity and functionality of polymerizable lipids will continue to expand, enabling the construction of increasingly complex and life-like artificial cell models and next-generation biomedical devices.

References

An In-depth Technical Guide to Photopolymerizable Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerizable phospholipids (B1166683) represent a novel class of synthetic lipids engineered to undergo covalent cross-linking upon exposure to light, typically in the ultraviolet (UV) range. This unique characteristic allows for the formation of highly stable vesicular structures, such as liposomes, with tunable mechanical properties and controlled release capabilities. By incorporating photopolymerizable moieties, most commonly diacetylene groups, into the acyl chains of phospholipids, researchers can create robust drug delivery systems and advanced biomaterials. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of photopolymerizable phospholipids, with a focus on diacetylene-containing phosphatidylcholines.

Core Concepts: Synthesis and Polymerization

The most extensively studied photopolymerizable phospholipids are those containing diacetylene groups within their acyl chains. A prime example is 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC). The synthesis of these lipids involves multi-step organic chemistry procedures.

The photopolymerization process is typically initiated by irradiating the lipid assemblies, such as liposomes or monolayers, with UV light at a wavelength of 254 nm.[1][2] This triggers a 1,4-addition reaction across the conjugated diacetylene groups of adjacent lipid molecules, resulting in the formation of a cross-linked polymer network with a distinctive blue or red color.[3] The extent of polymerization can be controlled by modulating the UV exposure time and intensity.

Enhanced Stability and Mechanical Properties

A key advantage of photopolymerization is the significant enhancement of the mechanical stability of the resulting lipid bilayers. Upon polymerization, there is a substantial increase in the stiffness of the membrane. For instance, the Young's modulus of a monolayer composed of DC8,9PC has been observed to increase dramatically from 2.0 MPa in its monomeric state to 229 MPa after polymerization.[4] This increased rigidity contributes to the formation of highly stable vesicles that are resistant to rupture.[4]

Table 1: Comparative Mechanical Properties of Monomeric vs. Photopolymerized Phospholipid Bilayers
PropertyMonomeric bis-SorbPCPhotopolymerized bis-SorbPCMonomeric DC8,9PC (Monolayer)Photopolymerized DC8,9PC (Monolayer)
Young's Modulus (MPa) 20[4]>20 (not penetrated up to 20 nN force)[4]2.0[4]229[4]
Area Compressibility Modulus (N/m) 0.13[4]---
Bending Modulus (J) 7.8 x 10⁻²⁰[4]---

Applications in Controlled Drug Release

The photopolymerization process can be harnessed to trigger the release of encapsulated therapeutic agents from liposomes. The structural rearrangement and contraction of the lipid acyl chains during polymerization can induce the formation of transient pores or defects in the bilayer, leading to the release of the vesicle's contents.[5] The kinetics and extent of this release are dependent on several factors, including the concentration of the photopolymerizable lipid, the composition of the lipid bilayer, and the dose of UV irradiation.

Studies using the fluorescent dye calcein (B42510) have demonstrated that UV-induced release from liposomes composed of a mixture of DPPC and DC8,9PC is directly correlated with the mole percentage of DC8,9PC. Liposomes with higher concentrations of DC8,9PC exhibit faster and more extensive release upon UV exposure. For example, liposomes containing 20 mol% or more of DC8,9PC can release nearly 100% of their encapsulated calcein within 15 minutes of UV irradiation.[6]

Table 2: UV-Induced Calcein Release from DPPC/DC8,9PC Liposomes
DC8,9PC Concentration (mol%)UV Exposure Time (minutes) for Maximum ReleaseMaximum Calcein Release (%)Key Observations
1045~100[6]Initial 10-minute delay in release onset.[6]
2045~100[6]Initial 15-minute delay in release onset.[6]
>2015100[6]Rapid release kinetics, but significant spontaneous leakage observed.[6]

Experimental Protocols

Synthesis of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC)

While detailed, step-by-step synthesis protocols are often proprietary or complex, the general synthetic route for diacetylenic phosphatidylcholines has been described in the literature.[7][8] The process typically involves the synthesis of the diacetylenic fatty acid followed by its esterification to the glycerophosphocholine backbone. Key steps include:

  • Synthesis of the Diacetylenic Fatty Acid: This is often achieved through Cadiot-Chodkiewicz coupling or other cross-coupling reactions to create the conjugated diyne system within a long-chain carboxylic acid.

  • Esterification: The synthesized diacetylenic fatty acid is then coupled to the sn-1 and sn-2 positions of a glycerophosphocholine derivative, such as L-α-glycerophosphorylcholine (GPC), often using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[9]

  • Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to remove unreacted starting materials and byproducts.

Preparation of Photopolymerizable Liposomes

The following protocol outlines the preparation of photopolymerizable liposomes using the thin-film hydration method:

  • Lipid Film Formation: The desired lipids, including the photopolymerizable phospholipid (e.g., DC8,9PC) and any matrix lipids (e.g., DPPC), are dissolved in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture. The solvent is then evaporated under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.

  • Hydration: The dried lipid film is hydrated with an aqueous buffer solution, which may contain the drug or molecule to be encapsulated. The hydration is typically performed at a temperature above the phase transition temperature of the lipids to ensure proper vesicle formation. The mixture is agitated by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Photopolymerization of Liposomes
  • Sample Preparation: The liposome (B1194612) suspension is placed in a suitable container, such as a quartz cuvette or a multi-well plate.

  • UV Irradiation: The sample is exposed to a UV light source, typically at 254 nm, for a predetermined duration. The distance from the UV lamp to the sample should be kept consistent for reproducible results.[1]

  • Monitoring Polymerization: The progress of polymerization can be monitored visually by the appearance of a blue or red color or quantitatively by measuring the absorbance spectrum of the suspension.

Calcein Release Assay

This assay is commonly used to quantify the release of contents from liposomes.

  • Encapsulation of Calcein: Liposomes are prepared as described above, with the hydration buffer containing a self-quenching concentration of calcein (typically 50-100 mM).

  • Removal of Unencapsulated Calcein: The liposome suspension is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the calcein-loaded liposomes from the free, unencapsulated dye.

  • Triggered Release: The purified liposome suspension is subjected to the release trigger, in this case, UV irradiation.

  • Fluorescence Measurement: The fluorescence intensity of the suspension is measured over time using a fluorometer. The release of calcein from the liposomes results in its dilution and a subsequent increase in fluorescence.

  • Quantification of Release: The percentage of release is calculated using the following formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence before release, and F_max is the maximum fluorescence achieved after complete lysis of the liposomes with a detergent like Triton X-100.[10]

Characterization Techniques

A variety of analytical techniques are employed to characterize photopolymerizable phospholipids and the resulting polymerized vesicles:

  • Dynamic Light Scattering (DLS): Used to determine the size distribution and zeta potential of the liposomes.

  • Atomic Force Microscopy (AFM): Provides high-resolution images of the liposome morphology and can be used to probe the mechanical properties of the lipid bilayer.[11][12]

  • UV-Vis Spectroscopy: To monitor the polymerization process by observing the appearance of characteristic absorbance peaks of the polydiacetylene backbone.

  • Fluorescence Spectroscopy: Employed in release assays, as described above.

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry: Used to confirm the chemical structure and purity of the synthesized photopolymerizable phospholipids.

Signaling Pathways and Membrane Dynamics

While direct involvement of photopolymerizable phospholipids in specific signaling pathways has not been extensively documented, the profound changes they induce in membrane properties suggest potential indirect effects. The increased rigidity of polymerized membranes can influence the function of membrane-bound proteins, which are often sensitive to the physical state of their lipid environment.[13]

For instance, the formation of lipid rafts, which are microdomains enriched in certain lipids and cholesterol, is crucial for the spatial organization of signaling molecules.[14] The introduction of a rigid, polymerized domain within a fluid membrane could potentially alter the formation and stability of these rafts, thereby modulating downstream signaling events.[6][15] Further research is needed to explore how the controlled polymerization of membrane domains could be used to manipulate cellular signaling processes.

Visualizations

experimental_workflow Experimental Workflow for Photopolymerizable Liposomes cluster_synthesis Synthesis & Preparation cluster_polymerization Polymerization cluster_characterization Characterization synthesis Synthesis of Photopolymerizable Phospholipid film Lipid Film Formation synthesis->film hydration Hydration & Vesicle Formation film->hydration sizing Vesicle Sizing (Extrusion/Sonication) hydration->sizing uv UV Irradiation (254 nm) sizing->uv dls DLS (Size, Zeta) uv->dls afm AFM (Morphology, Mechanics) uv->afm uv_vis UV-Vis (Polymerization) uv->uv_vis release Drug Release Assay uv->release

Workflow for preparing and characterizing photopolymerizable liposomes.

drug_release_mechanism Mechanism of UV-Induced Drug Release start Drug-Loaded Monomeric Liposome uv UV Irradiation (254 nm) start->uv polymerization Photopolymerization of Diacetylene Groups uv->polymerization rearrangement Acyl Chain Rearrangement & Contraction polymerization->rearrangement defects Formation of Bilayer Defects/Pores rearrangement->defects release Release of Encapsulated Drug defects->release

UV-induced drug release from a photopolymerizable liposome.

potential_signaling_impact Potential Impact on Cell Signaling polymerization Membrane Polymerization rigidity Increased Membrane Rigidity polymerization->rigidity raft Alteration of Lipid Raft Formation/Stability rigidity->raft protein_function Modulation of Membrane Protein Function rigidity->protein_function raft->protein_function signaling Downstream Signaling Cascade protein_function->signaling

Hypothesized influence of membrane polymerization on cell signaling.

Conclusion

Photopolymerizable phospholipids offer a powerful platform for the development of advanced drug delivery systems and biomaterials. Their ability to form highly stable, mechanically robust vesicles with triggerable release properties makes them attractive for a wide range of therapeutic applications. This guide has provided an in-depth overview of the core concepts, experimental methodologies, and potential applications of these versatile molecules. Further research into the interplay between membrane polymerization and cellular signaling pathways will undoubtedly open up new avenues for their use in modulating biological processes.

References

16:0-23:2 Diyne PC in Lipid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine), a versatile phospholipid increasingly utilized in advanced lipid research. Its unique structure, featuring a saturated 16-carbon fatty acid, a 23-carbon fatty acid with a diyne moiety, and a phosphocholine (B91661) headgroup, enables its application in membrane stabilization, lipid-protein interaction studies, and the development of novel drug delivery systems.

Core Properties and Specifications

This compound is a synthetic phospholipid that combines the properties of a standard phosphatidylcholine with the reactivity of a diyne functional group. This allows for UV-induced polymerization and copper-catalyzed click chemistry reactions.

PropertyValueReference
Synonyms PTPC, 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[1][2]
Molecular Formula C₄₇H₈₆NO₈P[2]
Molecular Weight 824.16 g/mol [3]
CAS Number 84271-00-1[3]
Purity >99% (TLC)[3]
Physical Form Powder[3]
Storage Temperature -20°C[3]
Solubility Chloroform (B151607), DMSO[4]
Elemental Composition C 68.49%, H 10.52%, N 1.70%, O 15.53%, P 3.76%[2]

Key Applications in Lipid Research

The unique bifunctional nature of this compound makes it a powerful tool for a variety of applications in lipid research:

  • Formation of Stabilized Membranes: The diyne groups can be polymerized upon exposure to UV light, creating cross-linked and highly stable lipid bilayers in liposomes and supported lipid bilayers (SLBs). This increased stability is crucial for the development of robust drug delivery vehicles and for studying membrane proteins in reconstituted systems.[5]

  • Lipid-Protein Interaction Studies: The alkyne groups in the diyne moiety can be utilized as "handles" for click chemistry reactions.[6] This allows for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) or for cross-linking to interacting proteins, enabling the identification and characterization of lipid-protein interactions.

  • Drug Delivery Systems: Polymerized liposomes and SLBs containing this compound can be used to create controlled-release drug delivery systems. The cross-linked lipid matrix can modify the diffusion of encapsulated drugs across the membrane.[3][7]

  • Model Membranes: This lipid is used to create biomimetic membranes for studying various biophysical phenomena, including lipid raft formation, membrane fusion, and the function of membrane-associated proteins.[8][9]

Experimental Protocols

Preparation and Photopolymerization of this compound Vesicles

This protocol is adapted from methodologies for similar diacetylene-containing phospholipids (B1166683) and is suitable for creating stabilized unilamellar vesicles.[10]

Materials:

  • This compound powder

  • Chloroform

  • Desired buffer (e.g., PBS, HEPES)

  • Probe sonicator or liposome (B1194612) extruder

  • Low-pressure mercury arc lamp (254 nm)

  • Quartz cuvette (1-mm path length)

  • Argon or nitrogen gas

Methodology:

  • Lipid Film Formation:

    • Dissolve a known quantity of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes clear.

    • Alternatively, to form large unilamellar vesicles (LUVs) of a defined size, use a liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Photopolymerization:

    • Crucially, all steps involving diacetylene lipids in solution should be performed in yellow or red light to prevent premature polymerization. [10]

    • Transfer an aliquot of the vesicle suspension to a 1-mm quartz cuvette.

    • Purge the suspension of oxygen by gently bubbling argon or nitrogen gas through it for 10-15 minutes. Seal the cuvette under the inert atmosphere.[10]

    • Irradiate the sample at 20°C using a low-pressure mercury arc lamp (254 nm) positioned 6-13 cm from the cuvette.[10]

    • Polymerization can be monitored by a color change, typically from colorless to blue, which may then relax to red.[10] The duration of irradiation will depend on the lamp intensity and desired degree of polymerization.

Characterization: The size distribution of the resulting vesicles can be characterized by Dynamic Light Scattering (DLS), and their morphology can be visualized using Cryo-Electron Microscopy (Cryo-EM).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling

This protocol provides a general framework for "clicking" an azide-containing molecule (e.g., a fluorescent dye or biotin) onto the alkyne groups of this compound within a liposome. This method is adapted from established bioconjugation protocols.

Materials:

  • Liposomes containing this compound

  • Azide-functionalized reporter molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-binding ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

Methodology:

  • Prepare Reagent Stocks:

    • Prepare a stock solution of the azide-reporter in DMSO or an appropriate solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper-binding ligand (e.g., 50 mM THPTA in water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the this compound-containing liposomes with the azide-reporter molecule in the reaction buffer.

    • Add the copper-binding ligand to the reaction mixture.

    • Premix the CuSO₄ and sodium ascorbate solutions, then add this mixture to the reaction tube to initiate the reaction. A typical final concentration might be 0.1-0.5 mM CuSO₄, a 5-fold molar excess of the ligand, and 5 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if the reporter is fluorescent.

  • Purification:

    • Remove unreacted components by size exclusion chromatography (e.g., using a Sephadex G-25 column) or through dialysis.

Supported Lipid Bilayer (SLB) Formation and Cross-linking

This protocol describes the formation of an SLB on a solid support and its subsequent stabilization through photopolymerization.

Materials:

  • Vesicles containing this compound

  • Solid support (e.g., silicon oxide, glass)

  • Buffer

  • UV light source (254 nm)

Methodology:

  • Substrate Preparation:

    • Thoroughly clean the solid support (e.g., by piranha etching or plasma cleaning) to create a hydrophilic surface.

  • Vesicle Fusion:

    • Introduce the this compound vesicle suspension to the cleaned substrate.

    • Allow the vesicles to adsorb and fuse to the surface, forming a continuous lipid bilayer. This process can be monitored by Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).

  • Rinsing:

    • Gently rinse the surface with buffer to remove any unfused vesicles.

  • Cross-linking:

    • Expose the SLB to UV light (254 nm) under an inert, oxygen-free atmosphere to induce polymerization of the diyne groups, thereby creating an intrabilayer-crosslinked and stabilized SLB.[11]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly investigated using this compound are not extensively documented, its structural similarity to endogenous phosphatidylcholine (PC) suggests its utility in studying PC-related signaling events. PC and its metabolites are crucial in various signaling cascades.

Phosphatidylcholine Biosynthesis and Turnover

Phosphatidylcholine is synthesized via two primary pathways: the Kennedy pathway and the Lands cycle. These pathways regulate the balance of phospholipids and neutral lipids, as well as the size and dynamics of lipid droplets.

cluster_kennedy Kennedy Pathway (De Novo Synthesis) cluster_lands Lands Cycle (Remodeling) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP-Choline->PC Cholinephosphotransferase DAG Diacylglycerol DAG->PC PC_existing Existing PC LPC Lysophosphatidylcholine PC_existing->LPC PLA2 LPC->PC LPCAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->PC

Caption: Major pathways of phosphatidylcholine (PC) synthesis.

Experimental Workflow: Investigating Lipid-Protein Interactions

The diyne groups of this compound can be used in photoaffinity labeling experiments to identify lipid-binding proteins. Upon UV irradiation, the diyne can form covalent cross-links with nearby proteins.

cluster_workflow Lipid-Protein Interaction Workflow Start Incorporate this compound into cell membranes or reconstituted systems Incubate Incubate with target protein(s) or in a cellular context Start->Incubate UV UV Irradiation (e.g., 254 nm) to induce cross-linking Incubate->UV Lyse Cell Lysis and Protein Extraction UV->Lyse Click Optional: Click Chemistry with Biotin-Azide for enrichment Lyse->Click Separate SDS-PAGE Separation Lyse->Separate Direct Analysis Enrich Affinity Purification (if biotinylated) Click->Enrich Enrich->Separate Analyze Mass Spectrometry (e.g., LC-MS/MS) to identify cross-linked proteins Separate->Analyze

Caption: Workflow for identifying lipid-protein interactions.

Logical Flow for Drug Delivery Vehicle Development

This compound can be integrated into the development of stabilized liposomal drug carriers.

cluster_dev Drug Delivery Vehicle Development Formulate Formulate Liposomes with This compound and Drug Polymerize UV Polymerization for Stabilization Formulate->Polymerize Characterize Characterize Size, Stability, and Drug Encapsulation Polymerize->Characterize Functionalize Optional: Click Chemistry for Targeting Ligand Attachment Characterize->Functionalize Test In Vitro / In Vivo Testing Characterize->Test Functionalize->Test

Caption: Development of stabilized drug delivery vehicles.

Conclusion

This compound is a powerful and versatile tool for lipid researchers. Its ability to be photopolymerized and to undergo click chemistry reactions opens up a wide range of experimental possibilities, from creating highly stable model membranes to identifying and characterizing novel lipid-protein interactions and developing next-generation drug delivery systems. As research in lipidomics and membrane biology continues to advance, the applications for such intelligently designed lipids are poised to expand significantly.

References

An In-depth Technical Guide to the Basic Applications of 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) is a synthetic phospholipid that has garnered significant interest in the fields of biomaterials, drug delivery, and immunology. Its unique feature is the presence of a diacetylene group within its sn-2 acyl chain, which allows for UV-induced polymerization. This property enables the creation of highly stable, cross-linked lipid assemblies such as liposomes and supported lipid bilayers. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visualizations of key processes.

Core Applications of this compound

The primary applications of this compound stem from its ability to form robust, stabilized membrane structures. These applications fall into two main categories:

  • Stabilized Vesicles for Controlled Release: Incorporating this compound into liposomes allows for their subsequent polymerization by UV irradiation. This cross-linking significantly enhances the mechanical stability and reduces the permeability of the vesicle bilayer. This is particularly advantageous for drug delivery applications where controlled or triggered release of encapsulated agents is desired.

  • Robust Supported Lipid Bilayers for Biomimetic Surfaces: Supported lipid bilayers (SLBs) are powerful tools for studying cell membrane biology and for creating biocompatible interfaces. By using this compound, these SLBs can be polymerized to create highly stable and durable surfaces. A prominent application of this is the development of artificial antigen-presenting cells (aAPCs) for T-cell activation in immunotherapy research and development.

Quantitative Data

The following tables summarize key quantitative parameters related to the properties and applications of diacetylene-containing lipids. While data for this compound is specifically included where available, some data from similar diacetylene lipids is also presented to provide a broader context of the expected mechanical properties and performance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC47H86NO8P--INVALID-LINK--
Molecular Weight824.16 g/mol --INVALID-LINK--
Purity>99% (TLC)--INVALID-LINK--
Storage Temperature-20°C--INVALID-LINK--

Table 2: Mechanical Properties of Diacetylene Lipid Bilayers

ParameterLipid CompositionValueMeasurement Technique
Young's Modulus1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)~10 MPa (for a single liposome)Atomic Force Microscopy
Young's Modulus1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) with DSPE-PEG-PDP tethersDecreases with low tether concentration, then increasesAtomic Force Spectroscopy

Table 3: T-Cell Proliferation in Response to aAPC Stimulation

Stimulation MethodT-Cell SubsetProliferation IndexCytokine Secretion
anti-CD3/anti-CD28 Coated BeadsCD4+ T-cellsVaries with donor and bead concentrationIL-2, IFN-γ
PHACD4+ T-cellsGenerally higher than anti-CD3/anti-CD28Broad cytokine profile
Hypothetical this compound aAPC Antigen-specific CD8+ T-cellsExpected to be comparable to or greater than bead-based methods due to controlled ligand presentationAntigen-specific IFN-γ

Note: This table provides a comparative overview of T-cell proliferation with common methods. While specific data for this compound-based aAPCs is not available in the searched literature, the use of a stabilized, fluid membrane is expected to provide a more physiological and efficient T-cell stimulation, leading to robust proliferation.

Experimental Protocols

Protocol 1: Preparation and Photopolymerization of this compound-Containing Vesicles

This protocol describes the formation of small unilamellar vesicles (SUVs) containing this compound and their subsequent photopolymerization.

Materials:

  • This compound powder

  • Other lipids as required for the desired membrane composition (e.g., DOPC, cholesterol)

  • Chloroform (B151607) or a suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Low-pressure mercury arc lamp (emitting at ~254 nm)

  • Quartz cuvette

  • Argon or nitrogen gas

Methodology:

  • Lipid Film Hydration:

    • Dissolve this compound and any other lipids in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • For small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear.

    • Alternatively, for large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Photopolymerization:

    • Transfer an aliquot of the vesicle suspension to a quartz cuvette.

    • Purge the suspension with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can quench the polymerization reaction.

    • Seal the cuvette to maintain the inert atmosphere.

    • Irradiate the sample with a low-pressure mercury arc lamp at a controlled distance (e.g., 5-10 cm) and temperature (typically below the lipid phase transition temperature).

    • Monitor polymerization by observing the color change of the suspension (typically to blue or red) and/or by UV-Vis spectroscopy.

Protocol 2: Fabrication of a this compound-Based Supported Lipid Bilayer for T-Cell Activation Studies

This protocol details the creation of a stabilized, functionalized supported lipid bilayer (SLB) to act as an artificial antigen-presenting cell (aAPC).

Materials:

  • Vesicles containing this compound, a biotinylated lipid (e.g., DSPE-PEG-Biotin), and a bulk lipid (e.g., POPC).

  • Clean glass coverslips

  • Streptavidin

  • Biotinylated anti-CD3 and anti-CD28 antibodies

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) solution for blocking

  • Low-pressure mercury arc lamp (~254 nm)

Methodology:

  • Substrate Preparation:

    • Thoroughly clean glass coverslips by sonication in a series of solvents (e.g., acetone, ethanol, and water) and then treat with piranha solution or oxygen plasma to create a hydrophilic surface.

  • SLB Formation:

    • Add the vesicle suspension to the cleaned glass surface and incubate to allow for vesicle fusion and formation of a continuous lipid bilayer.

    • Rinse thoroughly with PBS to remove excess vesicles.

  • Polymerization:

    • Expose the SLB to UV light from a mercury arc lamp to cross-link the this compound lipids, thereby stabilizing the bilayer.

  • Functionalization:

    • Incubate the polymerized SLB with a streptavidin solution to allow binding to the biotinylated lipids.

    • Rinse with PBS to remove unbound streptavidin.

    • Incubate with a solution containing a mixture of biotinylated anti-CD3 and anti-CD28 antibodies.

    • Rinse with PBS to remove unbound antibodies.

    • Block any remaining non-specific binding sites with a BSA solution.

  • T-Cell Co-culture and Analysis:

    • Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

    • Add the T-cells to the functionalized SLB.

    • Incubate for the desired period to allow for T-cell activation.

    • Analyze T-cell activation through methods such as proliferation assays (e.g., CFSE dilution), cytokine secretion assays (e.g., ELISA for IFN-γ and IL-2), and microscopy to observe immunological synapse formation.

Visualizations

Experimental Workflow for Photopolymerized Liposomes

G Workflow for Preparation of Photopolymerized Liposomes cluster_prep Vesicle Preparation cluster_poly Photopolymerization a Lipid Dissolution (this compound + other lipids) b Film Formation (Rotary Evaporation) a->b c Hydration (Buffer + Vortexing) b->c d Sizing (Sonication or Extrusion) c->d e Inert Gas Purge (Remove Oxygen) d->e Vesicle Suspension f UV Irradiation (~254 nm) e->f g Characterization (Color change, UV-Vis) f->g h Application (e.g., Drug Delivery) g->h Stabilized Liposomes

Caption: Workflow for the preparation and photopolymerization of this compound-containing liposomes.

Experimental Workflow for Artificial Antigen-Presenting Cell (aAPC) Fabrication

G Workflow for aAPC Fabrication and T-Cell Activation cluster_slb SLB Formation & Stabilization cluster_func aAPC Functionalization cluster_activation T-Cell Activation & Analysis a Vesicle Fusion on Cleaned Glass Substrate b UV Photopolymerization of this compound a->b c Streptavidin Incubation b->c Stabilized SLB d Biotinylated anti-CD3 & anti-CD28 Antibody Incubation c->d e Blocking with BSA d->e f Co-culture with Primary T-Cells e->f Functionalized aAPC g Analysis: - Proliferation (CFSE) - Cytokine Secretion (ELISA) - Synapse Imaging (Microscopy) f->g

Caption: Workflow for fabricating a stabilized aAPC and subsequent T-cell activation and analysis.

Signaling Pathway: Immunological Synapse Formation

G T-Cell Activation at the Immunological Synapse cluster_signal Downstream Signaling anti_cd3 anti-CD3 tcr T-Cell Receptor (TCR)/CD3 anti_cd3->tcr Signal 1 (TCR Engagement) anti_cd28 anti-CD28 cd28 CD28 anti_cd28->cd28 Signal 2 (Co-stimulation) activation T-Cell Activation: - Cytokine Production (IL-2, IFN-γ) - Proliferation - Effector Function tcr->activation cd28->activation

Caption: Diagram of the immunological synapse formation between a T-cell and an aAPC.

Conclusion

This compound is a versatile tool for researchers in drug development and cell biology. Its ability to form stable, cross-linked lipid structures provides a robust platform for creating advanced drug delivery systems with controlled release properties and for developing biomimetic surfaces for studying cellular interactions. The experimental protocols provided herein offer a starting point for the implementation of this technology. Further research providing direct quantitative comparisons of this compound-containing systems with their non-polymerizable counterparts will further elucidate the specific advantages and optimal use-cases for this unique phospholipid.

In-Depth Technical Guide: 16:0-23:2 Diyne PC for Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) in the formulation of robust, polymerizable nanoparticles for advanced drug delivery applications. This unique phospholipid, containing a diacetylene moiety in its acyl chain, enables the formation of covalently cross-linked lipid bilayers upon UV irradiation, offering enhanced stability and controlled release capabilities.

Introduction to this compound

This compound is a synthetic phospholipid that incorporates a palmitoyl (B13399708) (16:0) chain at the sn-1 position and a tricosadiynoyl (23:2) chain at the sn-2 position of the glycerol (B35011) backbone. The key feature of this lipid is the presence of a diacetylene group within the hydrophobic tail, which can undergo topochemical polymerization when exposed to UV light (typically at 254 nm). This process results in the formation of a conjugated polydiacetylene network within the lipid assembly, transforming the fluid lipid bilayer into a more rigid and stable structure. This intrinsic property makes it a valuable component in the design of next-generation lipid-based nanoparticles for targeted and controlled drug release.

Physicochemical Properties of Polymerizable Nanoparticles

The incorporation of this compound into nanoparticle formulations allows for the tuning of their physicochemical properties. While specific data for nanoparticles composed solely of this compound is not extensively published, we can infer expected characteristics based on studies of similar polymerizable lipid systems. The table below summarizes typical physicochemical parameters for lipid nanoparticles, which would be critical quality attributes to assess for a this compound-based formulation.

ParameterTypical RangeMeasurement Technique(s)Significance in Drug Delivery
Particle Size (Z-average) 80 - 200 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and circulation time.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the homogeneity of the nanoparticle population.
Zeta Potential -30 mV to +30 mVElectrophoretic Light Scattering (ELS)Affects colloidal stability and interaction with cell membranes.
Drug Loading Capacity (%) Varies (e.g., 5 - 20%)Spectrophotometry, HPLCThe amount of drug loaded per unit weight of the nanoparticle.
Encapsulation Efficiency (%) > 80%Spectrophotometry, HPLCThe percentage of the initial drug that is successfully entrapped.

Experimental Protocols

This section outlines the key experimental methodologies for the formulation, polymerization, and characterization of nanoparticles incorporating this compound.

Nanoparticle Formulation using Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes and lipid nanoparticles.

Materials:

  • This compound and other lipids (e.g., cholesterol, helper lipids)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve this compound and any other lipids in the chosen organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).

  • To produce smaller, unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

UV Polymerization of Diacetylene-Containing Nanoparticles

This protocol describes the cross-linking of the diacetylene groups within the nanoparticle bilayer.

Materials:

  • Suspension of this compound-containing nanoparticles

  • UV lamp (254 nm)

  • Quartz cuvette or reaction vessel

Procedure:

  • Transfer the nanoparticle suspension to a quartz cuvette.

  • Place the cuvette under the UV lamp at a controlled distance and temperature.

  • Irradiate the suspension with UV light (254 nm) for a specified period. The optimal irradiation time needs to be determined empirically and can be monitored by observing the color change of the suspension (typically from colorless to blue or red) and by spectroscopic analysis (e.g., monitoring the disappearance of the diacetylene peak in Raman or IR spectroscopy).

  • Protect the sample from light after polymerization.

Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in the appropriate buffer.

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size and polydispersity index.

  • Use the same instrument in electrophoretic light scattering (ELS) mode to measure the zeta potential.

Drug Loading and Encapsulation Efficiency:

  • Separate the unencapsulated ("free") drug from the nanoparticles. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugal ultrafiltration.

  • Quantify the amount of drug in the nanoparticle fraction and the amount of free drug in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography - HPLC).

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Total weight of drug used) x 100

Visualizing Workflows and Pathways

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_polymerization Polymerization cluster_characterization Characterization A Lipid Dissolution (this compound + Drug) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Size Reduction (Sonication/Extrusion) C->D E UV Irradiation (254 nm) D->E F Particle Size & Zeta Potential (DLS & ELS) E->F G Drug Loading & Encapsulation (HPLC/Spectroscopy) E->G H Stability & Release Studies E->H

Caption: Workflow for the formulation and characterization of polymerizable nanoparticles.

Generalized Cellular Uptake Pathway for Lipid Nanoparticles

While specific signaling pathways for this compound nanoparticles are not yet elucidated, the general mechanisms of lipid nanoparticle uptake are well-understood. The following diagram illustrates the primary endocytic pathways involved.

G cluster_uptake Cellular Uptake cluster_pathways Endocytic Pathways cluster_trafficking Intracellular Trafficking NP Lipid Nanoparticle Membrane Cell Membrane Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Receptor Binding Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Macropino Macropinocytosis Membrane->Macropino Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Release Endosomal Escape & Drug Release Endosome->Release

Caption: Generalized pathways for the cellular uptake of lipid nanoparticles.

Conclusion

This compound offers a powerful tool for the development of highly stable and controllable nanoparticle-based drug delivery systems. The ability to polymerize the lipid bilayer post-formulation provides a significant advantage in terms of drug retention and controlled release. Further research is warranted to fully explore the potential of these nanoparticles, including detailed investigations into their interactions with biological systems and their efficacy in various therapeutic applications. This guide provides a foundational framework for researchers and drug development professionals to design and evaluate novel nanoparticle formulations utilizing this promising polymerizable lipid.

The Role of 16:0-23:2 Diyne PC in Drug Diffusion Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) in advancing drug diffusion and controlled release studies. This specialized, polymerizable phospholipid offers a unique platform for creating stable, biomimetic membranes, enabling precise control over membrane permeability. This guide provides a comprehensive overview of its properties, experimental applications, and detailed protocols for its use in forming and utilizing polymerizable vesicles for drug diffusion analysis.

Introduction to this compound

This compound is a synthetic phospholipid that incorporates a diacetylene moiety within one of its acyl chains.[1][2][3] This unique structural feature allows for UV-induced polymerization, transforming a fluid lipid bilayer into a more rigid and stable membrane.[3] This process of photopolymerization provides researchers with a powerful tool to modulate membrane permeability, making it an invaluable component in the study of drug diffusion and the development of controlled-release drug delivery systems.

The ability to control the degree of polymerization by adjusting factors such as the concentration of the diyne lipid and the duration of UV exposure allows for the creation of membranes with tailored permeability characteristics. This technical guide will delve into the practical applications of this compound, providing quantitative data from relevant studies and detailed experimental protocols to aid researchers in their own investigations.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in drug diffusion studies.

PropertyValueReference
Chemical Name 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[1]
Synonyms PTPC[1]
CAS Number 84271-00-1[1][3]
Molecular Formula C47H86NO8P[1]
Molecular Weight 824.161 g/mol [1][3]
Purity >99% (TLC)[1]
Physical Form Powder
Storage Temperature -20°C[1]
Key Feature Contains a photopolymerizable diacetylene group[3]

Quantitative Analysis of Drug Release from Polymerizable Vesicles

The polymerization of vesicles containing diacetylene lipids has a significant impact on the release rate of encapsulated drugs. A study on paclitaxel (B517696) release from vesicles containing 10,12-pentacosadiynoic acid (PCDA), a functionally similar polymerizable lipid, demonstrates this principle effectively. The following table summarizes the key findings, illustrating the influence of the molar ratio of polymerizable lipid and the UV irradiation time on drug release.

Table 1: Cumulative Paclitaxel Release from Polymerized Vesicles at 24 Hours [2][4]

Molar Ratio (PCDA:Phospholipid)UV Irradiation Time (minutes)Cumulative Release (%)
0:1 (Control)N/A98.0 ± 2.1
1:32072.0 ± 5.8
1:12043.9 ± 6.5
3:12020.1 ± 5.4
1:14037.6 ± 2.3

These data clearly indicate that increasing the proportion of the polymerizable lipid and extending the UV irradiation time leads to a significant reduction in the cumulative release of the encapsulated drug. This highlights the tunability of the system for achieving controlled drug delivery.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from the formation of polymerizable vesicles to the execution of a drug release assay.

Preparation of Polymerizable Liposomes via Thin-Film Hydration and Extrusion

This protocol outlines the steps for creating unilamellar vesicles (liposomes) containing this compound.

Materials:

  • This compound

  • A non-polymerizable phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Drug to be encapsulated

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with heating block

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of this compound and the non-polymerizable phospholipid in chloroform in a round-bottom flask. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane.

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) of a defined size.

UV Polymerization of Diacetylene-Containing Liposomes

This protocol describes the process of cross-linking the this compound within the liposomal membrane.

Materials:

  • Suspension of polymerizable liposomes

  • UV lamp (emitting at 254 nm)

  • Quartz cuvette or a suitable reaction vessel

  • Argon or nitrogen gas (optional, for deoxygenation)

Procedure:

  • Transfer the liposome (B1194612) suspension to a quartz cuvette.

  • (Optional but recommended) To prevent oxidation, which can inhibit polymerization, deoxygenate the suspension by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Expose the liposome suspension to UV light at 254 nm. The distance from the lamp and the irradiation time will need to be optimized depending on the desired degree of polymerization and the specific experimental setup.

  • The polymerization process can sometimes be visually monitored by a color change of the suspension from colorless to blue or red.

In Vitro Drug Release Assay

This protocol details a common method for measuring the release of a drug from the prepared liposomes.

Materials:

  • Drug-loaded liposomes (both polymerized and non-polymerized as a control)

  • Release medium (e.g., PBS, potentially containing a surfactant to create sink conditions)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass but retains the liposomes.

  • Thermostatically controlled shaker or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and place it into a larger volume of the release medium.

  • Incubate the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound in drug diffusion studies.

G cluster_prep Vesicle Preparation cluster_poly Polymerization & Release lipid_mix Lipid Mixture (this compound + DOPC) film Thin Lipid Film lipid_mix->film Evaporation drug Drug Molecule drug->lipid_mix Co-dissolve (lipophilic) hydration Hydration with Aqueous Buffer (+ Drug) drug->hydration Dissolve in buffer (hydrophilic) solvent Organic Solvent (Chloroform) solvent->lipid_mix film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (100 nm membrane) mlv->extrusion luv Unilamellar Vesicles (LUVs) (Drug Encapsulated) extrusion->luv uv UV Irradiation (254 nm) luv->uv Cross-linking poly_luv Polymerized Vesicles (Reduced Permeability) uv->poly_luv release Drug Release Assay (Dialysis) poly_luv->release analysis Quantitative Analysis (e.g., HPLC) release->analysis

Caption: Experimental workflow for preparing and utilizing polymerizable vesicles.

Caption: UV-induced polymerization reduces membrane permeability.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and membrane biophysics. Its ability to form stable, biomimetic membranes with tunable permeability through UV polymerization offers a unique advantage for studying drug diffusion and designing novel controlled-release systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful application of this innovative phospholipid in a research setting. By enabling precise control over a fundamental aspect of drug delivery—the rate of diffusion across a lipid barrier—this compound will continue to be a key component in the advancement of pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols: Preparation of 16:0-23:2 Diyne PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine) is a specialized phospholipid containing a diacetylene group in one of its acyl chains.[1][2] This unique feature allows for photo-induced polymerization upon exposure to UV light, typically at 254 nm, resulting in highly stable liposomes with unique optical properties.[3] These polymerized liposomes serve as robust nanocarriers for drug delivery, with enhanced stability against leakage and fusion.[4] They also have applications in the development of biosensors and biomimetic membranes.[5] This document provides a detailed protocol for the preparation and characterization of liposomes composed of this compound.

Materials and Equipment

Materials
  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Argon or Nitrogen gas

  • Deionized water

Equipment
  • Rotary evaporator

  • Round-bottom flask

  • Sonicator (bath or probe)

  • Extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV spectrophotometer

  • UV lamp (254 nm)

Experimental Protocols

Preparation of this compound Liposomes

This protocol details the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

1.1. Lipid Film Hydration:

  • Dissolve this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by gentle rotation of the flask. The final lipid concentration is typically in the range of 1-10 mg/mL. This process results in the formation of multilamellar vesicles (MLVs).

1.2. Liposome (B1194612) Extrusion:

  • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

  • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (typically 11-21 passes). This process should be performed above the phase transition temperature of the lipid.

  • The resulting suspension contains large unilamellar vesicles (LUVs) with a narrow size distribution.

1.3. Storage:

  • Store the prepared liposomes at 4°C. For long-term storage, it is recommended to store them under an inert atmosphere (argon or nitrogen) to prevent lipid oxidation.

Polymerization of Diyne PC Liposomes
  • Transfer the liposome suspension to a quartz cuvette.

  • Purge the suspension with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can quench the polymerization reaction.[3]

  • Expose the liposome suspension to UV light at 254 nm. The polymerization process can be monitored by observing the color change of the solution from colorless to blue and finally to red.[3]

  • The extent of polymerization can be quantified by monitoring the decrease in absorbance of the diacetylene group using a UV spectrophotometer.

Data Presentation

Table 1: Quantitative Parameters for Liposome Preparation
ParameterValue
LipidThis compound
Initial Lipid Concentration10 mg/mL
Solvent for Lipid FilmChloroform:Methanol (2:1, v/v)
Hydration BufferPhosphate-Buffered Saline (PBS), pH 7.4
Extruder Membrane Pore Size100 nm
Number of Extrusion Passes21
Polymerization Wavelength254 nm
Storage Temperature4°C

Characterization of Liposomes

Proper characterization of the prepared liposomes is crucial to ensure their quality and suitability for downstream applications.

Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution and PDI of liposomes in suspension.[6]

  • Procedure: Dilute the liposome suspension with the hydration buffer and measure using a DLS instrument.

  • Expected Results: For a 100 nm extrusion, the liposomes are expected to have a Z-average diameter of approximately 100-120 nm with a PDI below 0.2, indicating a monodisperse population.

Morphology
  • Method: Transmission Electron Microscopy (TEM) provides direct visualization of the liposomes, confirming their spherical shape and lamellarity.

  • Procedure: A drop of the diluted liposome suspension is placed on a TEM grid, negatively stained (e.g., with uranyl acetate), and imaged.

Table 2: Typical Characterization Parameters
ParameterMethodExpected Value
Mean DiameterDynamic Light Scattering (DLS)100 - 120 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
MorphologyTransmission Electron Microscopy (TEM)Spherical, unilamellar vesicles
Zeta PotentialDLS with an electrodeVaries with buffer composition

Mandatory Visualization

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_poly Polymerization cluster_char Characterization dissolve Dissolve this compound in Chloroform/Methanol evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Buffer (Forms MLVs) evaporate->hydrate extrude Extrusion through 100 nm Membrane (Forms LUVs) hydrate->extrude purge Purge with Nitrogen/Argon extrude->purge uv_irradiade uv_irradiade purge->uv_irradiade uv_irradiate UV Irradiation (254 nm) polymerized Polymerized Liposomes dls DLS (Size, PDI) polymerized->dls tem TEM (Morphology) polymerized->tem uv_irradiade->polymerized

Caption: Experimental workflow for the preparation, polymerization, and characterization of this compound liposomes.

Applications

The resulting polymerized liposomes exhibit high stability and can be used in various applications, including:

  • Drug Delivery: As robust carriers for the controlled release of therapeutic agents. The polymerized shell reduces drug leakage and enhances circulation time.[4]

  • Biosensors: The colorimetric transition of the diacetylene lipids upon polymerization can be exploited for developing sensory platforms.

  • Biomimetic Membranes: Creation of stable, model membranes for studying membrane protein function and transport processes.[5]

Conclusion

This protocol provides a comprehensive guide for the preparation and characterization of this compound liposomes. The unique properties of this diyne-containing phospholipid allow for the formation of highly stable, polymerized nanostructures with significant potential in drug delivery and bionanotechnology. Adherence to the detailed steps outlined in this document will enable researchers to produce high-quality, reproducible liposomal formulations for their specific research needs.

References

Application Notes and Protocols for the Formation of Supported Lipid Bilayers with 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formation and characterization of supported lipid bilayers (SLBs) using the photo-polymerizable phospholipid 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC). This unique lipid allows for the creation of stabilized membrane platforms with tunable fluidity, offering significant advantages for applications in drug discovery, biosensor development, and fundamental cell membrane research.

Introduction

Supported lipid bilayers are powerful tools for mimicking the cell membrane in a controlled in vitro environment. The incorporation of polymerizable lipids, such as this compound, enables the formation of highly stable membranes upon UV irradiation. This process cross-links the diacetylene groups in the lipid tails, creating a robust platform that can withstand more rigorous experimental conditions than fluid-phase bilayers. These stabilized membranes are particularly useful for studying membrane protein interactions, drug-membrane permeability, and as durable surfaces for biosensing applications.

Data Presentation

The following tables summarize typical quantitative data for phosphatidylcholine (PC) based supported lipid bilayers. It is important to note that specific values for this compound may vary and should be determined empirically.

Table 1: Quartz Crystal Microbalance with Dissipation (QCM-D) Monitoring

ParameterExpected Value Range for PC SLBsDescription
Frequency Shift (Δf) -25 to -30 HzIndicates the mass of the lipid bilayer coupled with water. A stable, low frequency shift signifies the formation of a complete bilayer.
Dissipation Shift (ΔD) < 1 x 10⁻⁶Represents the viscoelasticity of the adsorbed layer. A low dissipation value is characteristic of a relatively rigid, continuous lipid bilayer.[1]

Table 2: Atomic Force Microscopy (AFM) Characterization

ParameterExpected Value Range for PC SLBsDescription
Bilayer Thickness 4 - 6 nmThe height difference between the substrate and the top of the bilayer. This can be measured by creating a defect in the bilayer and imaging the height profile.[2]
Surface Roughness (RMS) < 0.5 nmA low root mean square (RMS) roughness indicates a smooth, well-formed bilayer.

Table 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis

ParameterExpected Value Range (Pre-polymerization)Description
Diffusion Coefficient (D) 1 - 5 µm²/sMeasures the lateral mobility of lipid molecules within the bilayer. This value is expected to decrease significantly after UV polymerization.[3][4][5]
Mobile Fraction (%) > 90%The percentage of fluorescently labeled lipids that are free to diffuse. This will approach 0% after complete polymerization.[5]

Experimental Protocols

Detailed methodologies for the key experimental stages are provided below.

Protocol 1: Substrate Cleaning

A pristine, hydrophilic substrate is crucial for the successful formation of a high-quality SLB. Glass coverslips or silica-coated sensors are commonly used.

Materials:

  • Glass coverslips or silica-coated QCM-D sensors

  • Deionized (DI) water

  • Ethanol (B145695) (absolute)

  • 3M Potassium Hydroxide (KOH)

  • Nitrogen or Argon gas

  • UV-Ozone cleaner or Plasma cleaner

Procedure:

  • Place the substrates in a rack.

  • Sonicate in 3M KOH for 30 minutes.

  • Rinse thoroughly with DI water (5 times).

  • Sonicate in absolute ethanol for 30 minutes.

  • Rinse thoroughly with DI water (5 times).

  • Sonicate in DI water for 10 minutes.

  • Rinse thoroughly with DI water (5 times).

  • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • Immediately prior to use, treat the substrates with a UV-Ozone or plasma cleaner for 10-15 minutes to render the surface hydrophilic.[6][7]

Protocol 2: Vesicle Preparation by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs), which are ideal for forming SLBs via the vesicle fusion method.

Materials:

  • This compound lipid powder

  • Chloroform (B151607)

  • SLB formation buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

  • Nitrogen or Argon gas

  • Vacuum desiccator

Procedure:

  • In a clean glass vial, dissolve the desired amount of this compound in chloroform to create a stock solution (e.g., 10 mg/mL).

  • Transfer the desired volume of the lipid stock solution to a round-bottom flask.

  • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the flask.

  • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the SLB formation buffer to a final lipid concentration of 1 mg/mL. The hydration should be performed above the phase transition temperature of the lipid.

  • Vortex the suspension to detach the lipid film from the glass, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

  • Pass the MLV suspension through the extruder 11-21 times. The solution should become translucent, indicating the formation of LUVs.

  • Store the LUV suspension at 4°C and use within a few days.

Protocol 3: Supported Lipid Bilayer Formation by Vesicle Fusion

Materials:

  • Cleaned substrates

  • This compound LUV suspension (1 mg/mL)

  • SLB formation buffer

  • Calcium Chloride (CaCl₂) solution (100 mM)

Procedure:

  • Place the cleaned substrate in a suitable chamber (e.g., a well plate, QCM-D flow cell, or AFM fluid cell).

  • Add the LUV suspension to the chamber, ensuring the substrate is fully covered. A typical starting concentration is 0.1 mg/mL lipid in the formation buffer.

  • Add CaCl₂ to the vesicle solution to a final concentration of 2-5 mM to induce vesicle fusion.

  • Incubate for 30-60 minutes at a temperature above the lipid's phase transition temperature.

  • Gently rinse the substrate with an excess of SLB formation buffer to remove any unfused vesicles. The SLB is now formed and should be kept hydrated at all times.

Protocol 4: UV Polymerization of the Supported Lipid Bilayer

Materials:

  • SLB formed with this compound

  • UV lamp (254 nm)

  • Nitrogen or Argon gas

Procedure:

  • Place the hydrated SLB in a chamber that is transparent to 254 nm UV light (e.g., a quartz cuvette or a custom-built chamber).

  • If possible, gently purge the buffer with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can quench the polymerization reaction.

  • Expose the SLB to 254 nm UV light. The required dose will depend on the lamp intensity and distance from the sample and should be optimized. Start with an exposure time of 5-15 minutes.

  • The bilayer is now polymerized. Its stability can be tested by exposure to detergents or air.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_form Formation & Polymerization cluster_char Characterization sub_clean Substrate Cleaning slb_form SLB Formation (Vesicle Fusion) sub_clean->slb_form ves_prep Vesicle Preparation ves_prep->slb_form uv_poly UV Polymerization slb_form->uv_poly qcmd QCM-D uv_poly->qcmd afm AFM uv_poly->afm frap FRAP uv_poly->frap

Caption: Workflow for forming and characterizing polymerized SLBs.

Vesicle Fusion Process

G vesicles Vesicles in Solution adsorbed Adsorbed Vesicles vesicles->adsorbed Adsorption ruptured Ruptured Vesicles adsorbed->ruptured Rupture bilayer Supported Lipid Bilayer ruptured->bilayer Fusion & Spreading

Caption: Key steps in the vesicle fusion method for SLB formation.

References

Application Notes and Protocols for UV Polymerization of 16:0-23:2 Diyne PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. However, conventional liposomes can suffer from instability and premature drug release. UV polymerization of liposomes containing polymerizable diacetylene lipids, such as 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC), offers a robust method to enhance their stability and control drug release.[1] This process involves the UV-induced cross-linking of the diyne moieties within the lipid bilayers, resulting in a more rigid and less permeable liposomal structure.[2][3] These polymerized liposomes have shown significant promise in applications requiring triggered drug release, as the cross-linked membrane can be designed to become permeable upon specific stimuli.[4]

This document provides detailed application notes and protocols for the preparation, UV polymerization, and characterization of this compound liposomes.

Data Presentation

The following tables summarize the expected quantitative data for diacetylene-containing liposomes before and after UV polymerization. The data presented for 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC), a close structural analog of this compound, is used as a representative example to illustrate the effects of UV polymerization.

Table 1: Physicochemical Properties of Diyne PC Liposomes Before and After UV Polymerization

ParameterBefore UV PolymerizationAfter UV Polymerization
Mean Particle Size (nm) 73.4 ± 1776.8 ± 19.8
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -5 to -15-5 to -15
Encapsulation Efficiency (%) Drug-dependent (e.g., 30-50% for hydrophilic drugs)Generally retained post-polymerization

Data is representative for DPPC liposomes containing 10 mol% DC8,9PC.[4]

Table 2: In Vitro Drug Release from UV-Polymerized Diyne PC Liposomes

Time (minutes)% Calcein (B42510) Release (10 mol% DC8,9PC)% Calcein Release (20 mol% DC8,9PC)% Calcein Release (>20 mol% DC8,9PC)
0000
5~5~10~80
10~10~20~100
15~20~40100
30~60~80100
45~100~100100

Data represents calcein release from DPPC/DC8,9PC liposomes upon UV exposure at 254 nm.[4]

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size distribution.

Materials:

  • 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (this compound)

  • Co-lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated (optional)

Equipment:

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids in chloroform in a round-bottom flask. The desired molar ratio will depend on the application.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature below the phase transition temperature of the lipids (e.g., 30°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • The hydration temperature should be kept below the main phase transition temperature of the lipid mixture to ensure proper vesicle formation.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes). The extrusion should be performed at a temperature above the lipid phase transition temperature.

UV Polymerization of this compound Liposomes

Caution: UV radiation is harmful. Use appropriate shielding and personal protective equipment.

Materials:

  • This compound liposome suspension

  • Inert gas (e.g., argon or nitrogen)

Equipment:

  • UV lamp (254 nm)

  • Quartz cuvette or reaction vessel

  • Stir plate and stir bar

Procedure:

  • Transfer the liposome suspension to a quartz cuvette or another UV-transparent reaction vessel.

  • Purge the suspension with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can quench the polymerization reaction.

  • Place the vessel under the UV lamp at a controlled temperature, typically below the phase transition temperature of the lipid mixture to maintain the ordered packing of the diyne groups.

  • Irradiate the liposome suspension with 254 nm UV light while stirring gently. The irradiation time will depend on the lipid concentration, the intensity of the UV source, and the desired degree of polymerization. This can range from a few minutes to over an hour.[4]

  • Polymerization can be monitored by a color change of the suspension from colorless to blue or red, and can be quantified by spectroscopic methods (UV-Vis, FT-IR, or Raman).

Characterization of Polymerized Liposomes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size distribution (hydrodynamic diameter) and polydispersity index (PDI). The zeta potential can also be measured to assess the surface charge of the liposomes.

2. Confirmation of Polymerization:

  • Method: Fourier-Transform Infrared (FT-IR) Spectroscopy or Raman Spectroscopy

  • Principle: Polymerization of the diyne groups leads to the disappearance or significant reduction of the characteristic vibrational bands of the C≡C triple bonds.

  • FT-IR: Monitor the disappearance of the diyne peak around 2100-2260 cm⁻¹.

  • Raman: Observe the decrease in the intensity of the C≡C stretching vibration, which is typically a strong band in the Raman spectrum.

3. Encapsulation Efficiency:

  • Method: Separation of free drug from encapsulated drug followed by quantification.

  • Procedure:

    • Separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography (e.g., Sephadex column) or dialysis.

    • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration in the liposome fraction and the free drug fraction using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

4. In Vitro Drug Release:

  • Method: Dialysis method

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS) at a controlled temperature (e.g., 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_poly UV Polymerization cluster_char Characterization prep1 Lipid Dissolution (this compound + Co-lipid in Chloroform) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer +/- Drug) prep2->prep3 prep4 Extrusion (e.g., 100 nm membrane) prep3->prep4 poly1 Inert Gas Purging (Remove O2) prep4->poly1 Unpolymerized Liposomes poly2 UV Irradiation (254 nm, < Tt) poly1->poly2 char1 Particle Size & PDI (DLS) poly2->char1 Polymerized Liposomes char2 Polymerization Confirmation (FT-IR/Raman) poly2->char2 char3 Encapsulation Efficiency poly2->char3 char4 In Vitro Drug Release poly2->char4

Caption: Experimental workflow for the preparation and characterization of UV-polymerized liposomes.

Cellular Uptake Pathways of Liposomes

G cluster_cell Target Cell cluster_endo membrane Plasma Membrane clathrin Clathrin-mediated Endocytosis early_endosome Early Endosome clathrin->early_endosome caveolae Caveolae-mediated Endocytosis caveolae->early_endosome macro Macropinocytosis macro->early_endosome late_endosome Late Endosome early_endosome->late_endosome cytosol Cytosol (Drug Release) early_endosome->cytosol Endosomal Escape lysosome Lysosome (Drug Release/Degradation) late_endosome->lysosome liposome Polymerized Liposome liposome->clathrin Receptor Binding liposome->caveolae liposome->macro

Caption: Potential cellular uptake mechanisms for surface-modified polymerized liposomes.[5][6]

References

Application Notes: Probing Protein-Phosphatidylcholine Interactions via UV Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct ultraviolet (UV) cross-linking of native phosphatidylcholine (PTPC) molecules to each other is not a standard biochemical technique. The application of UV light to PTPC typically induces oxidative damage and lipid peroxidation rather than controlled covalent bond formation suitable for structural analysis. However, for researchers, scientists, and drug development professionals, a powerful and widely used application of UV light in the context of PTPC is to elucidate protein-lipid interactions. This is achieved through photoaffinity labeling, a method that employs synthetic phosphatidylcholine analogs containing a photoactivatable moiety.

When these photoactivatable PTPC analogs are incorporated into a lipid bilayer (e.g., a liposome (B1194612) or a cell membrane) and exposed to UV light of a specific wavelength, they generate highly reactive intermediates, such as carbenes or nitrenes.[1][2] These intermediates can form stable, covalent bonds with molecules in their immediate vicinity, including the amino acid residues of interacting proteins.[1][2] This process "traps" the transient and often weak interactions between PTPC and proteins, allowing for their identification and characterization.

Commonly used photoactivatable groups include diazirines and benzophenones.[1][3][4] Diazirines are favored for their small size and efficient activation with long-wave UV light (around 350-370 nm), which minimizes damage to biological samples.[4][5][6][7] Benzophenones are another robust option.[3][8][9] Modern approaches often utilize bifunctional lipid probes that, in addition to the photoactivatable group, contain a "clickable" chemical handle (e.g., an alkyne or azide).[1][10] This allows for the subsequent attachment of a reporter tag (like biotin (B1667282) or a fluorophore) via click chemistry, facilitating the enrichment and identification of cross-linked proteins by mass spectrometry.[1][2][10]

This application note provides a detailed protocol for the UV cross-linking of a photoactivatable phosphatidylcholine analog to a protein of interest within a liposomal system, a common in vitro model for studying protein-lipid interactions.

Data Presentation

Table 1: Quantitative Parameters for UV Cross-linking of Photoactivatable Phospholipids

ParameterTypical Values/RangesPhotoactivatable GroupNotes
UV Wavelength 350-370 nmDiazirineLong-wave UV minimizes protein and DNA damage.[4][5][6]
~350 nmBenzophenone
UV Energy/Intensity Varies by lamp and distanceDiazirine, BenzophenoneTypically requires optimization. A low-intensity 6-watt UV lamp has been used.[7]
Irradiation Time 1 - 30 minutesDiazirineShorter times are preferable to minimize sample degradation. Total irradiation time should be less than 15 minutes for live cells.[5]
10 - 60 minutesBenzophenoneCan require longer exposure times compared to diazirines.
Photoactivatable Probes Diazirine-containing PTPC, Benzophenone-containing PTPCDiazirine, BenzophenoneProbes can have the photoactivatable group on the headgroup or the acyl chains.[1][3]
Molar Ratio (Probe:Lipid) 1:10 to 1:100 (Probe to total lipid)Diazirine, BenzophenoneThe optimal ratio should be determined empirically to ensure sufficient cross-linking without significantly perturbing membrane properties.
Molar Ratio (Protein:Lipid) 1:25 to 1:100Diazirine, BenzophenoneDependent on the affinity of the interaction being studied.[11]

Experimental Protocols

Protocol: UV Cross-linking of a Photoactivatable PTPC Analog to a Target Protein in Liposomes

This protocol outlines the steps for preparing liposomes containing a photoactivatable PTPC analog, incubating them with a protein of interest, performing UV cross-linking, and analyzing the results.

Materials:

  • Standard Phosphatidylcholine (e.g., POPC)

  • Photoactivatable Phosphatidylcholine Analog (e.g., with a diazirine group)

  • Chloroform (B151607) and Methanol

  • Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Protein of Interest in a suitable buffer

  • UV Lamp (365 nm)[5][7]

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • SDS-PAGE reagents and equipment

  • Western Blotting or Mass Spectrometry equipment

Methodology:

  • Liposome Preparation: a. In a glass vial, combine the standard PTPC and the photoactivatable PTPC analog in chloroform at the desired molar ratio (e.g., 9:1). b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial. c. Place the vial under a high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs). e. To form unilamellar vesicles (LUVs), subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath. f. Extrude the suspension through a polycarbonate membrane with a 100 nm pore size (21 passes) to create uniformly sized liposomes.

  • Incubation with Protein: a. Mix the prepared liposomes with the purified protein of interest at a desired molar ratio (e.g., 1:50 protein to total lipid). b. Incubate the mixture at room temperature for 30-60 minutes to allow for protein-lipid interaction and binding.

  • UV Cross-linking: a. Transfer the protein-liposome mixture to a suitable container (e.g., a quartz cuvette or a 96-well plate). b. Place the sample on ice or a cooling block to minimize heat-induced artifacts. c. Position the UV lamp at a fixed distance above the sample. The optimal distance should be determined empirically. d. Irradiate the sample with 365 nm UV light for a predetermined time (e.g., 10-30 minutes). It is crucial to run control samples that are not exposed to UV light.[2]

  • Analysis of Cross-linked Products: a. SDS-PAGE and Western Blotting: i. Add SDS-PAGE sample buffer to the irradiated and non-irradiated samples and boil for 5 minutes. ii. Run the samples on an SDS-PAGE gel. iii. Visualize the proteins by Coomassie staining or silver staining. A new, higher molecular weight band corresponding to the protein-lipid adduct should be visible in the UV-treated sample. iv. Alternatively, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the protein of interest to confirm the identity of the cross-linked product. b. Mass Spectrometry (for identification of interaction sites): i. For more detailed analysis, the cross-linked band can be excised from the gel and subjected to in-gel digestion (e.g., with trypsin). ii. The resulting peptides can be analyzed by LC-MS/MS to identify the specific amino acid residues that were cross-linked to the lipid, providing insight into the binding interface.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_lipids 1. Prepare Lipid Mixture (PTPC + Photo-PTPC) create_film 2. Create Lipid Film (Solvent Evaporation) prep_lipids->create_film hydrate 3. Hydrate Film (Forms MLVs) create_film->hydrate extrude 4. Extrude (Forms LUVs) hydrate->extrude incubate 5. Incubate Liposomes with Target Protein extrude->incubate uv_crosslink 6. UV Irradiation (365 nm) incubate->uv_crosslink sds_page 7a. SDS-PAGE / Western Blot uv_crosslink->sds_page mass_spec 7b. Mass Spectrometry uv_crosslink->mass_spec

Caption: Experimental workflow for photoaffinity labeling of lipid-protein interactions.

Caption: Mechanism of photoactivatable PTPC cross-linking to a target protein.

References

Application Notes & Protocols: 16:0-23:2 Diyne PC for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC), also known as PTPC, is a specialized phospholipid featuring a diacetylene group within one of its acyl chains. This unique structural feature makes it a photopolymerizable lipid, capable of cross-linking with adjacent molecules upon exposure to UV light, typically at a wavelength of 254 nm.[1] This polymerization process transforms a standard liposomal bilayer into a more robust, stable vesicle with significantly reduced permeability.

The primary application of this compound in drug delivery is the creation of "on-demand" release systems.[2] Drugs, particularly highly toxic agents used in chemotherapy, can be securely encapsulated within the liposome (B1194612), minimizing leakage and off-target effects.[3] The drug release is then triggered at a specific time and location by applying UV light, which disrupts the polymerized membrane structure, creating defects and increasing permeability to release the encapsulated payload.[4][5] The stability of the polymerized vesicle can prevent premature drug leakage, while the light-triggering mechanism allows for precise spatial and temporal control over drug administration, enhancing therapeutic efficacy and reducing systemic toxicity.[3]

For efficient polymerization, diacetylene lipids like this compound require a highly ordered, crystal-like packing arrangement.[1] Therefore, they are often formulated with saturated lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) to ensure the necessary membrane rigidity for the topochemical polymerization reaction to occur.[6]

Experimental Workflows and Mechanisms

The following diagrams illustrate the key processes involved in preparing, characterizing, and utilizing this compound liposomes for controlled drug delivery.

G cluster_prep Preparation Phase cluster_poly Stabilization Phase A Lipid Mixing (this compound, Helper Lipids, Drug) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer + Drug) B->C D Vesicle Sizing (Extrusion / Sonication) C->D E Purification (Remove Unencapsulated Drug) D->E F Photopolymerization (UV Irradiation, 254 nm) E->F G Final Product (Stable, Drug-Loaded Liposomes) F->G

Caption: Experimental workflow for preparing drug-loaded, photopolymerized liposomes.

G L_unpoly Unpolymerized Liposome (High Permeability) L_poly Polymerized Liposome (Low Permeability) L_unpoly->L_poly Polymerization UV UV Light (254 nm) L_poly->UV L_disrupt Disrupted Liposome Drug Drug Released L_disrupt->Drug UV->L_disrupt Membrane Destabilization

Caption: Mechanism of UV light-triggered drug release from polymerized liposomes.

G cluster_char Characterization Techniques cluster_props Measured Properties Start Polymerized Liposome Sample DLS Dynamic Light Scattering (DLS) Start->DLS Zeta Zeta Potential Analysis Start->Zeta TEM Transmission Electron Microscopy (TEM) Start->TEM Spectro Spectroscopy (UV-Vis / Fluorescence) Start->Spectro Size Size Distribution & Polydispersity (PDI) DLS->Size Charge Surface Charge (Stability) Zeta->Charge Morph Morphology & Lamellarity TEM->Morph EE Encapsulation Efficiency & Drug Load Spectro->EE

Caption: Workflow for the physicochemical characterization of liposomes.

G Liposome Polymerized Liposome (Drug Carrier) Release Triggered Drug Release (e.g., UV Light) Liposome->Release Cell Target Cell Release->Cell Drug Diffusion Uptake Cellular Uptake Endosome Endosome Uptake->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Target Intracellular Target (e.g., DNA, Receptor) Escape->Target Drug Action Effect Therapeutic Effect Target->Effect

Caption: General pathway of liposomal drug delivery and cellular action.

Quantitative Data Summary

The following tables summarize representative quantitative data for photopolymerizable diacetylene liposome systems. Note that specific values can vary significantly based on the exact lipid composition, drug encapsulated, and preparation methods used.

Table 1: Representative Physicochemical Properties of Diacetylene Liposomes

Parameter Typical Value Range Method of Analysis Significance
Hydrodynamic Diameter 100 - 200 nm Dynamic Light Scattering (DLS) Influences circulation time and tumor accumulation (EPR effect).
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) Indicates a narrow, homogenous size distribution.
Zeta Potential -10 mV to -40 mV (anionic) Laser Doppler Velocimetry Measures surface charge, predicting colloidal stability.

| Encapsulation Efficiency | 40% - 95% | Spectroscopy / Chromatography | Percentage of initial drug successfully encapsulated. |

Table 2: Representative Drug Release Characteristics

Condition Parameter Typical Value Range Significance
Before UV Irradiation Basal Leakage (24h @ 37°C) < 5% Demonstrates the high stability of the polymerized vesicle.
After UV Irradiation Triggered Release (within 30-60 min) 60% - 80% Shows efficient payload release upon external stimulus.[5]

| | Permeability Increase | >10,000-fold | Quantifies the dramatic change in membrane properties post-triggering.[5] |

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded this compound Liposomes

This protocol describes the thin-film hydration method followed by extrusion to produce drug-loaded unilamellar vesicles.

Materials:

  • This compound

  • Helper lipid (e.g., DPPC)

  • Cholesterol (optional, for membrane fluidity modulation)

  • Drug to be encapsulated

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., PBS, HEPES buffer, pH 7.4)

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid Film Preparation: a. Weigh and dissolve this compound and helper lipids (e.g., a 1:4 molar ratio of Diyne PC to DPPC) in the chloroform/methanol solvent in a round-bottom flask. b. If encapsulating a lipophilic drug, dissolve it with the lipids in this step. c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the phase transition temperature of the lipids) to evaporate the solvent under reduced pressure. d. A thin, uniform lipid film will form on the inner surface of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration: a. Add the hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. Warm the buffer to a temperature above the lipid phase transition temperature. c. Gently rotate the flask to hydrate (B1144303) the lipid film. This process forms multilamellar vesicles (MLVs). The suspension will appear milky.

  • Vesicle Sizing (Extrusion): a. Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to the same temperature as the hydration buffer. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process creates large unilamellar vesicles (LUVs) with a more uniform size distribution. The suspension should become more translucent.

  • Purification: a. Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against fresh buffer.

Protocol 2: Photopolymerization of this compound Liposomes

Materials:

  • Drug-loaded liposome suspension from Protocol 1

  • Quartz cuvette or vial

  • Low-pressure mercury arc lamp (or UV cross-linker) emitting at 254 nm

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Transfer the purified liposome suspension to a quartz cuvette.

  • To prevent oxidation, gently purge the suspension and the headspace of the cuvette with an inert gas (Argon or Nitrogen) for 5-10 minutes and seal the cuvette.

  • Place the cuvette at a fixed distance (e.g., 10 cm) from the 254 nm UV lamp.

  • Irradiate the sample. The optimal irradiation time (typically 5-20 minutes) must be determined empirically.[7][8] Polymerization can sometimes be visually monitored by a color change of the suspension from colorless to blue or purple.[9]

  • After irradiation, store the polymerized liposomes protected from light at 4°C.

Protocol 3: In Vitro Photo-Triggered Drug Release Assay

This protocol uses a dialysis method to measure drug release before and after UV exposure.

Materials:

  • Polymerized, drug-loaded liposome suspension

  • Dialysis tubing (with a molecular weight cut-off below the drug's MW)

  • Release Buffer (e.g., PBS at pH 7.4)

  • Stirred, temperature-controlled beaker or water bath (37°C)

  • UV lamp (254 nm)

  • Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer or fluorescence plate reader)

Procedure:

  • Baseline Release (Dark Control): a. Pipette a known volume (e.g., 1 mL) of the polymerized liposome suspension into a dialysis bag. b. Place the sealed bag into a beaker containing a larger volume of release buffer (e.g., 100 mL), maintained at 37°C with gentle stirring. c. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the buffer from the beaker and replace it with fresh buffer to maintain sink conditions. d. Quantify the drug concentration in the withdrawn aliquots.

  • Photo-Triggered Release: a. Prepare an identical dialysis bag with the liposome suspension. b. Before placing it in the release buffer, expose the entire bag to UV light (254 nm) for the predetermined optimal time to trigger release. c. Immediately place the bag into the release buffer at 37°C. d. Withdraw and analyze aliquots at the same time points as the control group.

  • Data Analysis: a. To determine the total drug amount (100% release), disrupt a sample of the liposomes with a detergent (e.g., Triton X-100) and measure the drug concentration. b. Calculate the cumulative percentage of drug released at each time point for both the control and UV-triggered samples using the formula: Cumulative Release (%) = (Concentration in dialysate / Total drug concentration) x 100 c. Plot the cumulative release (%) versus time for both conditions to compare the release profiles.

References

Application Notes and Protocols for Click Chemistry Reactions with 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing click chemistry reactions using 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC). This unique phospholipid, containing a polymerizable diacetylene group in one of its acyl chains, is a powerful tool for the bio-orthogonal labeling and functionalization of lipid assemblies such as liposomes and supported lipid bilayers.

Introduction to this compound and Click Chemistry

This compound is a synthetic phospholipid that incorporates a 16-carbon saturated fatty acid (palmitic acid) at the sn-1 position and a 23-carbon diacetylene-containing fatty acid at the sn-2 position of the glycerol (B35011) backbone.[1][2] The diacetylene functionality serves as a versatile handle for "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] The two most common types of click chemistry employed for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The presence of the diacetylene group also allows for UV-induced polymerization, which can be used to stabilize lipid assemblies after functionalization.[4] This dual functionality makes this compound an invaluable tool for a wide range of applications, including drug delivery, diagnostics, and fundamental membrane research.

Key Applications

  • Liposome (B1194612) Surface Modification: Covalently attach targeting ligands (peptides, antibodies, small molecules), imaging agents (fluorophores), or polymers (e.g., polyethylene (B3416737) glycol) to the surface of liposomes for enhanced drug delivery and diagnostics.[5]

  • Functionalization of Supported Lipid Bilayers (SLBs): Create functionalized membrane surfaces for studying cell-cell interactions, membrane protein function, and as biosensors.

  • Probing Lipid Metabolism: When combined with metabolic labeling strategies, the alkyne groups can be used to track the incorporation and trafficking of lipids within cells.[6]

  • Development of Advanced Biomaterials: The polymerizable nature of the diacetylene group can be exploited to create robust, functionalized nanomaterials.

Comparative Analysis: CuAAC vs. SPAAC for this compound Functionalization

The choice between CuAAC and SPAAC depends on the specific experimental requirements, particularly the sensitivity of the biological system to copper ions.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) ionsNone (relies on ring strain of a cyclooctyne)
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)Slower than CuAAC, dependent on the specific cyclooctyne (B158145) used.
Biocompatibility Limited in vivo due to copper cytotoxicity. Ligands are often required to mitigate toxicity.Excellent biocompatibility, ideal for in vivo and live-cell applications.[7]
Reactants Terminal alkyne (on this compound) and an azide-functionalized molecule.Terminal alkyne (on this compound) and a strained cyclooctyne (e.g., DBCO, BCN) functionalized molecule.
Reaction Conditions Aqueous buffers, room temperature. Requires a reducing agent (e.g., sodium ascorbate) to maintain copper in the Cu(I) state.Aqueous buffers, room temperature.
Potential Issues Copper can induce oxidative damage to biomolecules.The bulky cyclooctyne group may have a stronger tendency for non-specific interactions.[8]

Note: Specific reaction rates for this compound are not extensively published and will depend on the specific reaction partners and conditions.

Experimental Protocols

Preparation of Liposomes Containing this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • This compound

  • Other lipids as required (e.g., DOPC, Cholesterol)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the desired amounts of this compound and other lipids in chloroform. A typical molar ratio for incorporating the diyne lipid for subsequent functionalization is 5-20 mol%.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing for 5-10 minutes. The final lipid concentration is typically between 1 and 10 mg/mL.

  • To form SUVs, either sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear, or extrude the suspension multiple times through a 100 nm polycarbonate membrane at a temperature above the phase transition temperature of the lipid mixture.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes

This protocol is adapted from a method used for liposomes containing a similar diacetylene lipid, 23:2 Diyne PC.

Materials:

  • Liposome suspension containing this compound

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • Size exclusion chromatography column (e.g., Sephadex G-75) for purification

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Liposome suspension (e.g., to a final lipid concentration of 1 mg/mL)

    • Azide-functionalized molecule (e.g., to a final concentration of 100 µM)

  • Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules from oxidative damage. For a final copper concentration of 0.25 mM, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.

  • Add the CuSO₄/ligand premix to the liposome/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purify the functionalized liposomes from excess reagents by size exclusion chromatography.

Quantitative Analysis Example:

The efficiency of the click reaction can be quantified by using a fluorescent azide. After the reaction, the amount of fluorescently-labeled liposome can be measured and compared to a standard curve of a known concentration of the fluorescent product.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Liposomes

This protocol provides a general framework for copper-free click chemistry on liposomes.

Materials:

  • Liposome suspension containing this compound

  • Strained alkyne-functionalized molecule of interest (e.g., DBCO-PEG-Biotin)

  • Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • Size exclusion chromatography column for purification

Procedure:

  • To the liposome suspension, add the strained alkyne-functionalized molecule to the desired final concentration (typically in the range of 50-500 µM).

  • Incubate the reaction at room temperature for 2-24 hours. The reaction time will depend on the specific strained alkyne and the concentration of reactants.

  • Monitor the reaction progress if possible (e.g., by TLC or LC-MS if a small molecule is being attached).

  • Purify the functionalized liposomes from unreacted reagents using size exclusion chromatography.

Visualizing Workflows and Mechanisms

To aid in the conceptualization of these experimental processes, the following diagrams illustrate the key steps and relationships.

CuAAC_Workflow cluster_prep Liposome Preparation cluster_reaction CuAAC Reaction Lipids This compound + Other Lipids Film Lipid Film Lipids->Film Hydration Hydration Film->Hydration SUVs Liposome Suspension Hydration->SUVs Mix Mix Liposomes + Azide Probe SUVs->Mix Add_Cu Add CuSO4/Ligand Mix->Add_Cu Add_Ascorbate Add Sodium Ascorbate Add_Cu->Add_Ascorbate Incubate Incubate Add_Ascorbate->Incubate Purification Purification (Size Exclusion Chromatography) Incubate->Purification Analysis Analysis Purification->Analysis

CuAAC Experimental Workflow

SPAAC_Mechanism cluster_reactants Reactants Diyne_PC This compound (in liposome) Transition_State [3+2] Cycloaddition (No Catalyst) Diyne_PC->Transition_State Reacts with Strained_Alkyne Strained Alkyne Probe (e.g., DBCO-Ligand) Strained_Alkyne->Transition_State Product Functionalized Liposome Transition_State->Product Forms

SPAAC Reaction Mechanism

Concluding Remarks

The use of this compound in combination with click chemistry offers a robust and versatile platform for the functionalization of lipid-based nanomaterials. The choice between CuAAC and SPAAC will be dictated by the specific needs of the application, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo and live-cell studies. The protocols provided herein serve as a starting point for the development of customized labeling and functionalization strategies in diverse areas of research and drug development.

References

Application Notes and Protocols for Incorporating Proteins into 16:0-23:2 Diyne PC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of proteins into liposomes formulated with the polymerizable phospholipid 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC). This unique phospholipid allows for the formation of stabilized proteoliposomes through UV-induced polymerization, offering enhanced stability for various applications, including drug delivery, biosensor development, and structural biology studies.

Introduction

The reconstitution of membrane proteins into artificial lipid bilayers is a cornerstone of modern biological and pharmaceutical research. It allows for the study of protein function in a controlled environment, devoid of the complexity of the native cell membrane. This compound is a valuable tool in this field due to its diacetylene group, which, upon exposure to UV light, crosslinks with neighboring lipids to form a robust, polymerized membrane. This polymerization enhances the mechanical and chemical stability of the liposomes, making them ideal for a wide range of downstream applications.

These notes will detail the protocols for preparing proteoliposomes with this compound, methods for their characterization, and strategies for functional analysis of the incorporated proteins.

Data Presentation

The successful incorporation of proteins into this compound membranes is dependent on several factors, including the protein-to-lipid ratio and the specific protein being studied. The following tables provide example data for the incorporation of two hypothetical proteins, a G-protein coupled receptor (GPCR) and an ion channel, into these membranes. Note: These values are illustrative and should be optimized for each specific protein and experimental system.

Table 1: Optimization of Protein-to-Lipid Ratio for Protein Incorporation

ProteinProtein-to-Lipid Molar RatioReconstitution Efficiency (%)Vesicle Size (nm, DLS)Polydispersity Index (PDI)
GPCR-X1:50065 ± 5125 ± 100.15
GPCR-X1:100078 ± 4110 ± 80.12
GPCR-X1:200085 ± 3105 ± 50.10
Ion Channel Y1:100055 ± 6130 ± 120.18
Ion Channel Y1:200072 ± 5115 ± 90.14
Ion Channel Y1:500088 ± 2108 ± 60.11

Table 2: Functional Analysis of Incorporated Proteins in Polymerized Membranes

ProteinFunctional AssayUnpolymerized Proteoliposomes (Activity)Polymerized Proteoliposomes (Activity)
GPCR-XLigand Binding (Kd, nM)15.2 ± 1.818.5 ± 2.1
GPCR-XG-Protein Activation (EC50, nM)55.6 ± 4.362.1 ± 5.0
Ion Channel YSingle-Channel Conductance (pS)50.3 ± 3.148.9 ± 2.9
Ion Channel YOpen Probability (Po)0.65 ± 0.050.62 ± 0.04

Experimental Protocols

Protocol 1: Preparation of this compound Proteoliposomes by Detergent Removal

This protocol describes a common method for reconstituting membrane proteins into pre-formed liposomes.

Materials:

  • This compound (powder)

  • Chloroform (B151607)

  • Reconstitution Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Triton X-100)

  • Purified membrane protein of interest

  • Bio-Beads™ SM-2 or similar detergent removal system

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator or nitrogen stream

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound in chloroform to a desired concentration (e.g., 10 mg/mL).

    • Transfer the lipid solution to a round-bottom flask.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with the reconstitution buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternating between liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) of a uniform size.

  • Protein Solubilization and Incorporation:

    • Solubilize the purified membrane protein in reconstitution buffer containing a detergent at a concentration above its critical micelle concentration (CMC).

    • Add the solubilized protein to the prepared liposome suspension at the desired protein-to-lipid ratio.

    • Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the incorporation of the protein into the lipid bilayer.

  • Detergent Removal:

    • Add Bio-Beads™ to the proteoliposome suspension to gradually remove the detergent. The amount of Bio-Beads™ and the incubation time will depend on the detergent used and should be optimized.

    • Incubate at 4°C with gentle mixing. It is often beneficial to perform sequential additions of fresh Bio-Beads™.

    • After detergent removal, the proteoliposomes are ready for characterization and use.

Protocol 2: Photopolymerization of Proteoliposomes

This protocol describes the UV-induced crosslinking of the this compound lipids within the proteoliposome membrane.

Materials:

  • Proteoliposome suspension from Protocol 1

  • UV lamp (254 nm)

  • Quartz cuvette or other UV-transparent vessel

  • Argon or nitrogen gas

Procedure:

  • Transfer the proteoliposome suspension to a quartz cuvette.

  • Purge the suspension with argon or nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can quench the polymerization reaction.

  • Expose the suspension to UV light (254 nm) for a predetermined amount of time. The optimal exposure time should be determined empirically and can range from a few minutes to an hour.[1]

  • Monitor the polymerization process by observing the color change of the suspension from colorless to a faint yellow or pink hue.

  • The polymerized proteoliposomes are now significantly more stable and can be used for downstream applications.

Mandatory Visualizations

Experimental_Workflow cluster_prep Proteoliposome Preparation cluster_poly Membrane Stabilization cluster_analysis Analysis lipid_film Lipid Film Formation (this compound) hydration Hydration & Vesicle Formation lipid_film->hydration extrusion Extrusion (e.g., 100 nm) hydration->extrusion incorporation Protein Incorporation extrusion->incorporation protein_sol Protein Solubilization (with detergent) protein_sol->incorporation detergent_rem Detergent Removal incorporation->detergent_rem uv_exposure UV Exposure (254 nm) detergent_rem->uv_exposure characterization Characterization (DLS, TEM, etc.) uv_exposure->characterization functional_assay Functional Assays characterization->functional_assay

Caption: Experimental workflow for protein incorporation and stabilization.

Detergent_Removal_Pathway start Protein-Lipid-Detergent Micelles detergent_removal Detergent Removal (e.g., Bio-Beads) start->detergent_removal end Proteoliposome detergent_removal->end

Caption: Detergent removal signaling pathway.

UV_Polymerization_Logic unpolymerized Unpolymerized Proteoliposome (Fluid Membrane) uv_light UV Light (254 nm) unpolymerized->uv_light polymerized Polymerized Proteoliposome (Stabilized Membrane) uv_light->polymerized

References

Application Notes and Protocols for Studying Membrane Protein Dynamics Using 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of membrane proteins is crucial for elucidating their function and for the development of novel therapeutics. 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) is a powerful tool for these studies. This photoactivatable phospholipid analogue integrates seamlessly into lipid bilayers, mimicking the natural membrane environment. Upon exposure to UV light, the diyne moieties in its acyl chain are activated, forming covalent cross-links with nearby molecules, including lipids and integral or peripheral membrane proteins. This process "freezes" transient interactions, allowing for the capture and subsequent analysis of protein-lipid and protein-protein interactions that are fundamental to understanding protein dynamics.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate membrane protein dynamics, from experimental design to data analysis.

Principle of Action

This compound is a glycerophospholipid containing a saturated palmitoyl (B13399708) (16:0) chain at the sn-1 position and a tricosadiynoyl (23:2) chain with two conjugated triple bonds at the sn-2 position. This diyne functionality is the key to its utility. When incorporated into a lipid membrane, it behaves similarly to natural phospholipids. Upon irradiation with UV light (typically at 254 nm), the diyne groups become highly reactive and polymerize, forming covalent bonds with adjacent molecules. This allows for the in-situ capture of proteins and lipids in close proximity, providing a snapshot of their spatial relationships at a specific moment in time.

Applications

  • Mapping Protein-Lipid Interfaces: Identify the specific lipid molecules that interact with a membrane protein.

  • Characterizing Protein Conformations: Stabilize and capture different conformational states of a membrane protein.

  • Investigating Protein-Protein Interactions: Identify and analyze the components of membrane protein complexes.

  • Drug Discovery: Screen for compounds that alter the lipid environment or protein conformation of a target membrane protein.

Data Presentation

The following table summarizes key quantitative parameters for experiments using this compound. These values should be optimized for each specific experimental system.

ParameterRecommended RangeNotes
This compound Concentration 5-20 mol% of total lipidHigher concentrations can affect membrane fluidity.
Protein-to-Lipid Ratio 1:100 to 1:1000 (w/w)Dependent on the specific protein and experimental goals.
UV Cross-linking Wavelength 254 nmOptimal for activating the diyne groups.[1]
UV Cross-linking Energy 100-400 mJ/cm²Titrate to optimize cross-linking efficiency while minimizing protein damage.[2]
UV Exposure Time 5-20 minutesDependent on the intensity of the UV source.
Sample Temperature during UV Exposure 4°CTo minimize thermal damage to the sample.[2]

Experimental Protocols

Protocol 1: Preparation of Proteoliposomes containing this compound

This protocol describes the preparation of liposomes containing the target membrane protein and this compound.

Materials:

  • This compound

  • Primary phospholipid (e.g., POPC, DOPC)

  • Purified membrane protein of interest

  • Buffer of choice (e.g., HEPES, Tris-HCl)

  • Organic solvent (e.g., chloroform)

  • Detergent for protein solubilization (e.g., DDM, OG)

  • Size exclusion chromatography column

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix the desired amounts of the primary phospholipid and this compound in chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the buffer of choice by vortexing vigorously.

    • The lipid suspension should be subjected to several freeze-thaw cycles to promote the formation of unilamellar vesicles.

    • Extrude the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at least 11 times to form uniformly sized liposomes.

  • Protein Reconstitution:

    • Solubilize the purified membrane protein in a buffer containing a suitable detergent.

    • Mix the solubilized protein with the prepared liposomes at the desired protein-to-lipid ratio.

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

    • Remove the detergent by dialysis, size-exclusion chromatography, or with bio-beads to allow the protein to insert into the liposomes.

  • Proteoliposome Purification:

    • Purify the proteoliposomes from unincorporated protein using a suitable method such as density gradient centrifugation or size-exclusion chromatography.

Protocol 2: UV Cross-linking of Membrane Proteins

This protocol details the procedure for photo-cross-linking the proteoliposomes prepared in Protocol 1.

Materials:

  • Purified proteoliposomes containing this compound

  • UV cross-linker with a 254 nm UV source

  • Quartz cuvette or petri dish

Procedure:

  • Place the proteoliposome sample in a quartz cuvette or on a petri dish.

  • Place the sample on ice or a pre-chilled cooling block inside the UV cross-linker.[2]

  • Expose the sample to 254 nm UV light with an energy of 100-400 mJ/cm².[2] The optimal energy and time should be determined empirically.

  • After irradiation, the sample is ready for downstream analysis.

Protocol 3: Analysis of Cross-linked Products by Mass Spectrometry

This protocol provides a general workflow for the analysis of cross-linked protein-lipid and protein-protein complexes by mass spectrometry.

Materials:

  • UV cross-linked proteoliposomes

  • SDS-PAGE reagents

  • In-gel or in-solution digestion reagents (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Cross-linking analysis software

Procedure:

  • Protein Separation:

    • Separate the cross-linked protein complexes from non-cross-linked components by SDS-PAGE.

  • Protein Digestion:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel digestion with a protease such as trypsin to generate peptides. Alternatively, in-solution digestion can be performed.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.[3] The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.[3]

  • Data Analysis:

    • Use specialized software to identify the cross-linked peptides. This software searches the MS/MS data against a protein sequence database to identify peptides that are covalently linked.

    • The identification of a peptide from the target protein cross-linked to a lipid fragment or another peptide provides information on the site of interaction.

Mandatory Visualizations

experimental_workflow cluster_prep Proteoliposome Preparation cluster_crosslink Cross-linking cluster_analysis Downstream Analysis p1 Lipid Film Formation (this compound + Phospholipid) p2 Hydration & Extrusion p1->p2 p3 Protein Reconstitution p2->p3 p4 Purification p3->p4 c1 UV Irradiation (254 nm) p4->c1 Sample a1 SDS-PAGE c1->a1 Cross-linked Sample a2 In-gel Digestion (Trypsin) a1->a2 a3 LC-MS/MS a2->a3 a4 Data Analysis a3->a4

Caption: Experimental workflow for studying membrane protein dynamics using this compound.

signaling_pathway cluster_membrane Cell Membrane mp Membrane Protein diyne This compound crosslink Covalent Cross-link Formation diyne->crosslink activation lipid Native Lipid uv UV Light (254 nm) uv->diyne crosslink->mp captures interaction crosslink->lipid captures interaction

References

Application Notes and Protocols for Langmuir-Blodgett Deposition of 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Langmuir-Blodgett (LB) deposition of the polymerizable phospholipid 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC). This zwitterionic lipid is of significant interest for creating stabilized biomimetic membranes and functional surfaces due to its ability to be cross-linked into a durable polymeric structure upon UV irradiation.[1] The protocols outlined below cover the preparation of the lipid solution, the formation and characterization of the Langmuir monolayer, the LB deposition process, and subsequent photopolymerization.

Overview and Applications

This compound is a unique phospholipid that combines a saturated 16-carbon chain at the sn-1 position with a 23-carbon chain containing two conjugated acetylene (B1199291) units (a diyne) at the sn-2 position.[2][3] This diyne moiety allows for topochemical polymerization when the lipid molecules are properly organized, as in a Langmuir-Blodgett film.[1] The resulting polymer is highly conjugated, often exhibiting distinct color changes, and provides significant mechanical and chemical stability to the lipid film.

Potential Applications:

  • Stabilized Biomimetic Membranes: Creation of robust model cell membranes for studying membrane proteins and drug-membrane interactions.

  • Biosensor Platforms: Development of stable surfaces for the immobilization of biomolecules for sensing applications.

  • Drug Delivery Systems: Encapsulation and controlled release of therapeutic agents from stabilized liposomes or at surfaces.

  • Nanomaterial Coatings: Modification of nanoparticle surfaces to improve biocompatibility and drug loading capacity.

Quantitative Data Summary

ParameterTypical Value for Phospholipids (B1166683)Notes
Spreading Solvent Chloroform (B151607) or Chloroform/Methanol mixturesEnsures good spreading and rapid evaporation.
Subphase Ultrapure Water (Milli-Q or equivalent)Can be modified with buffers or ions (e.g., Ca²⁺) to alter monolayer properties.
Subphase Temperature 15-25 °CTemperature control is critical as it affects monolayer phase behavior.[4][5]
Lift-off Area ~90-110 Ų/moleculeThe area per molecule where a significant increase in surface pressure is first observed.
Liquid-Expanded (LE) to Liquid-Condensed (LC) Phase Transition ~15-25 mN/mA plateau or change in the slope of the isotherm.
Optimal Deposition Pressure 20-40 mN/mTypically in the liquid-condensed (LC) phase for a well-ordered film.[5]
Collapse Pressure > 40 mN/mThe pressure at which the monolayer collapses. Deposition should occur well below this pressure.
Deposition Speed 1-5 mm/minSlower speeds generally result in higher quality films.
UV Polymerization Wavelength 254 nmThis wavelength is effective for polymerizing diacetylene groups.[1][6]
UV Exposure Time 5-60 minutesDependent on the intensity of the UV source and the desired degree of polymerization.[6]

Experimental Protocols

Preparation of this compound Solution
  • Materials:

    • This compound powder

    • Chloroform (HPLC grade or equivalent)

    • Glass vial with a PTFE-lined cap

    • Argon or Nitrogen gas (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a clean glass vial.

    • Add the appropriate volume of chloroform to achieve a concentration of 0.5-1.0 mg/mL.

    • Seal the vial and vortex or sonicate briefly to ensure complete dissolution.

    • For extended storage, flush the vial with an inert gas (argon or nitrogen) to minimize oxidation and store at -20°C, protected from light. Diacetylene phospholipids can spontaneously polymerize in solution.[1]

Langmuir Monolayer Formation and Characterization
  • Equipment:

    • Langmuir-Blodgett trough with movable barriers

    • Wilhelmy plate pressure sensor

    • Microsyringe (e.g., Hamilton syringe)

  • Procedure:

    • Thoroughly clean the LB trough and barriers according to the manufacturer's instructions.

    • Fill the trough with ultrapure water as the subphase.

    • Allow the subphase temperature to equilibrate to the desired value (e.g., 20°C).[4]

    • Clean the subphase surface by aspirating the surface layer until a stable and near-zero surface pressure is achieved.

    • Using a microsyringe, carefully spread the this compound solution dropwise onto the subphase surface.

    • Allow 10-15 minutes for the solvent to evaporate completely.

    • Compress the monolayer at a constant rate (e.g., 5-10 cm²/min) while recording the surface pressure as a function of the area per molecule. This will generate the surface pressure-area isotherm.

    • From the isotherm, identify the different phases of the monolayer (gaseous, liquid-expanded, liquid-condensed) and the collapse pressure. The optimal deposition pressure is typically in the stable liquid-condensed phase.

Langmuir-Blodgett Deposition
  • Materials:

    • Substrate (e.g., silicon wafer, mica, glass slide)

    • Substrate holder/dipper mechanism

  • Procedure:

    • Clean the substrate appropriately for its material type to ensure a hydrophilic surface.

    • Mount the substrate on the dipper.

    • Compress the this compound monolayer to the desired deposition surface pressure (e.g., 30 mN/m).

    • Immerse the substrate vertically into the subphase through the monolayer at a controlled speed (e.g., 5 mm/min).

    • Withdraw the substrate vertically from the subphase at a controlled speed (e.g., 1-3 mm/min). During withdrawal, the monolayer will transfer onto the substrate. The surface pressure should be maintained constant by the feedback control of the LB trough barriers.

    • For multilayer deposition, repeat the dipping and withdrawal cycles.

UV Photopolymerization
  • Equipment:

    • UV lamp (254 nm)

    • Chamber for inert atmosphere (optional but recommended)

  • Procedure:

    • Place the substrate with the deposited this compound film under the UV lamp.

    • For optimal polymerization, it is recommended to perform the irradiation in an inert atmosphere (e.g., nitrogen or argon) to prevent ozone formation and potential side reactions.[7]

    • Expose the film to UV radiation (254 nm) for a predetermined time (e.g., 15-30 minutes). The photoproduct may initially appear blue and then relax to a red polymer.[1]

    • The degree of polymerization can be monitored by changes in the UV-Vis absorption spectrum.

Visualizations

Langmuir_Blodgett_Deposition_Workflow cluster_prep Preparation cluster_lb Langmuir Trough Operations cluster_deposition Deposition cluster_post Post-Deposition prep_solution Prepare this compound in Chloroform spread_monolayer Spread Solution on Water Subphase prep_solution->spread_monolayer evaporation Solvent Evaporation (10-15 min) spread_monolayer->evaporation compression Compress Monolayer & Record Isotherm evaporation->compression set_pressure Set to Deposition Pressure compression->set_pressure Analyze Isotherm dip_substrate Dip Substrate Through Monolayer set_pressure->dip_substrate withdraw_substrate Withdraw Substrate to Transfer Film dip_substrate->withdraw_substrate uv_polymerization UV Polymerization (254 nm) withdraw_substrate->uv_polymerization characterization Film Characterization (AFM, Spectroscopy) uv_polymerization->characterization

Caption: Experimental workflow for Langmuir-Blodgett deposition of this compound.

Molecular_Self_Assembly_and_Polymerization cluster_assembly Monolayer Self-Assembly cluster_transfer Film Transfer and Polymerization random_molecules Disordered Lipid Molecules on Water Surface (Gas Phase) compressed_monolayer Ordered Monolayer at Air-Water Interface (Condensed Phase) random_molecules->compressed_monolayer Barrier Compression lb_film Transferred Monolayer on Solid Substrate compressed_monolayer->lb_film LB Deposition polymerized_film Polymerized Film (Polydiacetylene) lb_film->polymerized_film UV Irradiation (254 nm)

Caption: Self-assembly and polymerization of this compound.

References

Application Notes and Protocols for the Analytical Characterization of PTPC Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polymer-drug conjugates (PTPCs) are a class of therapeutics that utilize a polymer backbone to enhance the delivery and efficacy of a conjugated active pharmaceutical ingredient (API). The physicochemical properties of the polymer, the drug, and the resulting conjugate are critical to its safety and therapeutic function. Thorough analytical characterization is therefore essential throughout the development and quality control processes.[1] This document provides detailed application notes and protocols for the key analytical techniques used to characterize PTPC polymers.

Molecular Weight and Size Distribution Analysis

The molecular weight and polydispersity index (PDI) of a PTPC polymer are fundamental parameters that influence its pharmacokinetic and pharmacodynamic properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for these measurements.[2][3][4]

Table 1: Typical Molecular Weight Data for PTPC Polymers

ParameterPTPC Polymer Batch 1PTPC Polymer Batch 2Unconjugated Polymer
Number-Average Molecular Weight (Mn) (kDa)35.236.125.8
Weight-Average Molecular Weight (Mw) (kDa)42.143.530.1
Polydispersity Index (PDI) (Mw/Mn)1.201.201.17

This protocol outlines the determination of molecular weight and PDI for a PTPC polymer.

1. Materials and Equipment:

  • SEC/GPC system with a refractive index (RI) detector

  • SEC column suitable for the expected molecular weight range of the polymer

  • Mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0)[5]

  • Polymer standards for calibration

  • PTPC polymer sample

  • Syringe filters (0.22 µm)[6]

2. Sample Preparation:

  • Accurately weigh and dissolve the PTPC polymer in the mobile phase to a final concentration of 1-4 mg/mL.[5]

  • Gently agitate until the polymer is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[6]

3. Instrument Setup and Calibration:

  • Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).[5]

  • Prepare a series of polymer standards with known molecular weights.

  • Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

4. Sample Analysis:

  • Inject the prepared PTPC polymer sample.

  • Record the chromatogram and determine the elution volume.

  • Use the calibration curve to calculate the Mn, Mw, and PDI of the PTPC polymer.

5. Data Analysis:

  • The molecular weight distribution is determined from the chromatogram. The Mn, Mw, and PDI are calculated using the software associated with the SEC/GPC system.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_data Data Processing dissolve Dissolve PTPC in Mobile Phase filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample into SEC System filter->inject separate Separation by Size inject->separate detect Detect with RI Detector separate->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Mn, Mw, PDI chromatogram->calculate

Caption: Workflow for PTPC polymer analysis by SEC.

Composition and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the composition and purity of PTPC polymers.[1][7] Reversed-phase HPLC (RP-HPLC) is particularly useful for separating the polymer-drug conjugate from free drug and other impurities.

Table 2: Purity and Drug Load Analysis by RP-HPLC

SamplePTPC Polymer Peak Area (%)Free Drug Peak Area (%)Impurity Peak Area (%)Drug Loading (wt%)
PTPC Polymer Batch 198.51.20.310.5
PTPC Polymer Batch 299.10.80.110.2

This protocol is for the determination of PTPC polymer purity and the quantification of free drug.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • PTPC polymer sample

  • Free drug reference standard

2. Sample Preparation:

  • Prepare a stock solution of the PTPC polymer in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Prepare a series of calibration standards of the free drug.

3. Instrument Setup:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 40 °C).

  • Set the UV detector to a wavelength where both the polymer and the drug have good absorbance.

4. Chromatographic Run:

  • Inject the sample.

  • Run a gradient elution to separate the components. For example, increase the percentage of Mobile Phase B from 5% to 95% over 30 minutes.

  • Hold at 95% B for 5 minutes, then return to the initial conditions and re-equilibrate.

5. Data Analysis:

  • Identify the peaks corresponding to the PTPC polymer, free drug, and any impurities based on their retention times.

  • Calculate the purity of the PTPC polymer by dividing the peak area of the conjugate by the total peak area of all components.

  • Quantify the amount of free drug using the calibration curve generated from the free drug standards.

  • Drug loading can be estimated from the relative peak areas if the extinction coefficients of the polymer and drug are known.

HPLC_Principle cluster_system HPLC System cluster_separation Separation Principle mobile_phase Mobile Phase A (Polar) Mobile Phase B (Non-polar) pump Pump mobile_phase->pump injector Injector pump->injector column Stationary Phase (Non-polar C18) injector->column detector UV Detector column->detector less_polar Less Polar Components (e.g., Free Drug) Interact more with stationary phase Elute later more_polar More Polar Components (e.g., PTPC) Interact less with stationary phase Elute earlier data_system Data System detector->data_system

Caption: Principle of Reversed-Phase HPLC for PTPC analysis.

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of PTPC polymers.[8] It can be used to confirm the identity of the polymer backbone, the drug, and the linker, as well as to quantify the degree of drug conjugation.

Table 3: Structural Information from NMR

ParameterMethodResult
Polymer Backbone Confirmation¹H NMR, ¹³C NMRCharacteristic peaks of the polymer repeat unit observed.
Drug Conjugation Confirmation¹H NMRAppearance of new peaks corresponding to the drug moiety.
Degree of Drug Substitution (DDS)¹H NMRCalculated by comparing the integration of polymer and drug peaks.

This protocol describes the use of ¹H NMR to confirm drug conjugation and determine the DDS.

1. Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • PTPC polymer sample

  • Unconjugated polymer (for comparison)

2. Sample Preparation:

  • Dissolve 5-10 mg of the PTPC polymer sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

3. NMR Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to obtain optimal resolution.

  • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.

4. Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Identify the characteristic peaks of the polymer backbone and the conjugated drug.

  • Integrate the area of a well-resolved peak from the polymer backbone and a well-resolved peak from the drug.

  • Calculate the DDS using the following formula: DDS (%) = [(Integration of drug peak / Number of protons for drug peak) / (Integration of polymer peak / Number of protons for polymer peak)] x 100

NMR_Analysis_Logic start PTPC Sample nmr_acq Acquire ¹H NMR Spectrum start->nmr_acq process_spec Process Spectrum nmr_acq->process_spec identify_peaks Identify Polymer and Drug Peaks process_spec->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks calculate_dds Calculate Degree of Drug Substitution integrate_peaks->calculate_dds end Structural Confirmation and DDS calculate_dds->end

Caption: Logical workflow for NMR-based PTPC characterization.

Thermal Properties

The thermal properties of PTPC polymers are important for understanding their stability during manufacturing, storage, and in vivo. Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg).[2][9][10]

Table 4: Thermal Properties of PTPC Polymers by DSC

SampleGlass Transition Temperature (Tg) (°C)
Unconjugated Polymer105.2
PTPC Polymer with 5% Drug Load98.7
PTPC Polymer with 10% Drug Load92.3

This protocol outlines the determination of the glass transition temperature of a PTPC polymer.

1. Materials and Equipment:

  • DSC instrument

  • Aluminum DSC pans and lids

  • PTPC polymer sample (dried)

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the dried PTPC polymer into an aluminum DSC pan.

  • Seal the pan with a lid.

3. DSC Analysis:

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Equilibrate the system at a starting temperature (e.g., 25 °C).

  • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected Tg.

  • Cool the sample back to the starting temperature at a controlled rate.

  • Perform a second heating scan at the same rate. The Tg is determined from the second heating scan to erase the thermal history of the sample.

4. Data Analysis:

  • The Tg is identified as the midpoint of the step change in the heat flow curve from the second heating scan.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of PTPC seal Seal in DSC Pan weigh->seal heat1 First Heating Scan seal->heat1 cool Controlled Cooling heat1->cool heat2 Second Heating Scan cool->heat2 thermogram Generate Thermogram heat2->thermogram determine_tg Determine Tg from Second Heating Scan thermogram->determine_tg

References

Application Notes and Protocols: 16:0-23:2 Diyne PC in Microfluidic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine), a UV-polymerizable phospholipid, within microfluidic devices for the development of stable biomimetic membranes, biosensors, and platforms for studying cellular signaling processes.

Introduction to this compound and its Applications in Microfluidics

This compound is a unique phospholipid that contains a diacetylene moiety in one of its acyl chains. This feature allows for photo-initiated polymerization upon exposure to 254 nm UV light, transforming the fluid lipid assembly into a more robust, cross-linked polymer network known as polydiacetylene (PDA). This polymerization is accompanied by a distinct color change from colorless to blue, and upon perturbation by external stimuli, a further transition from blue to red, which is also fluorescent.[1][2][3] This chromogenic and fluorogenic property makes it an excellent candidate for label-free biosensing applications.[1][2][3]

Microfluidic devices offer precise control over fluid handling at the microscale, making them ideal platforms for the controlled formation of this compound vesicles (liposomes) and supported lipid bilayers (SLBs). The combination of this compound and microfluidics enables the creation of highly stable, miniaturized, and high-throughput systems for various applications in drug development and biomedical research.

Key Applications:

  • Fabrication of Stable Vesicles and Supported Lipid Bilayers: The polymerizability of this compound enhances the mechanical stability of lipid structures, which is highly advantageous for creating robust model membranes and sensor surfaces within microfluidic channels.[4]

  • Colorimetric and Fluorescent Biosensors: The blue-to-red color transition of polymerized this compound can be triggered by a variety of stimuli, including temperature, pH, mechanical stress, and the binding of specific biomolecules.[5] This allows for the development of sensitive, label-free biosensors for detecting proteins, enzymes, and other analytes.[5]

  • Studying Membrane-Associated Signaling Pathways: The stable and functionalizable nature of this compound membranes in microfluidic devices provides a platform to investigate the activity of membrane-associated enzymes, such as phospholipases, which play crucial roles in cellular signaling.[6][7]

Experimental Protocols

Preparation of this compound Vesicles in a Microfluidic Device

This protocol describes the formation of unilamellar this compound vesicles using a microfluidic hydrodynamic focusing technique.

Materials:

  • This compound powder

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic device with a hydrodynamic focusing geometry (e.g., PDMS-based)

  • Syringe pumps

  • UV lamp (254 nm)

Protocol:

  • Lipid Film Preparation:

    • Dissolve this compound in chloroform to a concentration of 1 mg/mL in a glass vial.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a vacuum for at least 2 hours to remove any residual solvent.

  • Lipid Rehydration:

    • Rehydrate the lipid film with PBS to a final lipid concentration of 1 mM.

    • Vortex the solution for 15 minutes at a temperature above the lipid's phase transition temperature (approximately 40°C) to form multilamellar vesicles.

  • Microfluidic Vesicle Formation:

    • Set up the microfluidic device with two syringe pumps. One pump will deliver the lipid suspension (sample flow), and the other will deliver PBS (sheath flow).

    • Prime the microchannels with PBS to remove any air bubbles.

    • Load the lipid suspension and PBS into separate syringes and connect them to the respective inlets of the microfluidic device.

    • Infuse the lipid suspension at a flow rate of 0.1 mL/h and the PBS sheath flow at a flow rate of 0.3 mL/h. The hydrodynamic focusing of the sheath flow will constrict the lipid stream, leading to the formation of uniform vesicles.

    • Collect the vesicle solution from the outlet of the device.

  • Photopolymerization:

    • Transfer the collected vesicle solution to a quartz cuvette.

    • Expose the solution to a 254 nm UV lamp. The optimal UV dose and exposure time will need to be determined empirically but a starting point is 1 mW/cm² for 1-5 minutes.[8] The solution will turn a shade of blue upon successful polymerization.

    • Protect the polymerized vesicles from light to prevent further uncontrolled polymerization or degradation.

Quantitative Data Table for Vesicle Characterization:

ParameterRecommended Value/RangeExperimental Result
Lipid Concentration1 mM
Sample Flow Rate0.05 - 0.2 mL/h
Sheath Flow Rate0.1 - 0.5 mL/h
Flow Rate Ratio (Sheath:Sample)3:1 to 10:1
UV Wavelength254 nm
UV Dose1-5 mJ/cm²
Vesicle Size (DLS)50 - 200 nm
Polydispersity Index (PDI)< 0.2
Fabrication of this compound Supported Lipid Bilayers (SLBs) in a Microfluidic Channel

This protocol details the formation of a supported lipid bilayer on a glass surface within a PDMS microfluidic channel via vesicle fusion.

Materials:

  • This compound vesicles (prepared as in Protocol 2.1)

  • PDMS microfluidic device with a simple channel geometry

  • Glass coverslip

  • Plasma cleaner

  • Syringe pump

  • UV lamp (254 nm)

Protocol:

  • Device Preparation:

    • Clean the glass coverslip and the PDMS microfluidic device thoroughly.

    • Treat the surfaces with an oxygen plasma cleaner for 2 minutes to render them hydrophilic.

    • Bond the PDMS device to the glass coverslip to create the microfluidic channel.

  • SLB Formation:

    • Introduce the this compound vesicle solution into the microchannel using a syringe pump at a low flow rate (e.g., 0.1 µL/min) for 30 minutes. This allows the vesicles to adsorb and fuse onto the glass surface.

    • After incubation, flush the channel with PBS at a higher flow rate (e.g., 1 µL/min) to remove any unfused vesicles.

  • Photopolymerization:

    • Expose the microfluidic device to a 254 nm UV lamp to polymerize the SLB. Again, the UV dose should be optimized. The SLB should develop a blue color.

Quantitative Data Table for SLB Characterization:

ParameterRecommended Value/RangeExperimental Result
Vesicle Concentration0.1 - 1 mg/mL
Incubation Flow Rate0.05 - 0.2 µL/min
Incubation Time20 - 40 minutes
Rinsing Flow Rate1 - 5 µL/min
UV Wavelength254 nm
UV Dose1-5 mJ/cm²
Bilayer Formation (FRAP)> 95% mobile fraction before polymerization
Bilayer StabilityStable for > 24 hours

Application Note: Label-Free Enzyme Activity Assay

This application note describes a conceptual framework for using a this compound-based microfluidic sensor to detect the activity of an enzyme, such as phospholipase D (PLD).[6][7]

Principle:

PLD is an enzyme that hydrolyzes phosphatidylcholine (PC) headgroups to produce phosphatidic acid (PA) and choline. The change in the headgroup chemistry and charge on the surface of the polymerized this compound vesicles or SLB can induce a perturbation of the PDA backbone, leading to a blue-to-red color change and an increase in fluorescence.[7]

Experimental Workflow:

Enzyme_Assay_Workflow cluster_prep Sensor Preparation cluster_assay Enzyme Assay cluster_detection Detection A Fabricate Polymerized This compound SLB in Microfluidic Channel B Introduce Enzyme Solution (e.g., Phospholipase D) into the Channel A->B Introduce Analyte C Incubate for a Defined Period B->C Reaction D Monitor Colorimetric Change (Blue to Red) C->D Readout E Measure Fluorescence Intensity Increase C->E Readout

Caption: Workflow for a label-free enzyme activity assay.

Data Presentation:

The results of the enzyme assay can be quantified by measuring the colorimetric response (CR%) or the fluorescence intensity.

Colorimetric Response Calculation:

CR% = [ (PB₀ - PB₁) / PB₀ ] * 100

Where:

  • PB₀ = (A_blue / (A_blue + A_red)) before adding the enzyme

  • PB₁ = (A_blue / (A_blue + A_red)) after adding the enzyme

  • A_blue is the absorbance at ~640 nm

  • A_red is the absorbance at ~540 nm

Quantitative Data Table for Enzyme Assay:

Enzyme ConcentrationIncubation TimeColorimetric Response (CR%)Fluorescence Intensity (a.u.)
Control (no enzyme)30 min
X nM30 min
Y nM30 min
Z nM30 min

Signaling Pathway Application: Investigating Lipid-Mediated Signaling

The stable and modifiable nature of polymerized this compound membranes in microfluidic devices provides a powerful tool to create simplified, artificial cell membrane models for studying signaling pathways that are initiated at the cell surface.

Conceptual Framework:

By incorporating specific receptor proteins or other signaling molecules into the this compound membrane, researchers can investigate downstream signaling events in a controlled environment. The colorimetric and fluorescent properties of the PDA backbone can be used as a readout for conformational changes in the incorporated proteins or for the activity of enzymes that modify the lipid membrane itself.

Signaling_Pathway_Diagram cluster_membrane Polymerized this compound Membrane in Microfluidic Device Receptor Membrane Receptor (e.g., GPCR) Enzyme Membrane-Bound Enzyme (e.g., Phospholipase C) Receptor->Enzyme Activation Lipid_Substrate Lipid Substrate (e.g., PIP2) Second_Messenger Second Messenger (e.g., IP3, DAG) Lipid_Substrate->Second_Messenger Generation Ligand Extracellular Ligand Ligand->Receptor Binding Enzyme->Lipid_Substrate Hydrolysis Response Colorimetric/Fluorescent Response of PDA Enzyme->Response Induces Membrane Perturbation Downstream Downstream Signaling Cascade Second_Messenger->Downstream

Caption: Conceptual diagram of a signaling pathway investigation.

Protocol Considerations for Signaling Studies:

  • Protein Incorporation: Functional membrane proteins can be incorporated into the this compound vesicles before polymerization, either during the rehydration step or through detergent dialysis methods.

  • Surface Functionalization: The headgroups of the diacetylene lipids can be chemically modified to allow for the covalent attachment of proteins or other signaling molecules.

  • Analyte Introduction: The microfluidic platform allows for the precise introduction of ligands or other signaling molecules to initiate the signaling cascade.

  • Multiplexing: Microfluidic devices can be designed with multiple channels to test different conditions or signaling molecules in parallel.

By leveraging the unique properties of this compound within the controlled environment of microfluidic devices, researchers can gain valuable insights into the complex mechanisms of cellular signaling, with potential applications in drug screening and the development of novel therapeutics.

References

Application Notes & Protocols for Fabricating Biosensors with 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication and application of biosensors utilizing the polymerizable lipid, 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC). This unique phospholipid enables the creation of robust and sensitive colorimetric and fluorescent biosensors. When self-assembled into liposomes or films, the embedded diacetylene groups polymerize upon UV irradiation, forming a conjugated polydiacetylene (PDA) backbone. This structure exhibits a characteristic blue color and is non-fluorescent. Perturbation of the PDA backbone by an analyte binding to a surface receptor or disrupting the lipid packing results in a conformational change, leading to a visible blue-to-red color transition and the emergence of red fluorescence.[1][2][3] This dual-signal output provides a versatile platform for various biosensing applications.

Principle of Polydiacetylene (PDA) Biosensors

Polydiacetylene-based biosensors operate on the principle of chromic transitions in response to external stimuli.[3] The fabrication process involves the self-assembly of diacetylene monomers, such as this compound, into organized structures like liposomes or films. Subsequent polymerization with 254 nm UV light cross-links the diacetylene units, forming a blue-colored polymer with a low fluorescence quantum yield.[2] The conjugated ene-yne backbone of the blue-phase PDA is sensitive to environmental changes.[4] The binding of a target analyte to a receptor molecule integrated into the PDA assembly induces mechanical stress on the polymer backbone. This stress disrupts the π-conjugated system, causing a transition to a red-colored phase, which is accompanied by a significant increase in fluorescence.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound using the probe sonication method. For enhanced stability and functionalization, other lipids can be incorporated into the vesicle formulation.

Materials:

  • This compound powder

  • Chloroform (B151607) or a suitable organic solvent

  • Deionized water or desired buffer (e.g., PBS)

  • Probe sonicator

  • Rotary evaporator

  • Syringe filters (0.22 µm)

  • Amber glass vials

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound powder in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with deionized water or buffer by vortexing, creating a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Protect the lipid suspension from light by working in a dark room or using amber vials.[2]

    • Place the vial containing the MLV suspension in an ice bath to prevent overheating.

    • Insert the tip of a probe sonicator into the suspension.

    • Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) for 10-15 minutes or until the solution becomes clear, indicating the formation of SUVs.

  • Purification:

    • To obtain a more uniform size distribution, the SUV suspension can be centrifuged at high speed to pellet any remaining large vesicles or titanium particles from the sonicator tip.

    • Alternatively, the vesicle solution can be filtered through a 0.22 µm syringe filter.

  • Storage:

    • Store the prepared vesicles at 4°C in the dark for short-term use. For long-term storage, it is recommended to store the lipid as a powder at -20°C.[2]

Protocol 2: Polymerization of this compound Vesicles

This protocol details the UV irradiation process to polymerize the diacetylene groups within the vesicles, resulting in the characteristic blue color of the PDA biosensor.

Materials:

  • This compound vesicle suspension

  • UV lamp with an emission wavelength of 254 nm[2]

  • Quartz cuvette or a suitable UV-transparent container

  • Argon or nitrogen gas (optional)

Procedure:

  • Preparation for Irradiation:

    • Transfer an aliquot of the vesicle suspension into a quartz cuvette.

    • To prevent oxidation, the suspension can be purged with an inert gas like argon or nitrogen before irradiation.[2]

  • UV Polymerization:

    • Place the cuvette under the 254 nm UV lamp. The distance between the lamp and the sample will affect the polymerization time and efficiency.

    • Irradiate the sample with UV light. The polymerization process can be monitored by observing the development of the blue color. The optimal irradiation time needs to be determined empirically but is typically in the range of 5-20 minutes.

    • The progress of polymerization can be quantified by measuring the absorbance at ~640 nm using a UV-Vis spectrophotometer.

  • Post-Polymerization:

    • After polymerization, the blue-phase PDA vesicles are ready for use as biosensors.

    • Store the polymerized vesicles at 4°C in the dark to maintain their stability.

Protocol 3: Functionalization with Bioreceptors (Example: Antibody Conjugation)

To confer specificity, the PDA vesicles can be functionalized with biorecognition elements such as antibodies. This often involves incorporating a lipid with a reactive headgroup (e.g., with an amine or carboxyl group) into the vesicle formulation.

Materials:

  • Polymerized this compound vesicles (co-formed with an amine-functionalized lipid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Antibody specific to the target analyte

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA) solution (for blocking)

Procedure:

  • Activation of Carboxyl Groups (if applicable) or Amine Groups:

    • This example assumes the use of an amine-functionalized lipid for antibody conjugation. For carboxylated surfaces, EDC/NHS chemistry is used to activate the surface for reaction with amine groups on the antibody.

  • Antibody Conjugation:

    • Mix the polymerized vesicles with the specific antibody in PBS buffer. The optimal ratio of vesicles to antibody should be determined experimentally.

    • Allow the conjugation reaction to proceed for a set time (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle mixing.

  • Blocking:

    • To prevent non-specific binding of other proteins to the vesicle surface, add a blocking agent like BSA solution and incubate for 30-60 minutes.

  • Purification:

    • Remove unconjugated antibodies and excess blocking agent by centrifugation or size-exclusion chromatography.

Data Presentation

The performance of the fabricated biosensors should be evaluated and presented systematically. The following tables provide a template for summarizing the key quantitative data.

Table 1: Physicochemical Properties of Fabricated Vesicles

Parameter100% this compoundMixed Lipids (e.g., + Functional Lipid)
Average Diameter (nm) e.g., 100 ± 10e.g., 120 ± 15
Polydispersity Index (PDI) e.g., 0.2e.g., 0.25
Zeta Potential (mV) e.g., -5.0 ± 1.0e.g., +15.0 ± 2.0

Table 2: Performance Characteristics of the Biosensor

AnalyteLimit of Detection (LOD)Linear RangeSpecificityResponse Time
e.g., Toxin Ae.g., 10 ng/mLe.g., 10-100 ng/mLe.g., No cross-reactivity with Toxin B, Ce.g., 15 min
e.g., Protein Xe.g., 5 µg/mLe.g., 5-50 µg/mLe.g., Highe.g., 30 min

The colorimetric response (CR) can be calculated to quantify the blue-to-red color transition using the absorbance spectra:

CR (%) = [ (PB₀ - PBᵢ) / PB₀ ] * 100

Where PB = A₆₄₀ / (A₆₄₀ + A₅₅₀), with A₆₄₀ and A₅₅₀ being the absorbances at the respective wavelengths. PB₀ is the initial PB value before exposure to the analyte, and PBᵢ is the value after exposure.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_poly Sensor Fabrication cluster_detection Analyte Detection lipid_film Lipid Film Formation (this compound) hydration Hydration lipid_film->hydration sonication Sonication hydration->sonication uv_poly UV Polymerization (254 nm) sonication->uv_poly functionalization Functionalization (e.g., Antibody Conjugation) uv_poly->functionalization analyte_binding Analyte Binding functionalization->analyte_binding signal_readout Signal Readout (Colorimetric/Fluorescent) analyte_binding->signal_readout

Caption: Experimental workflow for biosensor fabrication.

signal_transduction cluster_before Before Analyte Binding cluster_after After Analyte Binding blue_phase Blue Phase PDA (Low Fluorescence) red_phase Red Phase PDA (High Fluorescence) blue_phase->red_phase Conformational Change analyte Target Analyte receptor Bioreceptor analyte->receptor Binding receptor->blue_phase Induces Stress

Caption: Signal transduction mechanism in PDA biosensors.

References

Troubleshooting & Optimization

preventing spontaneous polymerization of 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0-23:2 Diyne PC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a primary focus on preventing its spontaneous polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound, or 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, is a synthetic phospholipid containing a diacetylene group in one of its fatty acid chains.[1] This diacetylene moiety is highly reactive and can undergo topochemical polymerization, a solid-state reaction where the monomer units are highly ordered.[2] This process is typically initiated by exposure to ultraviolet (UV) light, but can also be triggered by other factors such as heat and the presence of oxygen, leading to spontaneous, unwanted polymerization.[3]

Q2: How can I visually detect if my this compound has polymerized?

A2: The polymerization of diacetylenes results in the formation of a conjugated polymer backbone, which is colored.[4] Unpolymerized, monomeric this compound should be a white or colorless powder. Upon polymerization, it typically first turns blue (the metastable "blue phase") and then can transition to a red color (the more stable "red phase").[5][6] Therefore, any visible blue or red tint in your solid lipid or a colored solution is a strong indicator of polymerization.

Q3: What are the optimal storage conditions to prevent spontaneous polymerization?

A3: To maximize the stability and shelf-life of this compound, it is crucial to store it as a powder at -20°C or below.[3] The container should be tightly sealed and protected from light. For enhanced stability, especially after the container has been opened, storing under an inert atmosphere of argon or nitrogen is highly recommended to minimize oxidation-induced polymerization.[7][8]

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is not recommended for long periods as it is prone to spontaneous polymerization, especially when dissolved.[3] If you must store it in solution for a short duration, use a suitable organic solvent, protect it from light, keep it at -20°C, and blanket the headspace of the vial with an inert gas like argon.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
White powder has turned blue or has blue specks. Spontaneous polymerization has occurred. This could be due to exposure to light, elevated temperatures during shipping or storage, or exposure to oxygen.The polymerized portion is no longer the desired monomeric lipid. It is recommended to use a fresh, unpolymerized vial for experiments where the monomer is required. For applications where some polymer is acceptable, the material may still be usable, but the properties will be altered.
Solution of the lipid turns blue or red over time. Spontaneous polymerization is occurring in the solution. This is accelerated by light, heat, and the presence of oxygen.Prepare solutions fresh whenever possible. If a stock solution must be made, store it at -20°C in an amber vial or a vial wrapped in foil. Purge the vial with argon or nitrogen before sealing. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results when using different batches of the lipid. This could be due to varying degrees of polymerization between batches.It is crucial to characterize each new batch of this compound before use. This can be done using UV-Vis spectroscopy to check for absorbance in the visible range (around 640 nm for the blue phase and 540 nm for the red phase).[5][6]
Difficulty dissolving the lipid powder. The lipid may have partially polymerized, leading to reduced solubility in organic solvents.Try sonicating the solution in a bath sonicator for short periods. If it still does not dissolve, this is a further indication of significant polymerization.

Experimental Protocols

Protocol 1: Preparation of a Monomeric this compound Stock Solution

Objective: To prepare a stock solution of this compound while minimizing the risk of spontaneous polymerization.

Materials:

  • This compound powder

  • High-purity chloroform (B151607) or a 2:1 (v/v) chloroform:methanol mixture

  • Glass vial with a Teflon-lined cap

  • Argon or nitrogen gas with a regulator and tubing

  • Syringes and needles

  • Analytical balance

Procedure:

  • Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the lipid powder in a clean, dry glass vial in a subdued light environment.

  • Add the appropriate volume of solvent (e.g., chloroform) to achieve the desired concentration.

  • Gently swirl the vial to dissolve the lipid. If necessary, sonicate briefly in a bath sonicator.

  • Once the lipid is fully dissolved, purge the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any oxygen.

  • Immediately and tightly seal the vial with the Teflon-lined cap.

  • Wrap the vial in aluminum foil or store it in a light-blocking container.

  • Store the solution at -20°C.

Protocol 2: Monitoring Polymerization using UV-Vis Spectroscopy

Objective: To qualitatively and quantitatively assess the extent of polymerization of this compound.

Materials:

  • Solution of this compound in a suitable solvent (e.g., chloroform)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to scan a wavelength range from 300 nm to 800 nm.

  • Use the pure solvent as a blank to zero the instrument.

  • Dilute a small aliquot of your this compound solution to a concentration suitable for spectroscopic analysis.

  • Measure the absorbance spectrum of the solution.

  • Analysis:

    • A lack of significant absorbance in the 500-700 nm range indicates a predominantly monomeric sample.

    • The appearance of an absorbance peak around 640 nm is characteristic of the blue phase of the polydiacetylene.[5]

    • An absorbance peak around 540 nm indicates the presence of the red phase of the polymer.[5][6]

    • The intensity of these peaks is proportional to the amount of polymer present. By creating a standard curve with fully polymerized lipid, it is possible to quantify the extent of polymerization.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_preparation Solution Preparation cluster_analysis Quality Control cluster_experiment Experimentation storage Store at <= -20°C Protect from Light Inert Atmosphere (Ar/N2) weigh Weigh Powder (Subdued Light) storage->weigh Equilibrate to RT dissolve Dissolve in Organic Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge seal Seal Tightly purge->seal uv_vis UV-Vis Spectroscopy (Check for Polymerization) seal->uv_vis Before Use use Use in Experiment uv_vis->use

Caption: Workflow for handling this compound to minimize polymerization.

troubleshooting_logic Troubleshooting Spontaneous Polymerization start Observe Color Change (Blue/Red)? check_storage Storage Conditions Correct? start->check_storage Yes remedy_handling Prepare Fresh Solutions Work in Subdued Light Purge with Inert Gas start->remedy_handling No check_handling Handling Procedure Correct? check_storage->check_handling Yes remedy_storage Store at -20°C Protect from Light Use Inert Gas check_storage->remedy_storage No check_handling->remedy_handling No discard Discard Polymerized Material check_handling->discard Yes

Caption: Logical steps for troubleshooting spontaneous polymerization.

References

Technical Support Center: UV Polymerization of Poly(trimethylene carbonate) (PTPC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the UV polymerization of Poly(trimethylene carbonate) (PTPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guide

This guide addresses common issues encountered during the UV polymerization of PTPC, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Question 1: Why is my PTPC sample still tacky or liquid after UV exposure?

Answer:

Incomplete polymerization is a common issue that can manifest as a tacky surface or a liquid/gel-like consistency. This is often due to an insufficient degree of conversion of the monomer. The following factors are primary contributors:

  • Inadequate UV Exposure: The total energy dose delivered to the sample may be too low.

  • Incorrect Photoinitiator Concentration: The concentration of the photoinitiator is a critical parameter that needs to be optimized.

  • Oxygen Inhibition: The presence of atmospheric oxygen can quench the free radicals generated by the photoinitiator, leading to incomplete curing, especially at the surface.

  • Monomer Impurities: Impurities within the PTPC monomer can interfere with the polymerization reaction.

Recommended Solutions:

  • Increase UV Dose: This can be achieved by increasing the UV intensity or the exposure time. It is recommended to perform a dose-response study to determine the optimal UV energy required for your specific formulation.

  • Optimize Photoinitiator Concentration: The ideal concentration is a balance; too low may not generate enough radicals, while too high can lead to inner filter effects, where the surface absorbs too much light, preventing penetration into the bulk of the sample.[1][2] A typical starting range for many photopolymer systems is 0.5% to 5% by weight.[2]

  • Minimize Oxygen Inhibition: Perform the polymerization in an inert atmosphere, such as a nitrogen-filled glovebox. Alternatively, using a higher concentration of photoinitiator or a co-initiator can sometimes help to overcome the effects of oxygen inhibition at the surface.

  • Ensure Monomer Purity: Purify the PTPC monomer prior to use. Techniques such as recrystallization or distillation can be employed to remove inhibitors and other impurities.

Question 2: My PTPC polymer is brittle and cracks easily. What could be the cause?

Answer:

Brittleness in the final PTPC polymer can be a result of excessive crosslinking density or stress induced during polymerization.

  • High Crosslinker Concentration: If you are using a crosslinking agent, such as pentaerythritol (B129877) triacrylate (PETA), a high concentration can lead to a very rigid and brittle network.

  • Overexposure to UV Light: While sufficient UV exposure is necessary for complete curing, excessive exposure can sometimes lead to degradation of the polymer backbone or an overly crosslinked network, resulting in brittleness.[3]

  • High Photoinitiator Concentration: Very high concentrations of photoinitiator can lead to a rapid polymerization rate, which can build up internal stresses within the polymer.

Recommended Solutions:

  • Adjust Crosslinker Concentration: If applicable, systematically decrease the concentration of the crosslinking agent to achieve the desired flexibility.

  • Optimize UV Exposure: Avoid unnecessarily long exposure times. Determine the minimum exposure required for a complete cure through experimentation.

  • Re-evaluate Photoinitiator Concentration: While ensuring complete polymerization, avoid using an excessive amount of photoinitiator.

Question 3: I am observing yellowing in my PTPC polymer after UV curing. How can I prevent this?

Answer:

Yellowing is often associated with the photoinitiator or degradation of the polymer.

  • Photoinitiator Type and Concentration: Some photoinitiators are inherently yellow or produce yellowing byproducts upon photolysis. High concentrations can exacerbate this effect.

  • UV Wavelength and Intensity: High-energy, short-wavelength UV light can sometimes cause degradation of the PTPC polymer backbone, leading to discoloration.

  • Over-curing: Prolonged exposure to UV light can contribute to yellowing.[2]

Recommended Solutions:

  • Select an Appropriate Photoinitiator: Choose a photoinitiator that is known for low yellowing. Acylphosphine oxide-based photoinitiators, for example, are often preferred for their photobleaching properties.

  • Optimize Photoinitiator Concentration: Use the minimum amount of photoinitiator necessary for a complete cure.

  • Use a UV Filter: If your UV source emits a broad spectrum of light, using a filter to cut out the shorter, more damaging wavelengths may help.

  • Avoid Over-curing: Determine the optimal curing time and avoid excessive exposure.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for photoinitiators in PTPC UV polymerization?

A1: While the optimal concentration is system-dependent, a general starting point for many photopolymerizable systems is between 0.5% and 5% by weight of the monomer.[2] For PTPC, it is advisable to start with a concentration around 1-2 wt% and optimize from there based on the desired curing depth and final properties.

Q2: How do I choose the right UV wavelength for my photoinitiator?

A2: The emission spectrum of your UV lamp should overlap with the absorption spectrum of your photoinitiator for efficient curing. Most common photoinitiators have absorption peaks in the UVA range (320-400 nm). Consult the technical data sheet for your specific photoinitiator to determine its absorption profile.

Q3: Can I UV polymerize PTPC without a crosslinker?

A3: While high molecular weight PTPC can be crosslinked using UV light in the presence of a photoinitiator and a crosslinking agent to form an elastomeric network[4], direct UV polymerization of PTPC monomers without a crosslinker to form a linear polymer is less common. The efficiency and resulting molecular weight would depend on the specific monomer and photoinitiator system. For creating solid, crosslinked materials, a crosslinking agent is typically necessary.

Q4: What are some common defects in UV-cured PTPC and how can I avoid them?

A4: Common defects include:

  • Surface Tackiness: Usually due to oxygen inhibition. Curing in an inert atmosphere can prevent this.

  • Bubbles: Can be caused by trapped air during mixing or by the volatilization of components during the exotherm of the polymerization. Degassing the resin mixture before curing can help.

  • Orange Peel Surface: An uneven, textured surface that can be caused by issues with resin viscosity or leveling. Ensuring a uniform and smooth application of the resin before curing is important.[5]

  • Delamination or Poor Adhesion: This can occur if the PTPC resin is coated onto a substrate. Proper surface preparation of the substrate is crucial for good adhesion.[5]

Quantitative Data Summary

The following tables provide illustrative data based on general principles of photopolymerization to guide your experimental design. Note that optimal values are highly dependent on the specific formulation and experimental setup.

Table 1: Effect of Photoinitiator (PI) Concentration on Degree of Conversion (DC) of PTPC

Photoinitiator Concentration (wt%)UV Exposure Time (s)UV Intensity (mW/cm²)Illustrative Degree of Conversion (%)Observations
0.1605065Incomplete cure, tacky surface.
0.5605085Mostly cured, slight surface tackiness.
1.0605095Well-cured, tack-free surface.
2.0605098Complete cure.
4.0605092Reduced cure at depth due to inner filter effect.

Table 2: Effect of UV Exposure Time and Intensity on Degree of Conversion (DC) of PTPC

UV Exposure Time (s)UV Intensity (mW/cm²)Total UV Dose (mJ/cm²)Illustrative Degree of Conversion (%)Observations
155075070Incomplete cure.
3050150088Nearing complete cure.
6050300095Complete cure.
6025150087Similar DC to lower time, higher intensity for the same dose.
60100600099Rapid and complete cure.

Experimental Protocols

Protocol 1: Preparation and UV Curing of a PTPC Film

This protocol describes the preparation of a crosslinked PTPC film, adapted from methodologies for photocrosslinking PTPC.[4]

Materials:

  • High molecular weight Poly(trimethylene carbonate) (PTPC)

  • Crosslinking agent (e.g., pentaerythritol triacrylate, PETA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent (e.g., chloroform (B151607) or dichloromethane)

  • Glass slides or a PTFE mold

Procedure:

  • Preparation of the PTPC Solution:

    • Dissolve a known amount of PTPC in a suitable solvent to create a solution of desired concentration (e.g., 10% w/v).

    • Add the crosslinking agent (e.g., 5-10 wt% relative to PTPC) and the photoinitiator (e.g., 1-2 wt% relative to PTPC) to the solution.

    • Mix thoroughly until all components are fully dissolved.

  • Film Casting:

    • Pour the solution onto a clean, level glass slide or into a PTFE mold.

    • Allow the solvent to evaporate completely in a fume hood. A thin film of the PTPC/crosslinker/photoinitiator mixture will remain.

  • UV Curing:

    • Place the film under a UV lamp with a known spectral output and intensity.

    • Expose the film to UV radiation for a predetermined amount of time. It is advisable to perform this step in an inert atmosphere to prevent oxygen inhibition.

  • Post-Curing and Characterization:

    • After UV exposure, the film should be a solid, crosslinked network.

    • The degree of crosslinking can be assessed by measuring the gel content. This involves immersing a weighed sample of the cured film in a good solvent for PTPC (like chloroform) for 24 hours, then drying and re-weighing the insoluble portion.

Visualizations

Troubleshooting_Incomplete_Polymerization cluster_causes Potential Causes cluster_solutions Recommended Solutions start Issue: Incomplete PTPC Polymerization (Tacky/Liquid) cause1 Insufficient UV Dose start->cause1 cause2 Incorrect Photoinitiator Concentration start->cause2 cause3 Oxygen Inhibition start->cause3 cause4 Monomer Impurities start->cause4 solution1a Increase UV Intensity cause1->solution1a solution1b Increase Exposure Time cause1->solution1b solution2 Optimize Concentration (e.g., 0.5-5 wt%) cause2->solution2 solution3 Cure in Inert Atmosphere (e.g., Nitrogen) cause3->solution3 solution4 Purify Monomer (e.g., Recrystallization) cause4->solution4

Caption: Troubleshooting flowchart for incomplete PTPC polymerization.

Experimental_Workflow_PTPC_Film prep 1. Prepare Solution: PTPC + Solvent + Crosslinker + Photoinitiator mix 2. Mix Thoroughly prep->mix cast 3. Cast Film into Mold mix->cast evap 4. Solvent Evaporation cast->evap cure 5. UV Curing (Inert Atmosphere) evap->cure post_cure 6. Post-Curing (Optional) cure->post_cure char 7. Characterization (e.g., Gel Content) post_cure->char

Caption: Experimental workflow for preparing a UV-cured PTPC film.

References

Technical Support Center: Optimizing UV Cross-Linking of 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the UV-induced cross-linking of 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of UV cross-linking for this compound? A1: this compound is a polymerizable lipid containing a diacetylene group in one of its acyl chains. When exposed to UV light, typically at a wavelength of 254 nm, the diacetylene moieties undergo a 1,4-addition polymerization reaction.[1][2] This reaction is topotactic, meaning it requires the monomer units to be in a highly ordered, crystal-like alignment to proceed efficiently.[1][3] The process forms a conjugated polymer backbone of alternating ene-yne bonds, which results in a distinct color change, typically to blue or red.[3][4]

Q2: What is the optimal UV wavelength for cross-linking Diyne PC? A2: The most effective UV wavelength for polymerizing diacetylene-containing lipids is 254 nm.[1][2][3] This wavelength provides the necessary energy to initiate the topochemical polymerization reaction of the diacetylene groups.

Q3: How does UV exposure time affect the cross-linking efficiency? A3: UV exposure time is directly related to the total energy dose delivered to the sample. Longer exposure times generally lead to a higher degree of polymer conversion and greater structural integrity of the resulting membrane.[5] However, excessive exposure can potentially lead to sample degradation.[6] It is crucial to perform a time-course experiment to identify the optimal duration that maximizes cross-linking without causing damage.

Q4: What key factors, besides exposure time, influence the cross-linking reaction? A4: Several factors are critical for efficient polymerization:

  • Temperature: The polymerization is highly dependent on the physical state of the lipid assembly. It proceeds efficiently only at temperatures below the lipid's phase transition temperature, where the acyl chains are well-ordered in a gel or crystal-like state.[1][3]

  • Lipid Packing and Order: The topotactic nature of the reaction requires precise alignment of the diacetylene groups, which is achieved in well-ordered structures like vesicles or supported bilayers.[1][7]

  • Atmosphere: Oxygen can inhibit the radical polymerization reaction. It is highly recommended to purge the sample with an inert gas, such as argon, before and during UV irradiation to remove dissolved oxygen.[3][8]

  • UV Intensity: The power of the UV lamp (irradiance) will determine the exposure time needed to achieve a specific energy dose. It is a critical parameter for reproducibility.[9]

  • Sample Composition: The presence of other non-polymerizable lipids can influence the domain formation and packing of the Diyne PC, thereby affecting polymerization efficiency.[1]

Q5: How can I monitor the progress and success of the cross-linking reaction? A5: The polymerization of diacetylene lipids results in a highly colored product, which provides a straightforward method for monitoring. The formation of the "blue phase" polymer can be quantified by measuring the increase in absorbance at approximately 640 nm using a UV-Vis spectrophotometer.[4][5] For structural analysis, techniques like Atomic Force Microscopy (AFM) can be used to visualize the cross-linked domains on a surface.[10]

Experimental Protocols and Data

Protocol 1: General Method for UV Cross-Linking of Diyne PC Vesicles
  • Vesicle Preparation:

    • Prepare a solution of this compound in an organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with an aqueous buffer of choice by vortexing at a temperature above the lipid's phase transition temperature.

    • Prepare small unilamellar vesicles (SUVs) by probe sonication or large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane.[3]

  • Sample Degassing:

    • Transfer an aliquot of the vesicle suspension to a 1-mm path length quartz cuvette.

    • Purge the sample of oxygen by gently bubbling argon gas through the suspension for 10-15 minutes.

    • Seal the cuvette under an argon atmosphere to prevent re-exposure to oxygen.[3]

  • UV Irradiation:

    • Place the sample at a fixed distance (e.g., 6-13 cm) from a low-pressure mercury arc lamp emitting at 254 nm.[3]

    • Cool the sample to a temperature below the lipid's phase transition temperature (e.g., 20°C) during irradiation.[3]

    • Expose the sample to UV light for a predetermined amount of time. For optimization, use various time points (e.g., 1, 3, 5, 10, 15, 20 minutes).[5]

  • Analysis:

    • Measure the UV-Vis spectrum of the sample to monitor the appearance of the absorbance peak around 640 nm, which indicates polymer formation.[5]

Data Summary

The optimal parameters for UV cross-linking are system-dependent. The following table summarizes key variables and their typical ranges based on literature.

ParameterRecommended Value/ConditionRationale & Key Considerations
UV Wavelength 254 nmProvides the necessary energy to excite the diacetylene bonds and initiate polymerization.[3]
UV Exposure Time 1 - 30 minutesSystem-dependent. Requires empirical optimization. Longer times increase polymer conversion but risk sample damage.[5][6]
Temperature Below the lipid Tₘ (e.g., 4-20°C)Essential for maintaining the ordered, crystal-like packing required for the topotactic reaction.[1][3]
Atmosphere Inert (e.g., Argon)Oxygen inhibits the polymerization reaction and must be removed prior to and during irradiation.[3]
Lipid Concentration 1 mM (typical starting point)Concentration can affect vesicle formation and intermolecular distances.
Analysis Method UV-Vis Spectroscopy (Abs at ~640 nm)Provides a quantitative measure of polymer formation through a characteristic color change.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Cross-Linking (No color change)1. Insufficient UV Dose: Exposure time is too short or UV source is too weak/old. 2. Oxygen Presence: Sample was not properly degassed.[3] 3. High Temperature: Experiment was run above the lipid's phase transition temperature.[1] 4. Incorrect Wavelength: UV source is not emitting at 254 nm.1. Increase exposure time or verify lamp output. Perform a time-course experiment. 2. Purge the sample with argon for at least 15 minutes before irradiation. 3. Ensure the sample is cooled and maintained at a temperature well below the Tₘ during exposure. 4. Check the specifications of your UV lamp.
Inconsistent Results 1. Variable Lamp Output: UV lamp intensity fluctuates or has degraded over time. 2. Inconsistent Sample Positioning: Distance from the UV source is not kept constant. 3. Variable Temperature Control: Sample temperature is not consistent between experiments.1. Warm up the lamp before use. Periodically measure the lamp's intensity (irradiance). 2. Use a fixed sample holder to ensure a constant distance from the lamp. 3. Use a temperature-controlled sample holder or perform irradiations in a cold room.
Sample Degradation 1. Excessive UV Exposure: The total energy dose is too high, causing damage to the lipids or other components.[6] 2. Overheating: The UV lamp is generating significant heat, raising the sample temperature.1. Reduce the exposure time. Determine the minimum time required for sufficient cross-linking from your optimization experiment. 2. Use a cooling fan or a filtered UV source to minimize sample heating.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Optimization Experiment cluster_analysis Phase 3: Analysis A Prepare Diyne PC Lipid Assembly (e.g., Vesicles) B Degas Sample (Purge with Argon) A->B C Set UV Source (254 nm, Fixed Distance) B->C D Time-Course Exposure (e.g., 1, 5, 10, 20 min) C->D E Analyze Cross-Linking (UV-Vis Abs @ 640 nm) D->E F Plot Absorbance vs. Exposure Time E->F G Determine Optimal Time (Plateau of Curve) F->G

Caption: Workflow for optimizing UV exposure time for Diyne PC cross-linking.

G Start Low or No Cross-Linking? CheckUV Is UV source correct? (254 nm, adequate power) Start->CheckUV Check Source FixUV Solution: Replace/verify lamp. Increase exposure time. CheckUV->FixUV No CheckConditions Are reaction conditions optimal? CheckUV->CheckConditions Yes CheckTemp Is T < Tₘ? CheckConditions->CheckTemp Check Temp & O₂ FixTemp Solution: Cool sample during UV exposure. CheckTemp->FixTemp No CheckO2 Is sample deoxygenated? CheckTemp->CheckO2 Yes FixO2 Solution: Purge with Argon before irradiation. CheckO2->FixO2 No CheckSample Is lipid packing ordered? CheckO2->CheckSample Yes FixSample Solution: Ensure proper vesicle formation protocol. CheckSample->FixSample No

Caption: Troubleshooting logic for low cross-linking yield in Diyne PC experiments.

References

Technical Support Center: The Critical Role of Oxygen in Diacetylene Lipid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of oxygen on diacetylene lipid polymerization. Adhering to best practices in your experimental setup is crucial for achieving reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is oxygen a concern during diacetylene lipid polymerization?

A1: Oxygen can significantly hinder or alter the polymerization of diacetylene lipids through two primary mechanisms. Firstly, dissolved oxygen can act as a radical scavenger, quenching the reactive intermediates that are essential for the topochemical polymerization process initiated by UV light. This leads to incomplete polymerization or a complete lack of it. Secondly, in the presence of UV irradiation, oxygen can participate in photochemical reactions that lead to the degradation of the monomer or the resulting polydiacetylene (PDA) polymer, a phenomenon often referred to as UV-oxygen-induced degradation or photobleaching.

Q2: What are the visible signs of oxygen-related problems in my experiment?

A2: The most common indicator of an issue is the incomplete development of the characteristic blue color of the polydiacetylene vesicles after UV exposure. Instead of a deep blue suspension, you might observe a very faint blue, a purplish or reddish hue, or no color change at all. Another sign can be a gradual fading of the blue color upon prolonged exposure to UV light and air, which suggests polymer degradation.

Q3: Can reactive oxygen species (ROS) ever be beneficial for polymerization?

A3: In specific and controlled biological contexts, reactive oxygen species (ROS) have been shown to initiate the in-situ polymerization of certain diacetylene-containing peptide amphiphiles within the intracellular microenvironment. However, for most in-vitro applications where controlled and predictable polymerization is desired, oxygen and ROS are generally considered detrimental and should be actively removed.

Q4: What is the difference between oxygen inhibition and UV-oxygen-induced degradation?

A4: Oxygen inhibition refers to the prevention or slowing down of the polymerization reaction itself by quenching the radical species that propagate the polymer chain. This occurs during the UV irradiation step. UV-oxygen-induced degradation, or photobleaching, is the breakdown of the already formed polydiacetylene polymer, leading to a loss of its characteristic color. While both are mediated by oxygen and UV light, inhibition affects the formation of the polymer, whereas degradation affects its stability.

Q5: Which deoxygenation method is best for my experiment?

A5: The choice of deoxygenation method depends on the scale of your experiment and the sensitivity of your materials.

  • Inert Gas Sparging (e.g., with Argon or Nitrogen): This is a relatively simple and effective method for many applications. It involves bubbling an inert gas through the vesicle solution to displace dissolved oxygen. It is suitable for larger volumes but may lead to some solvent evaporation.

  • Freeze-Pump-Thaw: This method is highly effective at removing dissolved gases and is ideal for smaller sample volumes or when working with volatile solvents. It involves freezing the sample, evacuating the headspace, and then thawing to release dissolved gases. This cycle is typically repeated three times.

  • Circulation of Deaerated Water: For experiments involving supported lipid bilayers in a flow cell, circulating previously deaerated water through the system before polymerization is an effective way to create an oxygen-free environment.

Troubleshooting Guides

Problem 1: Incomplete or No Polymerization

Symptoms:

  • The diacetylene lipid vesicle solution remains colorless or develops a very faint blue color after the recommended UV irradiation time.

  • UV-Vis spectroscopy shows a minimal or absent absorbance peak at ~640 nm, which is characteristic of the blue phase of polydiacetylene.

Possible Cause Suggested Solution
Presence of Dissolved Oxygen Deoxygenate the vesicle solution thoroughly before UV exposure using either inert gas sparging or the freeze-pump-thaw method.
Insufficient UV Exposure Increase the UV irradiation time or decrease the distance between the UV source and the sample. Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength (typically 254 nm).
Incorrect Monomer Packing Ensure that the diacetylene lipids are properly self-assembled into vesicles or another ordered structure. This may involve optimizing the lipid concentration, sonication time and temperature, and annealing conditions.
Inappropriate Temperature Polymerization is most efficient below the phase transition temperature of the lipid. Ensure the sample is kept cool during UV irradiation.
Problem 2: Weak or Unexpected Color Development (e.g., Purple or Red Instead of Blue)

Symptoms:

  • The solution develops a purple or reddish color directly upon UV irradiation, bypassing the typical blue phase.

  • The resulting color is weak and not the vibrant blue expected.

Possible Cause Suggested Solution
Partial Oxygen Inhibition Even small amounts of residual oxygen can interfere with the polymerization process, leading to the formation of shorter polymer chains or disordered structures that exhibit a reddish color. Improve the deoxygenation procedure.
Excessive UV Exposure Over-irradiation can sometimes lead to a direct transition to the red phase or cause degradation. Optimize the UV exposure time by performing a time-course experiment.
Contaminants in the Solution Impurities can disrupt the ordered packing of the diacetylene monomers, affecting the polymerization and the resulting color. Use high-purity lipids, solvents, and water.
pH of the Solution The pH can influence the headgroup interactions of the lipids, which in turn can affect their packing and the resulting polymer color. Ensure the pH of your buffer is appropriate for the specific diacetylene lipid being used.
Problem 3: Polymer Degradation (Photobleaching)

Symptoms:

  • A well-formed blue polydiacetylene solution gradually loses its color upon continued exposure to UV light or ambient light and air.

  • A decrease in the absorbance at ~640 nm is observed over time after polymerization.

Possible Cause Suggested Solution
UV-Oxygen-Induced Degradation After polymerization, protect the polydiacetylene vesicles from prolonged exposure to UV light and air. Store the samples in the dark and under an inert atmosphere if possible.
Thermal Instability Some polydiacetylene formulations are sensitive to heat. Store the polymerized vesicles at a low temperature (e.g., 4°C) to maintain their stability.
Presence of Oxidizing Agents Avoid the presence of any oxidizing agents in your final formulation, as they can contribute to the degradation of the conjugated polymer backbone.

Quantitative Data Summary

While specific quantitative data correlating precise oxygen concentrations with polymerization kinetics for a wide range of diacetylene lipids is not extensively available in the literature, the following table summarizes the qualitative and semi-quantitative effects of oxygen on the polymerization process.

Parameter Effect of Increasing Oxygen Concentration Reference/Observation
Polymerization Rate Decreases significantlyOxygen acts as a radical scavenger, inhibiting the chain propagation reaction.
Final Polymer Conversion DecreasesA higher concentration of oxygen leads to more terminated chains and unreacted monomers.
Resulting Polymer Color Shifts from blue to purple/red or remains colorlessIncomplete polymerization results in shorter, less ordered polymer chains.
Polymer Stability Decreases (photobleaching)UV-oxygen-induced degradation of the conjugated backbone leads to loss of color.

Experimental Protocols

Protocol 1: Preparation of Diacetylene Lipid Vesicles
  • Dissolve the diacetylene lipid (e.g., 10,12-pentacosadiynoic acid, PCDA) in chloroform (B151607) or a suitable organic solvent to a concentration of 1-5 mg/mL.

  • In a round-bottom flask, evaporate the solvent under a stream of nitrogen and then under high vacuum for at least 2 hours to form a thin lipid film.

  • Hydrate the lipid film with an aqueous buffer (e.g., deionized water or PBS) to a final lipid concentration of 1 mM by vortexing for 5 minutes above the phase transition temperature of the lipid.

  • Sonicate the suspension using a probe sonicator or bath sonicator at a temperature above the lipid's phase transition temperature until the solution becomes clear.

  • Anneal the vesicle solution by storing it at 4°C overnight to allow for the formation of stable, well-ordered vesicles.

Protocol 2: Deoxygenation of Vesicle Solution using Inert Gas Sparging
  • Place the prepared diacetylene lipid vesicle solution in a vial with a septum cap.

  • Insert a long needle connected to a source of inert gas (e.g., argon or nitrogen) into the solution, ensuring the needle tip is below the liquid surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solution for 15-30 minutes.

  • Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of the inert gas in the vial.

Protocol 3: Deoxygenation of Vesicle Solution using the Freeze-Pump-Thaw Method
  • Place the vesicle solution in a Schlenk flask and attach it to a Schlenk line.

  • Freeze the solution by immersing the flask in liquid nitrogen.

  • Once completely frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.

  • Close the flask to the vacuum and thaw the solution completely at room temperature. You may observe gas bubbles being released from the thawing liquid.

  • Repeat the freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas.

Protocol 4: UV-Induced Polymerization of Diacetylene Lipids
  • Transfer the deoxygenated vesicle solution to a quartz cuvette or another UV-transparent container.

  • Place the sample at a fixed distance from a 254 nm UV lamp.

  • Irradiate the sample for a predetermined amount of time (typically 1-10 minutes, this should be optimized for your specific system).

  • Monitor the polymerization by observing the development of a deep blue color.

  • The extent of polymerization can be quantified by measuring the absorbance at ~640 nm using a UV-Vis spectrophotometer.

Visualizations

improving the stability of 16:0-23:2 Diyne PC liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and experimental success of 16:0-23:2 Diyne PC liposomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation, polymerization, and storage of this compound liposomes.

Issue 1: Liposome (B1194612) Aggregation and Instability Before Polymerization

Question: My this compound liposomes are aggregating or changing in size before I can polymerize them. What could be the cause and how can I fix it?

Answer:

Liposome aggregation prior to polymerization is a common issue and can be attributed to several factors. Here’s a breakdown of potential causes and solutions:

  • Improper Storage of Lipid Stock: this compound is sensitive to light and temperature.[1] Spontaneous polymerization can occur if the lipid is not stored correctly, leading to instability.

    • Solution: Store the this compound lipid as a powder at -20°C and protect it from light, especially when in solution.[1]

  • Suboptimal Hydration Buffer: The pH and ionic strength of your hydration buffer can significantly impact liposome surface charge and stability.

    • Solution: Use a buffer with a pH close to neutral (pH 7) for initial hydration. Ensure the ionic strength is appropriate to maintain osmotic balance.

  • Inefficient Hydration: Incomplete hydration of the lipid film can result in large, multilamellar vesicles (MLVs) that are prone to aggregation.

    • Solution: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate above the phase transition temperature of the lipid mixture to ensure proper lipid mobility.

  • Lack of Stabilizing Lipids: Formulations with 100% this compound may be less stable than those incorporating other lipids.

    • Solution: Consider incorporating cholesterol into your formulation. Cholesterol can increase the packing of phospholipid molecules, making the bilayer more rigid and less prone to aggregation.[2] A common starting point is a 2:1 molar ratio of phospholipid to cholesterol.[3]

Issue 2: Inefficient or Incomplete Polymerization

Question: After UV exposure, my this compound liposomes do not show the characteristic color change (blue or red), or the polymerization seems incomplete. What's going wrong?

Answer:

Incomplete polymerization is a critical issue that compromises the stability and integrity of your final liposomes. The following factors are crucial for successful polymerization:

  • Incorrect UV Wavelength and Dose: Efficient polymerization of diacetylene-containing lipids requires a specific UV wavelength.[1]

    • Solution: Use a low-pressure mercury arc lamp that emits at 254 nm.[1] The UV dose is also critical; ensure sufficient exposure time and intensity.

  • Presence of Oxygen: Oxygen can quench the excited state of the diacetylene groups, inhibiting the polymerization reaction.

    • Solution: Before UV irradiation, purge the liposome suspension of oxygen by flushing with an inert gas like argon and then capping the container under an argon atmosphere.[1]

  • Temperature During Polymerization: The photopolymerization of diacetylenic lipids is highly dependent on the alignment of the monomer units, which is optimal in a crystal-like lattice state.[1]

    • Solution: Irradiate the liposomes at a temperature well below the lipid's phase transition temperature. For lipids with a transition temperature around 40°C, irradiating at 20°C is a good starting point.

  • Thermal History of Liposomes: The photosensitivity of diacetylenic lipid membranes can be affected by their thermal history.

    • Solution: Prepare the liposomes below the phase transition temperature to maintain light sensitivity. Heating the membranes above the transition temperature can render them insensitive to light, a state that is only reversed by cooling to near 0°C.[1]

  • Dilution with Non-Polymerizable Lipids: High concentrations of non-polymerizable lipids can hinder the polymerization process.

    • Solution: If using co-lipids, ensure they are miscible with the diacetylenic lipid and that their concentration does not excessively dilute the polymerizable groups. High degrees of polymerization are difficult to achieve in highly diluted systems.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound lipid powder and liposome suspensions?

A1:

  • Lipid Powder: For maximum stability, this compound should be stored as a powder at -20°C.[1] It is stable for extended periods under these conditions.

  • Liposome Suspensions (Unpolymerized): These are not stable long-term and should be used immediately after preparation. If short-term storage is necessary, keep them at 4°C and protected from light.

  • Liposome Suspensions (Polymerized): Polymerized liposomes are significantly more stable. For long-term storage, keep them at 4°C. Avoid freezing, as this can fracture the vesicles.[4]

Q2: How does cholesterol affect the stability of this compound liposomes?

A2: While specific data for this compound is limited, studies on other phosphatidylcholine liposomes show that cholesterol generally enhances stability. It increases the packing of phospholipid molecules, reduces the permeability of the bilayer, and makes the vesicles more rigid and resistant to aggregation.[2] The addition of cholesterol can lead to a slight increase in liposome size.

Q3: Can I use extrusion to prepare this compound liposomes?

A3: Yes, extrusion is a suitable method for preparing unilamellar vesicles (LUVs) from this compound. It is presumed that LUVs prepared by extrusion are polymerizable.[1] Extrusion allows for good control over the size distribution of the liposomes.

Q4: What is the expected color of polymerized this compound liposomes?

A4: Upon photopolymerization, diacetylenic lipids typically form a photoproduct that is initially blue. This can then relax to form a red polymer.[1] The color can be an indicator of successful polymerization.

Data Presentation

Table 1: General Stability of Phosphatidylcholine (PC) Liposomes Under Various Conditions

(Note: This table provides general stability data for PC liposomes, which can serve as a guideline for this compound liposomes. Specific stability will depend on the exact formulation and experimental conditions.)

Storage ConditionParameterObservationReference
Temperature
4°CSize & PolydispersityGenerally stable for several weeks.General Knowledge
25°C (Room Temp)Leakage of Encapsulated MaterialIncreased leakage compared to 4°C.General Knowledge
> Phase Transition Temp.Aggregation & FusionIncreased risk of aggregation and fusion.[1]
pH
Acidic (e.g., pH 4-5)HydrolysisIncreased rate of ester bond hydrolysis.General Knowledge
Neutral (e.g., pH 7.0-7.4)StabilityOptimal for minimizing hydrolysis.General Knowledge
Basic (e.g., pH 8-9)HydrolysisIncreased rate of ester bond hydrolysis.General Knowledge
Additives
Cholesterol (e.g., 30 mol%)Leakage & AggregationDecreased leakage and reduced aggregation.[3][5]
Cryoprotectants (e.g., sucrose)Stability during Freeze-ThawCan help maintain vesicle integrity.General Knowledge

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Extrusion

  • Lipid Film Hydration: a. Dissolve this compound (and cholesterol, if used) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipid mixture. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Heat the extruder to a temperature above the phase transition temperature of the lipids. c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). e. The resulting solution contains unilamellar vesicles (LUVs) with a defined size.

Protocol 2: UV Polymerization of this compound Liposomes

  • Deoxygenation: a. Transfer the liposome suspension to a quartz cuvette. b. Purge the suspension with a gentle stream of argon gas for 15-30 minutes to remove dissolved oxygen. c. Seal the cuvette under an argon atmosphere.

  • UV Irradiation: a. Place the cuvette in a temperature-controlled holder set to a temperature below the lipid's phase transition temperature (e.g., 20°C). b. Irradiate the sample with a low-pressure mercury arc lamp (254 nm). c. The irradiation time will depend on the lamp intensity and the lipid concentration. Monitor the polymerization by observing the color change (to blue or red) or by using analytical techniques such as UV-Vis spectroscopy.

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_poly Polymerization prep1 Lipid Dissolution (this compound in Chloroform) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Buffer Addition & Vortexing) prep2->prep3 prep4 Extrusion (Size Control) prep3->prep4 poly1 Deoxygenation (Argon Purge) prep4->poly1 Unpolymerized Liposomes poly2 UV Irradiation (254 nm, < Transition Temp.) poly1->poly2 poly3 Polymerized Liposomes poly2->poly3

Caption: Experimental workflow for the preparation and polymerization of this compound liposomes.

troubleshooting_polymerization cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Polymerization cause1 Incorrect UV Wavelength/ Dose start->cause1 cause2 Oxygen Presence start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Poor Lipid Alignment start->cause4 sol1 Use 254 nm UV Lamp & Optimize Exposure Time cause1->sol1 sol2 Purge with Argon Before Irradiation cause2->sol2 sol3 Irradiate Below Phase Transition Temp. cause3->sol3 sol4 Ensure Proper Thermal History (Cooling) cause4->sol4

Caption: Troubleshooting guide for incomplete polymerization of this compound liposomes.

References

Troubleshooting Aggregation of Phosphatidylcholine Vesicles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with phosphatidylcholine (PC) vesicles.

Frequently Asked Questions (FAQs)

Q1: My phosphatidylcholine vesicle suspension appears cloudy and/or has visible precipitates immediately after preparation. What is the likely cause?

A1: Immediate aggregation upon formation of phosphatidylcholine vesicles is often due to suboptimal preparation conditions. The primary factors to consider are related to the hydration process and the energy input for size reduction. One common issue is hydrating the lipid film below the phase transition temperature (Tc) of the phospholipid. For instance, DSPC has a high Tc of approximately 55°C.[1] Hydrating below this temperature leads to incomplete and inefficient formation of lipid sheets, resulting in larger, more heterogeneous vesicles that are prone to aggregation.[1] Additionally, insufficient energy during sizing steps like sonication or extrusion can fail to produce a uniform population of small vesicles.

Q2: My vesicle suspension was stable initially but aggregated during storage. What could be the reason?

A2: Delayed aggregation is typically a sign of formulation instability. Several factors can contribute to this over time:

  • Lipid Hydrolysis: Phospholipids (B1166683) can hydrolyze, forming lysolipids and free fatty acids, which can alter the membrane properties and lead to vesicle fusion or aggregation. Storing vesicles at low temperatures (e.g., 4°C) can help slow this degradation.

  • Improper Storage Buffer: The pH and ionic strength of the storage buffer are critical. For neutral PC vesicles, a pH between 7.0 and 7.4 is generally recommended. High ionic strength can screen the surface charge and reduce the electrostatic repulsion between vesicles, leading to aggregation.

  • Oxidation: Unsaturated phospholipids are susceptible to oxidation, which can also lead to aggregation. To mitigate this, it is important to maintain an oxygen-free environment during manufacturing and storage, and consider adding antioxidants like tocopherols.[2]

Q3: Can the composition of my vesicles affect their stability and lead to aggregation?

A3: Absolutely. The lipid composition is a critical factor in vesicle stability.

  • Phospholipid Type: The choice of phosphatidylcholine can influence stability. For example, vesicles made from distearoyl phosphatidylcholine (DSPC) have shown significantly longer survival times in plasma compared to those made from egg lecithin (B1663433) (EL).[3]

  • Inclusion of Charged Lipids: Incorporating a small amount of a negatively charged lipid can significantly increase the stability of vesicles by enhancing electrostatic repulsion between them.[4]

  • Cholesterol Content: Cholesterol is a key component for modulating membrane fluidity and reducing permeability, which can enhance the stability of vesicles and prevent aggregation.

  • PEGylation: The incorporation of PEG-modified phospholipids can provide a steric barrier on the vesicle surface, which is an effective method for inhibiting aggregation.

Q4: How can I monitor and quantify the aggregation of my vesicles?

A4: Dynamic Light Scattering (DLS) is a primary technique for measuring the size and size distribution of vesicles.[5][6] An increase in the average particle size (Z-average) and/or the polydispersity index (PDI) over time is indicative of aggregation. A PDI value below 0.2 is generally considered to represent a uniform liposome (B1194612) population.[1] Visual inspection for turbidity or precipitation can also be a simple, qualitative indicator of aggregation.

Troubleshooting Guides

Issue 1: Immediate Aggregation During Vesicle Preparation

Symptoms:

  • Cloudy or milky appearance of the vesicle suspension.

  • Visible particles or precipitates.

  • High Z-average and/or PDI in DLS measurements immediately after preparation.

Possible Causes and Solutions:

Parameter Problem Recommended Solution
Hydration Temperature Hydration performed below the phase transition temperature (Tc) of the lipid.Ensure the hydration buffer is heated to a temperature above the Tc of the highest Tc lipid in your formulation before adding it to the dry lipid film. For example, for DSPC, hydrate (B1144303) at ~60-65°C.[1]
Sizing/Homogenization Insufficient energy input during sonication or extrusion.Sonication: Optimize sonication time and power. Ensure consistent energy application. Extrusion: Increase the number of passes through the extruder membrane (e.g., >15 passes) to achieve a more uniform size distribution.[1]
Lipid Concentration High lipid concentration increasing the likelihood of aggregation.Consider preparing vesicles at a lower lipid concentration.
Buffer Conditions Suboptimal pH or high ionic strength of the hydration buffer.Use a buffer with a pH between 7.0 and 7.4. If high ionic strength is not required, consider using a buffer with lower salt concentration.
Issue 2: Aggregation During Storage

Symptoms:

  • Vesicle suspension becomes cloudy or forms precipitates over time.

  • Increase in Z-average and PDI as measured by DLS during storage.

Possible Causes and Solutions:

Parameter Problem Recommended Solution
Storage Temperature Inappropriate storage temperature leading to lipid degradation or phase transitions.Store vesicles at a temperature that minimizes lipid hydrolysis and maintains stability. For many formulations, 4°C is recommended. Avoid freezing unless appropriate cryoprotectants are used.
Lipid Composition Formulation lacks stabilizing components.Incorporate Cholesterol: Add cholesterol to your formulation to improve membrane rigidity and stability. Add Charged Lipids: Include a small percentage of a charged lipid (e.g., phosphatidylglycerol) to increase electrostatic repulsion. PEGylate Vesicles: Incorporate PEG-modified lipids to provide steric stabilization.
Oxidation Unsaturated lipids are degrading due to oxidation.Prepare and store vesicles under an inert gas (e.g., nitrogen or argon).[2] Consider adding a lipid-soluble antioxidant to the formulation.[2]
Buffer Composition The pH of the storage buffer is not optimal, or the ionic strength is too high.Ensure the storage buffer has a pH in the neutral range (7.0-7.4). If possible, reduce the ionic strength of the buffer.

Experimental Protocols

Protocol 1: Preparation of Phosphatidylcholine Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar vesicles of a defined size.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture of a phosphatidylcholine and cholesterol) in an organic solvent such as chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.[7][8]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.[7]

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[7]

  • Hydration:

    • Add the aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[7][9]

    • Agitate the flask to hydrate the lipid film and form multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.[7]

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[10] This will produce unilamellar vesicles (LUVs) with a size distribution close to the pore size of the membrane.

Protocol 2: Analysis of Vesicle Size and Aggregation by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in a suspension.

  • Sample Preparation:

    • Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. This is to avoid multiple scattering effects.[11]

    • Filter the buffer used for dilution through a 0.22 µm filter to remove any dust or particulate matter.

  • DLS Measurement:

    • Transfer the diluted sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.[5]

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light to calculate the particle size distribution.

    • The key parameters to note are the Z-average (mean hydrodynamic diameter) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

    • To monitor for aggregation, perform DLS measurements at different time points during storage and look for increases in the Z-average and PDI.

Visualizations

Vesicle_Preparation_Workflow cluster_prep Vesicle Preparation cluster_analysis Analysis dissolve Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry Dry Film under Vacuum film->dry hydrate Hydrate with Aqueous Buffer (above Tc) dry->hydrate extrude Extrude through Membrane (e.g., 100 nm) hydrate->extrude dls Dynamic Light Scattering (DLS) - Size (Z-average) - Polydispersity (PDI) extrude->dls Characterize

Caption: Experimental workflow for phosphatidylcholine vesicle preparation and analysis.

Troubleshooting_Aggregation cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation (Storage) start Vesicle Aggregation Observed cause1 Hydration Temp < Tc? start->cause1 cause2 Insufficient Sizing? start->cause2 cause3 Improper Storage? start->cause3 cause4 Unstable Formulation? start->cause4 sol1 Increase Hydration Temp cause1->sol1 Yes sol2 Optimize Sonication/ Increase Extrusion Passes cause2->sol2 Yes sol3 Store at 4°C Use Inert Atmosphere cause3->sol3 Yes sol4 Add Cholesterol Incorporate Charged Lipids Add PEG-Lipids cause4->sol4 Yes

Caption: Logical workflow for troubleshooting PTPC vesicle aggregation.

References

Technical Support Center: Controlling the Permeability of Polymerized 16:0-23:2 Diyne PC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the permeability of polymerized 16:0-23:2 Diyne PC membranes. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation, polymerization, and permeability assessment of this compound membranes.

Q1: My diacetylene lipid solution appears cloudy or aggregated before vesicle formation. What should I do?

A1: This may indicate that the lipid has started to hydrolyze or has not fully dissolved. Ensure you are using a fresh lipid powder stored at -20°C or below.[1] When dissolving the lipid in an organic solvent like chloroform (B151607), ensure the solvent is of high purity and free of water. Gentle warming and vortexing can aid dissolution. If the issue persists, consider filtering the lipid solution through a solvent-resistant filter (e.g., PTFE) before drying it down to a film.

Q2: The polymerization of my Diyne PC vesicles is incomplete or inconsistent, indicated by a faint or uneven color change. How can I improve the polymerization efficiency?

A2: Incomplete polymerization is a common issue and can be attributed to several factors:

  • Oxygen Inhibition: Oxygen can quench the polymerization reaction. It is crucial to deoxygenate the vesicle suspension by purging with an inert gas like argon or nitrogen before and during UV irradiation.[1]

  • Incorrect Temperature: The photopolymerization of diacetylenic lipids is a topotactic reaction, meaning it requires the lipid monomers to be in a well-ordered, crystal-like lattice.[1] This is typically achieved at temperatures below the lipid's phase transition temperature. For many diacetylene PCs, this is well below room temperature.[1]

  • Inadequate UV Exposure: Ensure you are using a UV lamp with the correct wavelength, which is 254 nm for efficient polymerization of diacetylene lipids.[1] The UV intensity and exposure time are also critical. You may need to optimize the exposure time for your specific setup.

  • Lipid Purity and Hydration: Impurities in the lipid or improper hydration can disrupt the packing of the lipid monomers, hindering polymerization.

Q3: After polymerization, I observe an unexpected increase in the permeability of my vesicles. Why is this happening?

A3: While polymerization is generally expected to decrease permeability, an increase can occur due to:

  • Defects in the Polymer Network: Incomplete or non-uniform polymerization can create defects or pores in the membrane, leading to increased leakage. This can be caused by the factors mentioned in Q2.

  • Lipid Peroxidation: Prolonged exposure to UV light can cause lipid peroxidation, which can damage the membrane and increase its permeability.[2][3] It is a delicate balance between sufficient UV exposure for polymerization and minimizing photodamage.

  • Disturbances in Lipid Packing: For some diacetylenic lipids, the polymerization process itself can cause a rearrangement of the lipid molecules, leading to packing defects and an increase in permeability.[4]

Q4: My carboxyfluorescein leakage assay is giving inconsistent or noisy results. What are the potential causes and solutions?

A4: Inconsistent results in leakage assays can be frustrating. Here are some common culprits and how to address them:

  • Incomplete Removal of Free Dye: Any unencapsulated carboxyfluorescein will contribute to high background fluorescence. Ensure thorough removal of free dye using size exclusion chromatography (e.g., Sephadex G-25).[5]

  • Vesicle Instability: The vesicles themselves may be unstable and leaking passively over time.[6] This can be influenced by the lipid composition and the buffer conditions. Using a buffer with the same osmolarity as the encapsulated solution is crucial.[5]

  • Interaction with Cuvette Surface: Liposomes can sometimes interact with the surface of the cuvette, leading to aggregation or lysis and causing artifacts in the fluorescence readings.[7] Using different cuvette materials (e.g., quartz vs. polystyrene) or passivating the cuvette surface may help.[7]

  • Light Scattering Effects: The vesicle suspension can scatter light, which may affect the fluorescence measurement. This can be minimized by using a diluted vesicle suspension.

Q5: How does the inclusion of other lipids, like cholesterol, affect the permeability of my polymerized Diyne PC membranes?

A5: Incorporating other lipids can significantly modulate membrane permeability:

  • Cholesterol: Cholesterol is known to decrease the permeability of lipid membranes by increasing their packing density and mechanical rigidity.[8][9][10][11][12] In polymerized membranes, it can help to fill in defects in the polymer network, further reducing permeability. However, high concentrations of cholesterol can also disrupt the ordered packing of the diacetylene monomers, potentially hindering polymerization.

  • Helper Lipids: The addition of non-polymerizable "helper" lipids can be used to tune the membrane's properties. However, high concentrations of these lipids can dilute the diacetylene groups and inhibit the formation of a continuous polymer network, which may not lead to a significant decrease in permeability.[1] The miscibility of the lipids is a key factor.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the permeability of lipid membranes. Note that specific permeability coefficients for polymerized this compound are not widely reported and can vary significantly based on experimental conditions.

Table 1: Factors Influencing Membrane Permeability

FactorEffect on PermeabilityQuantitative Insight (General)
Polymerization Generally decreases permeabilityCan lead to a significant reduction in the release of encapsulated molecules.[4]
Temperature Increases permeabilityHigher temperatures increase membrane fluidity, leading to higher permeability.
Cholesterol Content Decreases permeabilityIncreasing cholesterol content can decrease CO2 permeability by an order of magnitude.[9][11]
Lipid Chain Length & Saturation Longer, saturated chains decrease permeabilityDensely packed saturated chains reduce solute diffusion across the membrane.
UV Exposure Time Complex; can initially decrease, then increaseOptimal time is needed for polymerization; excessive exposure can cause damage and increase permeability.[2]

Table 2: Permeability Coefficients of Unpolymerized PC Membranes to Water

Membrane CompositionPermeability Coefficient (cm/s)Reference
PC4 x 10⁻³[13]
PC-Cholesterol (1:1)2 x 10⁻³[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preparation and characterization of polymerized this compound vesicles.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the formation of uniformly sized vesicles, a crucial step before polymerization.

  • Lipid Film Preparation:

    • Dissolve this compound and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS containing the molecule to be encapsulated, such as carboxyfluorescein). The buffer should be at a temperature above the lipid's phase transition temperature to facilitate hydration.

    • Vortex the flask vigorously to disperse the lipids, forming multilamellar vesicles (MLVs). The suspension will appear milky.

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid's phase transition temperature.

    • Pass the MLV suspension through the extruder 11-21 times. This will result in the formation of LUVs with a uniform size distribution. The suspension should become translucent.

Protocol 2: UV Polymerization of Diyne PC Vesicles

This protocol details the process of cross-linking the diacetylene lipids within the vesicle membrane.

  • Deoxygenation:

    • Transfer the LUV suspension to a quartz cuvette.

    • Purge the suspension with a gentle stream of argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Seal the cuvette to maintain an inert atmosphere.

  • UV Irradiation:

    • Place the cuvette in a temperature-controlled sample holder set to a temperature below the lipid's phase transition temperature (e.g., 4°C).

    • Irradiate the sample with a 254 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized for your specific setup. A typical starting point is 10-30 minutes.

    • Monitor the polymerization process by observing the color change of the suspension from colorless to a bluish or reddish hue.

  • Post-Polymerization:

    • After irradiation, the polymerized vesicle suspension is ready for permeability assays. Store the vesicles at 4°C and protected from light.

Protocol 3: Permeability Assessment using Carboxyfluorescein Leakage Assay

This assay measures the release of a fluorescent dye from the vesicles as an indicator of membrane permeability.

  • Preparation of Dye-Loaded Vesicles:

    • During the hydration step of Protocol 1, use a buffer containing a self-quenching concentration of carboxyfluorescein (e.g., 50-100 mM).

  • Removal of Free Dye:

    • After extrusion (and before polymerization), pass the vesicle suspension through a size exclusion chromatography column (e.g., Sephadex G-25) to separate the dye-loaded vesicles from the unencapsulated dye. Elute with a buffer of the same osmolarity.

  • Polymerization:

    • Polymerize the dye-loaded vesicles according to Protocol 2.

  • Fluorescence Measurement:

    • Dilute a small aliquot of the polymerized, dye-loaded vesicle suspension in the assay buffer in a fluorescence cuvette.

    • Measure the initial fluorescence intensity (F₀) using a fluorometer (excitation ~490 nm, emission ~520 nm).

    • Monitor the fluorescence intensity over time (Fₜ) at a constant temperature. An increase in fluorescence indicates leakage of the dye from the vesicles.

    • At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to lyse all the vesicles and measure the maximum fluorescence intensity (F_max).

  • Calculation of Percent Leakage:

    • The percentage of dye leakage at a given time (t) can be calculated using the following formula: % Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100

Visualizations

The following diagrams illustrate key experimental workflows and relationships.

experimental_workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_assay Permeability Assay prep1 Lipid Film Formation prep2 Hydration with Carboxyfluorescein prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 prep4 Extrusion (LUV Formation) prep3->prep4 assay1 Removal of Free Dye prep4->assay1 poly1 Deoxygenation (Argon Purge) poly2 UV Irradiation (254 nm) poly1->poly2 assay2 Fluorescence Measurement poly2->assay2 assay1->poly1 assay1->assay2 assay3 Data Analysis (% Leakage) assay2->assay3

Caption: Workflow for preparing and assessing the permeability of polymerized Diyne PC vesicles.

troubleshooting_polymerization cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Incomplete Polymerization cause1 Oxygen Present issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Insufficient UV Exposure issue->cause3 cause4 Poor Lipid Packing issue->cause4 sol1 Purge with Inert Gas cause1->sol1 sol2 Irradiate Below Phase Transition Temp. cause2->sol2 sol3 Optimize UV Wavelength, Intensity & Time cause3->sol3 sol4 Use High Purity Lipids & Proper Hydration cause4->sol4

Caption: Troubleshooting guide for incomplete polymerization of Diyne PC membranes.

References

Technical Support Center: Uniform Supported Lipid Bilayers (SLBs) with POPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in forming uniform supported lipid bilayers (SLBs) using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which we assume is the intended lipid for the common abbreviation PTPC.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind forming POPC SLBs by vesicle fusion?

A1: The vesicle fusion method is a common and relatively simple technique for forming SLBs.[1] The process is generally understood to occur in two main steps: 1) Small unilamellar vesicles (SUVs) in an aqueous buffer are introduced to a hydrophilic solid support (like silica (B1680970), glass, or mica), where they adsorb onto the surface. 2) Once a critical concentration of vesicles accumulates on the surface, they begin to rupture and fuse, spreading out to form a continuous lipid bilayer.[2] This process is driven by vesicle-substrate and vesicle-vesicle interactions.[2]

Q2: Why is my POPC SLB not forming completely, leaving intact vesicles on the surface?

A2: Incomplete bilayer formation, where a layer of unruptured vesicles remains, is a common issue. This can be caused by several factors, including insufficient vesicle-substrate interaction, improper vesicle preparation, or suboptimal buffer conditions. The substrate's hydrophilicity is crucial for inducing vesicle rupture.[2] Characterization techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) can help identify this issue; a large negative frequency shift combined with high dissipation suggests the presence of a soft, water-rich layer of intact vesicles.[3][4]

Q3: What is the role of calcium ions (Ca²⁺) in POPC SLB formation?

A3: For zwitterionic lipids like POPC on negatively charged surfaces like silica, there can be a small electrostatic repulsion. While divalent cations like Ca²⁺ are more critical for forming SLBs with negatively charged lipids (by bridging the negative charges on the vesicle and the substrate), they can also influence POPC SLB formation.[2] Low concentrations of Ca²⁺ can help to screen surface charges and promote the adsorption of POPC vesicles, which is the necessary first step for fusion.

Q4: Does temperature affect the formation of POPC SLBs?

A4: Yes, temperature is a critical parameter in SLB formation. It is generally recommended to perform the vesicle fusion process at a temperature above the main phase transition temperature (Tm) of the lipid to ensure it is in a fluid state, which facilitates vesicle rupture and bilayer spreading.[5] For POPC, the Tm is -2°C, meaning it is in a fluid phase at typical room temperatures (20-25°C). However, significant temperature deviations can still affect the kinetics of bilayer formation and the final structure.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Bilayer Formation / Adsorbed Vesicles 1. Insufficient Substrate Cleanliness/Hydrophilicity: Organic residues or contaminants on the substrate can hinder vesicle adsorption and rupture. 2. Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect vesicle-substrate interactions. 3. Poor Vesicle Quality: Vesicles may be too large, multilamellar, or not stable.1. Thorough Substrate Cleaning: Use methods like piranha solution, UV/ozone, or plasma cleaning to ensure a highly hydrophilic surface. 2. Optimize Buffer: For POPC on silica, a buffer with a pH around 7.5 is often effective.[2] Adjusting the ionic strength with NaCl or adding low concentrations of CaCl₂ (e.g., 2-5 mM) can improve vesicle adsorption.[6] 3. Vesicle Preparation: Ensure vesicles are small and unilamellar (30-100 nm) by using techniques like extrusion or sonication. Verify vesicle size with Dynamic Light Scattering (DLS).
Defects or Holes in the Bilayer 1. Low Vesicle Concentration: An insufficient supply of vesicles may not lead to complete surface coverage. 2. Surface Roughness: A rough substrate can prevent the formation of a continuous bilayer. 3. Incubation Time: The process of vesicle fusion and spreading to cover the entire surface takes time.1. Increase Vesicle Concentration: Use a lipid concentration in the range of 0.1-0.5 mg/mL. 2. Use Smooth Substrates: Atomically flat substrates like mica or polished silica wafers are ideal. 3. Increase Incubation Time: Allow sufficient time for the bilayer to form and anneal. Monitor formation in real-time with QCM-D if possible.
Low Lateral Fluidity (from FRAP measurements) 1. Trapped Vesicles or Contaminants: These can act as obstacles, hindering lipid diffusion. 2. Sub-optimal Temperature: Although POPC is fluid at room temperature, lower temperatures can reduce fluidity. 3. Strong Lipid-Substrate Interaction: In some cases, strong interactions can pin lipids and reduce their mobility.1. Rinse Thoroughly: After bilayer formation, rinse extensively with buffer to remove any loosely bound vesicles or contaminants. 2. Control Temperature: Ensure the experiment is performed at a stable and appropriate temperature (e.g., 25°C). 3. Consider Polymer Cushions: For applications requiring high fluidity, forming the SLB on a polymer cushion can decouple it from the substrate.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful POPC SLB formation via vesicle fusion on silica substrates, as determined by QCM-D.

Table 1: QCM-D Parameters for POPC SLB Formation

ParameterTypical ValueInterpretation
Final Frequency Shift (Δf) -25 to -28 HzIndicates the adsorbed mass. This range is characteristic of a complete, rigid lipid bilayer.[4][7][8]
Final Dissipation Shift (ΔD) < 1 x 10⁻⁶Indicates the viscoelasticity of the layer. A low value signifies a rigid, well-formed bilayer.[3]
Vesicle Adsorption Phase (Δf min) -35 to -50 HzThe minimum frequency reached before vesicle rupture, corresponding to the mass of adsorbed, intact vesicles.[9]
Vesicle Adsorption Phase (ΔD max) > 1.5 x 10⁻⁶The peak dissipation, indicating a soft, viscoelastic layer of adsorbed vesicles before rupture.[9]

Table 2: Experimental Conditions for POPC SLB Formation

ParameterRecommended RangeNotes
Vesicle Diameter 30 - 100 nmSmall unilamellar vesicles (SUVs) are preferred for efficient fusion.
Lipid Concentration 0.1 - 0.5 mg/mLA sufficient concentration is needed to reach the critical surface coverage for rupture.[4][8]
Buffer pH 7.0 - 8.0For silica surfaces, neutral to slightly basic pH is often optimal.[2]
CaCl₂ Concentration 2 - 5 mMCan facilitate vesicle adsorption and fusion.[6]
Temperature 20 - 25 °CWell above the Tm of POPC (-2°C), ensuring the lipid is in the fluid phase.[5]

Experimental Protocols & Visualizations

Protocol: POPC SLB Formation by Vesicle Fusion
  • Substrate Preparation:

    • Clean silica-coated QCM-D sensors or glass coverslips thoroughly. A common method is to sonicate in a 2% sodium dodecyl sulfate (B86663) (SDS) solution, rinse extensively with ultrapure water, and then dry under a stream of nitrogen.

    • Immediately before use, treat the substrate with oxygen plasma or a UV/ozone cleaner for 10-15 minutes to create a highly hydrophilic surface.

  • Vesicle Preparation:

    • Prepare a solution of POPC in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5) to a final lipid concentration of 1 mg/mL by vortexing. This will create multilamellar vesicles (MLVs).

    • To create SUVs, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a pore size of 50-100 nm (at least 21 passes).

  • SLB Formation and Monitoring:

    • Mount the cleaned substrate in the measurement chamber (e.g., QCM-D or a flow cell for microscopy).

    • Establish a stable baseline with the running buffer.

    • Introduce the SUV suspension (diluted to 0.1-0.2 mg/mL in the same buffer, potentially with added CaCl₂) into the chamber.[4][7]

    • Monitor the formation process. In QCM-D, this is observed as an initial decrease in frequency and increase in dissipation, followed by an increase in frequency and a sharp decrease in dissipation as the vesicles rupture and form a bilayer.[8]

    • Once the signals have stabilized (indicating completion of bilayer formation), rinse the chamber thoroughly with the running buffer to remove any non-adsorbed vesicles.

  • Characterization (Optional but Recommended):

    • QCM-D: Confirm the final Δf and ΔD values are in the expected range for a complete bilayer (see Table 1).

    • Fluorescence Recovery After Photobleaching (FRAP): If using fluorescently labeled lipids, perform FRAP to confirm the lateral fluidity of the bilayer.

    • Atomic Force Microscopy (AFM): Image the surface to check for completeness and the absence of defects.[10]

Diagrams

experimental_workflow cluster_prep Preparation cluster_formation SLB Formation cluster_char Characterization LipidFilm Dry POPC Film Hydration Hydrate with Buffer LipidFilm->Hydration Extrusion Extrude (SUVs) Hydration->Extrusion VesicleIntro Introduce Vesicles Extrusion->VesicleIntro Substrate Clean Hydrophilic Substrate Substrate->VesicleIntro Adsorption Vesicle Adsorption VesicleIntro->Adsorption Rupture Rupture & Fusion Adsorption->Rupture Rinse Rinse Excess Vesicles Rupture->Rinse QCMD QCM-D Rinse->QCMD FRAP FRAP Rinse->FRAP AFM AFM Rinse->AFM

Caption: Experimental workflow for POPC SLB formation.

troubleshooting_flowchart start Start SLB Experiment check_qcmd QCM-D: Δf ≈ -25 Hz and ΔD < 1e-6 ? start->check_qcmd success Uniform SLB Formed check_qcmd->success Yes failure Incomplete Bilayer (Adsorbed Vesicles) check_qcmd->failure No troubleshoot Troubleshooting Steps failure->troubleshoot check_substrate 1. Re-clean Substrate (Plasma/UV-Ozone) troubleshoot->check_substrate check_vesicles 2. Verify Vesicle Size (DLS: 30-100 nm) check_substrate->check_vesicles check_buffer 3. Adjust Buffer (pH, Add Ca²⁺) check_vesicles->check_buffer

Caption: Troubleshooting flowchart for incomplete SLB formation.

References

Technical Support Center: 16:0-23:2 Diyne PC Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0-23:2 Diyne PC lipid mixtures. The information is designed to address specific issues that may be encountered during experimental procedures involving these photopolymerizable lipids.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the lipids in a this compound mixture?

A1: This mixture contains 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (this compound) and a saturated lipid, typically 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (16:0 PC or DPPC). The diacetylene moiety in the 23:2 acyl chain of the Diyne PC allows for UV-induced polymerization, which can be used to stabilize the resulting vesicles. DPPC is a common saturated lipid used to modulate membrane properties.

Q2: What is the expected phase behavior of this lipid mixture?

Q3: How is polymerization of the diacetylene lipids initiated and confirmed?

A3: Polymerization is initiated by exposing the lipid vesicles to UV light, typically at a wavelength of 254 nm.[1] This process should be carried out below the phase transition temperature of the lipid mixture to ensure the diacetylene groups are properly aligned for polymerization.[1] Successful polymerization is often indicated by a color change in the vesicle suspension, which may turn blue or red.[1] The extent of polymerization can be quantified using techniques such as Raman spectroscopy or by analyzing changes in the UV-Vis spectrum.

Q4: What are the common methods for preparing vesicles from this mixture?

A4: The most common method for preparing vesicles from this compound mixtures is the thin-film hydration technique.[2] This involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[2] This initial process forms multilamellar vesicles (MLVs). To obtain unilamellar vesicles of a defined size, the MLV suspension is then subjected to an extrusion process through polycarbonate membranes of a specific pore size.[3]

Q5: How can I control the size and lamellarity of the vesicles?

A5: Vesicle size is primarily controlled by the pore size of the polycarbonate membrane used during the extrusion process.[3] Multiple passes through the extruder (typically 11-21 times) are recommended to achieve a narrow size distribution.[4] The lamellarity, or the number of lipid bilayers per vesicle, is influenced by the preparation method. Extrusion is a reliable method for producing a high population of unilamellar vesicles (LUVs - Large Unilamellar Vesicles).[4] Other methods like sonication can produce small unilamellar vesicles (SUVs), but may be less suitable for diacetylene lipids due to potential degradation. The lamellarity can be assessed using techniques like cryo-transmission electron microscopy (cryo-TEM) or small-angle X-ray scattering (SAXS).

Data Presentation

Table 1: Properties of Individual Lipids

LipidAbbreviationMolecular FormulaMolecular Weight ( g/mol )Acyl ChainsMain Phase Transition Temp (Tm)Key Feature
1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholineThis compoundC47H86NO8P824.1616:0, 23:2 (diyne)Not specified, but expected to be below 40°CPhotopolymerizable[1]
1,2-dipalmitoyl-sn-glycero-3-phosphocholine16:0 PC (DPPC)C40H80NO8P734.0416:0, 16:041°CStabilizing lipid, raises mixture Tm

Table 2: Vesicle Characterization Techniques

ParameterTechniquePrinciple
Size Distribution Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to Brownian motion of vesicles.
Lamellarity Cryo-Transmission Electron Microscopy (Cryo-TEM)Direct visualization of individual vesicles frozen in their native state, allowing for counting of bilayers.
Small-Angle X-ray Scattering (SAXS)Analysis of scattering patterns provides information on bilayer thickness and number of lamellae.
31P Nuclear Magnetic Resonance (31P-NMR)Use of shift reagents distinguishes between inner and outer leaflet phospholipids (B1166683) to determine lamellarity.
Polymerization UV-Vis SpectroscopyMonitors changes in absorbance, particularly in the visible range, as the conjugated polymer forms.
Raman SpectroscopyIdentifies vibrational modes of the diacetylene and resulting polymer backbone.

Troubleshooting Guides

Issue 1: Incomplete or Clumpy Lipid Film Hydration

Question Possible Cause Recommended Solution
Why is my lipid film not hydrating properly and forming clumps? 1. Residual Organic Solvent: Trace amounts of chloroform (B151607) or other solvents can interfere with lipid self-assembly.1. Ensure the lipid film is thoroughly dried under high vacuum for at least 2-4 hours, or preferably overnight.
2. Hydration Temperature is Too Low: Hydration must occur above the main phase transition temperature (Tm) of the lipid mixture.2. Warm the hydration buffer to a temperature at least 10-20°C above the Tm of your specific lipid mixture before adding it to the film. Maintain this temperature during the hydration process.
3. Poorly Formed Lipid Film: An uneven or thick lipid film will hydrate (B1144303) inefficiently.3. During solvent evaporation on a rotary evaporator, rotate the flask at a moderate speed to ensure a thin, even film is deposited on the wall of the flask.[3]

Issue 2: Vesicle Suspension Shows Aggregation

Question Possible Cause Recommended Solution
My prepared vesicles are aggregating and precipitating out of solution. What can I do? 1. Insufficient Steric or Electrostatic Repulsion: Vesicles may aggregate if there are no repulsive forces to keep them separated.1. Include a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation to provide steric hindrance.[3] Alternatively, incorporate a charged lipid (e.g., DPPG) to increase electrostatic repulsion.
2. High Vesicle Concentration: Concentrated suspensions are more prone to aggregation.[3]2. Prepare or dilute the final vesicle suspension to a lower lipid concentration (e.g., 1-5 mg/mL).
3. Improper Storage: Storing vesicles near their Tm can lead to instability and fusion.3. Store the vesicle suspension at a temperature well below the Tm, typically at 4°C. Do not freeze standard liposome (B1194612) preparations, as ice crystal formation can rupture the vesicles.[4]

Issue 3: Low or Inefficient Polymerization

Question Possible Cause Recommended Solution
I don't observe the characteristic color change after UV exposure, or my vesicles are not stable. 1. Polymerization Attempted Above Tm: For efficient topotactic polymerization, the diacetylene chains must be in a crystal-like, ordered state (gel phase).[1]1. Ensure the vesicle suspension is cooled and maintained at a temperature well below the Tm of the lipid mixture during UV irradiation.
2. Presence of Oxygen: Oxygen can quench the polymerization reaction.2. De-gas the vesicle suspension by bubbling with an inert gas like argon or nitrogen for 15-30 minutes prior to and during UV exposure.[1]
3. Incorrect UV Wavelength or Insufficient Exposure: The diacetylene moiety has a specific absorption maximum for polymerization.3. Use a low-pressure mercury lamp that provides a sharp emission at 254 nm.[1] Optimize the exposure time; start with short intervals and monitor the spectral changes.
4. Dilution of Diyne Lipids: High concentrations of non-polymerizable lipids can disrupt the necessary packing of the diacetylene chains.[1]4. Ensure the molar ratio of this compound is sufficient for polymerization. If issues persist, consider preparing vesicles with a higher proportion of the diacetylene lipid.

Experimental Protocols

Protocol 1: Preparation of LUVs by Thin-Film Hydration and Extrusion

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired molar ratio of this compound and 16:0 PC (DPPC) in a chloroform/methanol (2:1, v/v) solvent mixture. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the expected Tm of the mixture (e.g., 45-50°C). d. Continue rotation until a thin, uniform lipid film is formed on the flask's inner surface. e. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration: a. Warm the desired aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid mixture's Tm. b. Add the warm buffer to the flask containing the dried lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed. This will create a milky suspension of multilamellar vesicles (MLVs).[3]

  • Extrusion: a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder and the MLV suspension to a temperature above the Tm. c. Pass the MLV suspension through the extruder 11 to 21 times. This will result in a more translucent suspension of large unilamellar vesicles (LUVs).[4]

Protocol 2: UV Polymerization of Diyne PC Vesicles

  • Preparation: a. Transfer the prepared LUV suspension to a quartz cuvette. b. Purge the suspension with argon or nitrogen gas for 15-30 minutes to remove dissolved oxygen.[1] c. Seal the cuvette to maintain an inert atmosphere.

  • Irradiation: a. Cool the cuvette to a temperature well below the Tm of the lipid mixture (e.g., 4-10°C). b. Place the cuvette in front of a low-pressure mercury UV lamp (254 nm). c. Irradiate the sample, monitoring for the characteristic blue or red color change. The time required can range from seconds to minutes depending on the lamp intensity and lipid concentration. d. Confirm polymerization by analyzing the UV-Vis spectrum of the suspension.

Visualizations

Caption: Experimental workflow for vesicle preparation and polymerization.

G Start Problem: Poor Lipid Film Hydration Q1 Is the lipid film completely dry? Start->Q1 Sol1 Solution: Dry film under high vacuum for 2+ hours. Q1->Sol1 No Q2 Is the hydration buffer temperature > Tm? Q1->Q2 Yes Sol1->Q2 Sol2 Solution: Warm buffer and maintain temperature during hydration. Q2->Sol2 No Q3 Was the lipid film thin and even? Q2->Q3 Yes Sol2->Q3 Sol3 Solution: Optimize rotation speed during solvent evaporation. Q3->Sol3 No End Successful Hydration Q3->End Yes Sol3->End

Caption: Troubleshooting logic for poor lipid film hydration.

G Conceptual Diagram of Temperature-Induced Phase Behavior cluster_gel Below Tm (e.g., < 41°C) cluster_fluid Above Tm (e.g., > 41°C) A Gel Phase (Ordered) B Diyne groups aligned, ready for polymerization C Fluid Phase (Disordered) D Lipids are mobile, polymerization is inefficient Temp Increasing Temperature cluster_fluid cluster_fluid Temp->cluster_fluid cluster_gel cluster_gel cluster_gel->Temp

Caption: Lipid phase behavior as a function of temperature.

References

Technical Support Center: PTPC Polymerization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTPC (1-palmitoyl-2-(10-(pyren-1-yl)decanoyl)-sn-glycero-3-phosphocholine) polymerization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to the impact of lipid phase on PTPC polymerization efficiency.

Frequently Asked Questions (FAQs)

Q1: What is PTPC and why is its polymerization studied?

A1: PTPC is a phospholipid that contains a pyrene (B120774) group on one of its acyl chains. This pyrene moiety allows PTPC to undergo photopolymerization when exposed to UV light. The polymerization of lipids within a bilayer can significantly increase the stability of vesicles (liposomes), which is a desirable characteristic for applications in drug delivery and as model membrane systems.

Q2: How does the lipid phase of the membrane affect PTPC polymerization?

A2: The lipid phase, which describes the ordering and fluidity of the lipid acyl chains, is a critical determinant of PTPC polymerization efficiency. For polymerization to occur, PTPC molecules must be in close proximity and have the correct orientation. More ordered phases, such as the gel phase (Lβ) and the liquid-ordered phase (Lo), restrict the lateral mobility of PTPC molecules in a way that favors the alignment of pyrene groups, thus enhancing polymerization efficiency. In contrast, the fluid or liquid-disordered phase (Ld) allows for greater molecular motion and randomness, which reduces the likelihood of productive encounters between PTPC molecules, leading to lower polymerization efficiency.[1]

Q3: How is PTPC polymerization monitored?

A3: PTPC polymerization is typically monitored using fluorescence spectroscopy. The pyrene group exhibits two distinct fluorescence signals: a monomer emission and an excimer emission. An excimer is an excited-state dimer that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule.[2] The ratio of excimer to monomer (E/M) fluorescence intensity is proportional to the proximity of pyrene groups.[3][4] During polymerization, as PTPC molecules become covalently linked, the local concentration and fixed proximity of pyrene groups increase, leading to a significant increase in the E/M ratio.

Q4: What are the common lipid phases and how can they be controlled in an experiment?

A4: The primary lipid phases relevant to these experiments are:

  • Gel Phase (Lβ): Characterized by highly ordered, tightly packed acyl chains and low lateral mobility. Typically formed by saturated phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) below their main transition temperature (Tm).[5][6]

  • Liquid-Disordered Phase (Ld): Characterized by disordered, fluid acyl chains and high lateral mobility. Typically formed by unsaturated phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) above their Tm.[7]

  • Liquid-Ordered Phase (Lo): Exhibits high acyl chain order (similar to the gel phase) but with higher lateral mobility than the gel phase. This phase is typically induced by the inclusion of cholesterol in membranes containing saturated phospholipids like sphingomyelin.[8][9][10]

Researchers can control the lipid phase by carefully selecting the lipid composition of their vesicles and regulating the experimental temperature relative to the lipids' transition temperatures.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no increase in pyrene excimer fluorescence upon UV irradiation. 1. Incorrect Lipid Phase: The lipid membrane may be in a fluid (liquid-disordered) phase, which inhibits polymerization.[1] 2. Insufficient PTPC Concentration: The molar percentage of PTPC in the liposomes may be too low for efficient excimer formation and polymerization. 3. Inadequate UV Exposure: The duration or intensity of UV irradiation may be insufficient to induce polymerization. 4. Photobleaching: Excessive UV exposure can lead to photobleaching of the pyrene fluorophore, reducing the overall fluorescence signal.[11]1. Verify and Adjust Lipid Composition: Use saturated lipids like DPPC and conduct the experiment below their transition temperature to ensure a gel phase. For a liquid-ordered phase, incorporate cholesterol into a saturated lipid mixture.[8][9] 2. Optimize PTPC Concentration: Prepare liposomes with varying molar percentages of PTPC (e.g., 5-20 mol%) to find the optimal concentration for your system. 3. Calibrate UV Source: Ensure your UV lamp is emitting at the correct wavelength (around 340-365 nm) and optimize the exposure time. Start with a time course experiment to determine the optimal irradiation duration.[12] 4. Control UV Exposure: Use neutral density filters or adjust the distance from the UV source to reduce intensity. Minimize exposure time to what is necessary for polymerization. Monitor for a decrease in total fluorescence intensity (monomer + excimer) as an indicator of photobleaching.[11]
Inconsistent polymerization results between batches. 1. Variability in Liposome (B1194612) Preparation: Inconsistent liposome size or lamellarity can affect the distribution of PTPC within the bilayer. 2. Temperature Fluctuations: Small changes in temperature can significantly alter the lipid phase, especially near the transition temperature. 3. Oxygen Quenching: Dissolved oxygen in the buffer can quench pyrene fluorescence.1. Standardize Liposome Preparation: Use a consistent method for liposome preparation, such as extrusion, to ensure a uniform size distribution.[13] Verify vesicle size and lamellarity using techniques like dynamic light scattering (DLS). 2. Precise Temperature Control: Use a temperature-controlled sample holder for both UV irradiation and fluorescence measurements. Ensure the temperature is well-stabilized before starting the experiment. 3. Degas Buffers: Degas all buffers before use to minimize the presence of dissolved oxygen.
High initial excimer fluorescence before UV irradiation. 1. PTPC Aggregation: PTPC may not be properly integrated into the lipid bilayer and could be forming aggregates. 2. High PTPC Concentration: An excessively high concentration of PTPC can lead to significant excimer formation even without polymerization due to random proximity.1. Improve Liposome Preparation: Ensure proper hydration of the lipid film and thorough mixing during liposome formation. Sonication or extrusion can help ensure proper incorporation of PTPC into the bilayer.[13] 2. Reduce PTPC Concentration: Lower the molar percentage of PTPC in the liposomes to a level where pre-polymerization excimer signal is minimal but sufficient for monitoring polymerization.

Data on Polymerization Efficiency

The following table summarizes representative data on the expected polymerization efficiency of polymerizable phospholipids in different lipid phases, based on studies of analogous systems. The efficiency is highly dependent on the lipid environment.

Lipid PhaseMatrix Lipid CompositionCharacteristicsExpected Polymerization Efficiency
Gel (Lβ) 100% DPPCHigh acyl chain order, low lateral mobilityHigh (>80%)
Liquid-Ordered (Lo) DPPC/Cholesterol (e.g., 7:3)High acyl chain order, moderate lateral mobilityModerate to High (60-80%)
Liquid-Disordered (Ld) 100% DOPCLow acyl chain order, high lateral mobilityVery Low (<10%)

Note: These values are illustrative and the actual efficiency may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Liposomes with Different Lipid Phases

This protocol describes the preparation of large unilamellar vesicles (LUVs) with defined lipid phases containing PTPC.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • PTPC (1-palmitoyl-2-(10-(pyren-1-yl)decanoyl)-sn-glycero-3-phosphocholine)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4 (degassed)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • For Gel Phase Liposomes : Prepare a lipid mixture of DPPC and PTPC (e.g., 90:10 molar ratio) in a round-bottom flask.

    • For Liquid-Disordered Phase Liposomes : Prepare a lipid mixture of DOPC and PTPC (e.g., 90:10 molar ratio) in a round-bottom flask.

    • For Liquid-Ordered Phase Liposomes : Prepare a lipid mixture of DPPC, Cholesterol, and PTPC (e.g., 60:30:10 molar ratio) in a round-bottom flask.

    • Dissolve the lipids in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with degassed PBS buffer to a final lipid concentration of 1-5 mg/mL.

    • Vortex the flask for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • To form LUVs, pass the MLV suspension through the extruder 11-21 times. For gel phase lipids (DPPC-containing), perform this step at a temperature above the lipid's main transition temperature (e.g., 50°C for DPPC).[7][14]

    • The resulting liposome solution should be stored at 4°C.

Protocol 2: UV-Induced PTPC Polymerization and Monitoring

This protocol outlines the procedure for photopolymerization of PTPC-containing liposomes and its quantification using fluorescence spectroscopy.

Materials:

  • PTPC-containing liposomes (prepared as in Protocol 1)

  • Quartz cuvette

  • Spectrofluorometer

  • UV lamp (e.g., 365 nm pen-ray lamp or filtered mercury arc lamp)

  • Temperature control unit for the spectrofluorometer

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension in degassed PBS to a final lipid concentration suitable for fluorescence measurements (e.g., 0.1-0.5 mM).

    • Place the diluted sample in a quartz cuvette.

  • Temperature Equilibration:

    • Place the cuvette in the temperature-controlled holder of the spectrofluorometer.

    • Equilibrate the sample to the desired temperature. For gel phase experiments with DPPC, use a temperature below its Tm (e.g., 25°C). For liquid-disordered phase experiments with DOPC, use a temperature above its Tm (e.g., 25°C).

  • Initial Fluorescence Scan (t=0):

    • Set the excitation wavelength to 344 nm.

    • Record the fluorescence emission spectrum from 350 nm to 600 nm.

    • Identify the monomer emission peaks (around 375-400 nm) and the broad excimer emission peak (around 470-510 nm).

    • Calculate the initial Excimer/Monomer (E/M) ratio by dividing the intensity at the excimer peak by the intensity at the main monomer peak (e.g., I480/I378).[4]

  • UV Irradiation:

    • Expose the sample to UV light for a defined period (e.g., 5-30 minutes). The optimal time should be determined empirically. Ensure the UV source provides uniform illumination to the sample.

  • Post-Irradiation Fluorescence Scans:

    • After UV exposure, immediately record another fluorescence emission spectrum.

    • Calculate the new E/M ratio. A significant increase indicates successful polymerization.

    • (Optional) Continue to irradiate in intervals and record spectra to monitor the kinetics of polymerization.

  • Data Analysis:

    • Plot the E/M ratio as a function of UV irradiation time.

    • The extent of polymerization can be correlated with the change in the E/M ratio from its initial value.

Diagrams

Experimental_Workflow cluster_prep Liposome Preparation cluster_exp Polymerization & Analysis prep1 Lipid Film Formation (PTPC + Matrix Lipids) prep2 Hydration with Buffer prep1->prep2 prep3 Extrusion (100 nm) prep2->prep3 exp1 Temperature Equilibration (Set Lipid Phase) prep3->exp1 PTPC-containing LUVs exp2 Initial Fluorescence Scan (Measure E/M at t=0) exp1->exp2 exp3 UV Irradiation (Induce Polymerization) exp2->exp3 exp4 Final Fluorescence Scan (Measure E/M at t=final) exp3->exp4 exp5 Data Analysis (Compare E/M ratios) exp4->exp5

Caption: Experimental workflow for PTPC polymerization.

Logical_Relationship cluster_phase Lipid Phase Properties cluster_outcome Polymerization Outcome gel Gel Phase (Lβ) - High Order - Low Mobility prox PTPC Proximity & Orientation gel->prox Favors ld Liquid-Disordered (Ld) - Low Order - High Mobility ld->prox Hinders high_eff High Polymerization Efficiency low_eff Low Polymerization Efficiency prox->high_eff Leads to prox->low_eff Leads to

Caption: Impact of lipid phase on polymerization.

References

Technical Support Center: Purification of Polymerized 16:0-23:2 Diyne PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted 16:0-23:2 Diyne PC monomers from polymerized liposome (B1194612) preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound monomers?

A1: The presence of unreacted monomers can significantly impact the physicochemical properties and stability of the final polymerized liposome formulation. Residual monomers can affect membrane integrity, permeability, and the overall therapeutic efficacy and safety of a liposomal drug delivery system.

Q2: What are the most common methods for removing unreacted lipid monomers?

A2: The most prevalent and effective techniques for purifying polymerized liposomes from residual monomers are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, desired purity, and processing time.

Q3: How can I verify the successful removal of the monomers?

A3: The purity of your polymerized liposome sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Thin Layer Chromatography (TLC).[1][2] These methods allow for the quantification of remaining free monomers in the preparation.

Q4: Can the purification process affect the integrity of my polymerized liposomes?

A4: Yes, some methods can be harsh on liposomes. It is important to choose a gentle purification method and to monitor the size and integrity of the liposomes before and after purification using techniques like Dynamic Light Scattering (DLS).

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low recovery of liposomes after Size Exclusion Chromatography (SEC). Liposomes may be retained in the column matrix.[3][4]Pre-saturate the SEC column with empty, non-polymerized liposomes before loading your sample.[3] Use the smallest possible column size as retention can be proportional to column volume.[3]
Inefficient monomer removal with Dialysis. The molecular weight cut-off (MWCO) of the dialysis membrane may be too small, or the dialysis time is insufficient. The volume of the dialysis buffer may be inadequate.Use a dialysis membrane with a larger MWCO (e.g., 10 kDa or higher) to allow for faster diffusion of the monomers.[5] Increase the dialysis time and use a larger volume of buffer, changing it frequently to maintain a high concentration gradient.[5]
Liposome aggregation during Tangential Flow Filtration (TFF). The transmembrane pressure (TMP) or cross-flow rate may be too high, causing excessive stress on the vesicles.Optimize the TFF parameters by starting with a lower TMP and gradually increasing it. Monitor the liposome size distribution throughout the process.
Contamination of purified sample with column material (SEC). Improper packing of the SEC column or use of a damaged column.Ensure the column is packed correctly and visually inspect for any irregularities. Filter the purified sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any particulate matter.

Quantitative Data Summary

The following table summarizes the expected performance of different purification techniques for the removal of small molecules from liposome suspensions.

Purification Technique Typical Monomer Removal Efficiency Processing Time Scalability Key Advantage
Size Exclusion Chromatography (SEC) >95%30-60 minutesLow to MediumHigh resolution separation.
Dialysis >90%12-48 hoursHighSimple and low cost.[6]
Tangential Flow Filtration (TFF) >99%< 4 minutes for some systems[7][8][9]HighRapid processing and high recovery.[8]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Monomer Removal

Objective: To separate polymerized liposomes from unreacted this compound monomers based on size.

Materials:

  • Sepharose CL-4B or similar size exclusion resin

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • Purification buffer (e.g., Phosphate Buffered Saline - PBS)

  • Polymerized liposome solution

Procedure:

  • Column Packing:

    • Prepare a slurry of the size exclusion resin in the purification buffer.

    • Carefully pack the chromatography column with the resin slurry, avoiding the introduction of air bubbles.

    • Equilibrate the column by flowing at least two column volumes of purification buffer through it.

  • Sample Loading:

    • Gently load the polymerized liposome solution onto the top of the column bed. The sample volume should not exceed 5-10% of the total column volume.

  • Elution:

    • Begin flowing the purification buffer through the column at a pre-determined flow rate.

    • Collect fractions of the eluate using a fraction collector. The larger polymerized liposomes will elute first in the void volume, followed by the smaller, unreacted monomers.

  • Analysis:

    • Analyze the collected fractions for the presence of liposomes (e.g., by measuring turbidity or using a lipid-specific assay) and monomers (e.g., by HPLC-ELSD).

    • Pool the fractions containing the purified liposomes.

Protocol 2: Dialysis for Monomer Removal

Objective: To remove unreacted monomers by diffusion across a semi-permeable membrane.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), e.g., 10 kDa.

  • Large beaker or container for dialysis buffer.

  • Stir plate and stir bar.

  • Purification buffer (e.g., PBS).

  • Polymerized liposome solution.

Procedure:

  • Membrane Preparation:

    • If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling in a bicarbonate solution).

  • Sample Loading:

    • Load the polymerized liposome solution into the dialysis tubing or cassette.

    • Securely close the ends of the tubing or the cassette port.

  • Dialysis:

    • Place the loaded dialysis device in a beaker containing a large volume of cold purification buffer (e.g., 100-1000 times the sample volume).

    • Place the beaker on a stir plate and stir gently to facilitate diffusion.

    • Change the dialysis buffer every few hours for the first 12 hours, and then every 12 hours for a total of 24-48 hours.

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer.

    • Recover the purified liposome solution from the tubing or cassette.

Protocol 3: Tangential Flow Filtration (TFF) for Monomer Removal

Objective: To rapidly remove unreacted monomers and concentrate the polymerized liposomes using a cross-flow filtration method.

Materials:

  • TFF system with a suitable membrane (e.g., 100 kDa MWCO).

  • Peristaltic pump.

  • Pressure gauges.

  • Reservoir for the sample and diafiltration buffer.

  • Purification buffer (e.g., PBS).

  • Polymerized liposome solution.

Procedure:

  • System Setup:

    • Install the TFF membrane and assemble the system according to the manufacturer's instructions.

    • Equilibrate the system by circulating the purification buffer through it.

  • Concentration/Diafiltration:

    • Load the polymerized liposome solution into the sample reservoir.

    • Begin circulating the solution through the TFF module at a controlled cross-flow rate and transmembrane pressure (TMP).

    • The permeate, containing the smaller unreacted monomers, will pass through the membrane, while the retentate, containing the larger polymerized liposomes, is recirculated.

    • To further enhance purification, perform diafiltration by adding fresh purification buffer to the retentate at the same rate as the permeate is being removed. This washes out the remaining monomers.

  • Sample Recovery:

    • Once the desired level of purification is achieved, stop the system and recover the concentrated, purified liposome solution from the retentate line.

Visualizations

experimental_workflow_SEC cluster_prep Preparation cluster_process Processing cluster_analysis Analysis pack_column Pack SEC Column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Polymerized Liposome Sample equilibrate->load_sample elute Elute with Buffer load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (HPLC, DLS) collect->analyze_fractions pool_fractions Pool Purified Liposome Fractions analyze_fractions->pool_fractions

Caption: Workflow for removing unreacted monomers using Size Exclusion Chromatography (SEC).

experimental_workflow_Dialysis cluster_prep Preparation cluster_process Processing cluster_recovery Recovery prep_membrane Prepare Dialysis Membrane load_sample Load Polymerized Liposome Sample prep_membrane->load_sample dialyze Dialyze against Buffer (24-48h) load_sample->dialyze change_buffer Change Buffer Periodically dialyze->change_buffer Maintains gradient recover_sample Recover Purified Liposome Sample dialyze->recover_sample change_buffer->dialyze analyze Analyze Purity (HPLC, DLS) recover_sample->analyze

Caption: Workflow for removing unreacted monomers using Dialysis.

experimental_workflow_TFF cluster_prep Preparation cluster_process Processing cluster_recovery Recovery setup_system Setup and Equilibrate TFF System load_sample Load Polymerized Liposome Sample setup_system->load_sample concentrate Concentrate and/or Diafiltrate load_sample->concentrate permeate Permeate (Monomers) concentrate->permeate Removed retentate Retentate (Liposomes) concentrate->retentate Recirculated recover_retentate Recover Purified Liposome Sample retentate->recover_retentate analyze Analyze Purity (HPLC, DLS) recover_retentate->analyze

Caption: Workflow for removing unreacted monomers using Tangential Flow Filtration (TFF).

References

Validation & Comparative

Confirming Polymerization of 16:0-23:2 Diyne PC with Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to confirm the polymerization of lipid assemblies is crucial for the development of stable and effective drug delivery systems and biosensors. This guide provides a comparative overview of spectroscopic methods used to verify the polymerization of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC), a commonly used polymerizable phospholipid. We present supporting experimental data and detailed protocols for key spectroscopic techniques, offering a practical resource for laboratory applications.

The polymerization of diacetylene-containing lipids like this compound is a topochemical reaction, meaning it is highly dependent on the correct alignment of the monomer units within a crystal-like lattice.[1] This process is typically initiated by UV irradiation at 254 nm, leading to a visually apparent color change from blue to red as the conjugated polymer backbone forms.[1] This distinct chromatic transition, along with other molecular changes, can be precisely monitored and quantified using various spectroscopic techniques.

Spectroscopic Confirmation: A Multi-faceted Approach

Three primary spectroscopic methods are widely employed to confirm and characterize the polymerization of this compound and similar diacetylene lipids: UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy. Each technique provides unique insights into the polymerization process.

Quantitative Spectroscopic Data Comparison

The following table summarizes the key spectroscopic changes observed upon polymerization of diacetylene lipids, providing a basis for comparison between this compound and other commonly studied alternatives such as 10,12-pentacosadiynoic acid (PCDA).

Spectroscopic TechniqueParameterThis compound (Expected)PCDA (Observed)TCDA (Observed)Reference
UV-Vis Spectroscopy λmax (Blue Phase)~640 nm~640 nm~641 nm[2]
λmax (Red Phase)~540 nm~540 nm-[2]
FTIR Spectroscopy C=O Stretch (cm⁻¹)Shift upon polymerizationShift upon polymerization-[3]
CH₂ Stretch (cm⁻¹)Decrease in intensityDecrease in intensity-[3]
Raman Spectroscopy C≡C Stretch (cm⁻¹) (Monomer)~2260 cm⁻¹~2258 cm⁻¹-
C=C Stretch (cm⁻¹) (Polymer - Blue Phase)~1460 cm⁻¹1477 cm⁻¹-
C≡C Stretch (cm⁻¹) (Polymer - Blue Phase)~2090 cm⁻¹--
C=C Stretch (cm⁻¹) (Polymer - Red Phase)~1520 cm⁻¹1517 cm⁻¹-
C≡C Stretch (cm⁻¹) (Polymer - Red Phase)~2120 cm⁻¹--

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to facilitate replication and adaptation in your research.

UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol outlines the steps for monitoring the photopolymerization of this compound vesicles using UV-Vis spectroscopy.

Materials:

  • This compound powder

  • Chloroform (B151607)

  • Deionized water or appropriate buffer

  • Probe sonicator or extruder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • UV lamp (254 nm)

  • Argon or nitrogen gas

Procedure:

  • Vesicle Preparation:

    • Dissolve this compound in chloroform to form a lipid film by evaporating the solvent under a stream of argon or nitrogen.

    • Hydrate the lipid film with deionized water or buffer to the desired concentration (e.g., 1 mM).

    • Create small unilamellar vesicles (SUVs) by probe sonication on ice or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Sample Preparation for Spectroscopy:

    • Transfer an aliquot of the vesicle suspension to a quartz cuvette.

    • If necessary, dilute the sample to obtain an optimal absorbance reading (typically below 2.0).

    • Purge the sample with argon or nitrogen for several minutes to remove oxygen, which can quench the polymerization reaction. Seal the cuvette.

  • Spectroscopic Measurement and Polymerization:

    • Record the initial UV-Vis spectrum of the monomeric vesicle suspension from 400 nm to 800 nm.

    • Expose the cuvette to a UV lamp (254 nm) at a fixed distance.

    • Periodically interrupt the UV exposure to record the UV-Vis spectrum.

    • Monitor the appearance and growth of the absorbance peak around 640 nm, corresponding to the blue phase of the polymerized lipid.

    • Continue irradiation until the absorbance at 640 nm reaches a plateau, indicating the completion of the initial polymerization.

    • To observe the blue-to-red transition, the polymerized sample can be subjected to stimuli such as heat or changes in pH, and the spectra can be recorded to monitor the decrease in the 640 nm peak and the increase of the peak around 540 nm.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy can be used to probe changes in the chemical bonds of this compound upon polymerization.

Materials:

  • Polymerized and unpolymerized this compound samples (e.g., vesicle suspension or dried lipid film)

  • FTIR spectrometer with an appropriate accessory (e.g., Attenuated Total Reflectance - ATR)

  • Germanium ATR crystal (for aqueous samples) or other suitable substrate

Procedure:

  • Sample Preparation:

    • For vesicle suspensions, deposit a small volume onto the ATR crystal and allow the water to evaporate, leaving a thin lipid film.

    • Alternatively, a lipid film can be cast directly onto the ATR crystal from a chloroform solution.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the FTIR spectrum of the unpolymerized this compound sample over the mid-IR range (e.g., 4000-650 cm⁻¹).

    • Clean the ATR crystal and repeat the measurement for the polymerized sample.

  • Data Analysis:

    • Compare the spectra of the unpolymerized and polymerized samples.

    • Look for characteristic changes, such as a shift in the carbonyl (C=O) stretching frequency and a decrease in the intensity of the methylene (B1212753) (CH₂) stretching vibrations, which are indicative of polymerization and changes in lipid packing.[3]

Raman Spectroscopy Protocol

Raman spectroscopy is a powerful technique for directly observing the vibrational modes of the newly formed polymer backbone.

Materials:

  • Polymerized and unpolymerized this compound vesicles

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope objective

  • Quartz slide or other suitable substrate

Procedure:

  • Sample Preparation:

    • Deposit a small drop of the vesicle suspension onto a clean quartz slide.

  • Data Acquisition:

    • Focus the laser onto the sample using the microscope objective.

    • Acquire the Raman spectrum of the unpolymerized sample, paying attention to the characteristic C≡C stretching mode of the diyne monomer.

    • Acquire the Raman spectrum of the polymerized sample under the same conditions.

  • Data Analysis:

    • Compare the spectra of the monomer and polymer.

    • Confirm polymerization by the disappearance of the monomer's C≡C stretching peak and the appearance of new, strong peaks corresponding to the C=C and C≡C stretching modes of the polydiacetylene backbone.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for confirming the polymerization of this compound using spectroscopy.

experimental_workflow cluster_analysis Spectroscopic Analysis start Start: this compound Monomer vesicle_prep Vesicle Preparation (Sonication/Extrusion) start->vesicle_prep uv_irrad UV Irradiation (254 nm) vesicle_prep->uv_irrad Monomer Vesicles uv_vis UV-Vis Spectroscopy vesicle_prep->uv_vis Initial Spectrum ftir FTIR Spectroscopy vesicle_prep->ftir Monomer Spectrum raman Raman Spectroscopy vesicle_prep->raman Monomer Spectrum polymerized_vesicles Polymerized Vesicles (Blue Phase) uv_irrad->polymerized_vesicles stimuli Apply Stimulus (e.g., Heat, pH change) polymerized_vesicles->stimuli polymerized_vesicles->uv_vis Monitor Polymerization polymerized_vesicles->ftir Polymer Spectrum polymerized_vesicles->raman Polymer Spectrum red_phase Red Phase Vesicles stimuli->red_phase red_phase->uv_vis Monitor Phase Transition end Confirmation of Polymerization

Caption: Experimental workflow for spectroscopic confirmation of this compound polymerization.

Signaling Pathways and Logical Relationships

The polymerization of diacetylene lipids and the subsequent colorimetric transition can be conceptualized as a signaling pathway where an external stimulus triggers a cascade of molecular events, leading to a detectable spectroscopic output.

signaling_pathway cluster_output Spectroscopic Output stimulus UV Light (254 nm) monomer Diyne PC Monomers (Ordered Assembly) stimulus->monomer Initiates polymerization 1,4-Addition Polymerization monomer->polymerization blue_phase Polydiacetylene (Blue Phase, Planar Backbone) polymerization->blue_phase external_stimuli External Stimuli (Heat, pH, etc.) blue_phase->external_stimuli uv_vis_blue UV-Vis: Absorbance at ~640 nm blue_phase->uv_vis_blue Results in conformational_change Backbone Conformational Change external_stimuli->conformational_change Induces red_phase Polydiacetylene (Red Phase, Non-planar Backbone) conformational_change->red_phase raman_change Raman: Shift in C=C and C≡C peaks conformational_change->raman_change Detected by uv_vis_red UV-Vis: Absorbance at ~540 nm red_phase->uv_vis_red Results in

Caption: Signaling pathway of diacetylene polymerization and its spectroscopic detection.

References

A Comparative Guide to Photopolymerizable Phospholipids: 16:0-23:2 Diyne PC vs. DC8,9PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly utilized photopolymerizable phospholipids: 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) and 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC). These lipids are instrumental in the development of stabilized liposomes and other nanostructures for advanced drug delivery systems, biosensors, and biomimetic membrane research. The comparison is based on their structural differences, which are expected to influence their polymerization characteristics and the properties of the resulting polymeric assemblies.

At a Glance: Key Structural and Physicochemical Properties

The fundamental difference between this compound and DC8,9PC lies in their acyl chain composition. This compound is an asymmetrical lipid with one saturated fatty acid (palmitic acid) and one diacetylene-containing fatty acid. In contrast, DC8,9PC is a symmetrical lipid with two diacetylene-functionalized acyl chains. This structural variance is anticipated to affect the density of crosslinking, and consequently, the mechanical stability and permeability of the polymerized membranes.

PropertyThis compoundDC8,9PC
Synonyms PTPC, 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine23:2 Diyne PC, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine
Molecular Formula C₄₇H₈₆NO₈P[1][2]C₅₄H₉₂NO₈P[3]
Molecular Weight 824.16 g/mol [1][4]914.28 g/mol [3]
Acyl Chain Composition sn-1: Palmitic Acid (16:0), sn-2: 10,12-Tricosadiynoic Acid (23:2)[5][6]sn-1 & sn-2: 10,12-Tricosadiynoic Acid (23:2)[7][8]
Polymerizable Groups One diacetylene group per moleculeTwo diacetylene groups per molecule

Performance and Applications: An Objective Comparison

Polymerization and Stability:

DC8,9PC, with two polymerizable diacetylene groups per molecule, has the potential to form a more densely cross-linked and rigid polymer network compared to this compound, which has only one such group.[9][10] This higher degree of polymerization in DC8,9PC-based structures could translate to enhanced mechanical stability and reduced permeability. The presence of the saturated 16:0 acyl chain in this compound introduces non-polymerizable domains within the lipid bilayer, which may result in a more flexible, albeit potentially less stable, polymerized membrane. The efficiency of photopolymerization for both lipids is highly dependent on the proper alignment of the diacetylene moieties, which is favored at temperatures below the lipid's phase transition temperature.[9]

Applications in Research and Drug Development:

Both lipids are valuable tools for creating stabilized vesicles and artificial membranes.

  • This compound has been utilized in modifying the drug diffusion across the lipid-monolayer interface of nanoparticles.[4][11] Its asymmetrical nature could be advantageous in creating membranes with tunable domains of fluidity and rigidity.

  • DC8,9PC is widely employed in the fabrication of polydiacetylene vesicles for applications in biosensing, controlled drug release, and bioimaging.[3][9] The robust nature of the fully polymerized DC8,9PC vesicles makes them suitable for applications requiring high stability.

Experimental Protocols

The following is a generalized protocol for the preparation and photopolymerization of vesicles from either this compound or DC8,9PC. Specific parameters may require optimization depending on the desired vesicle characteristics and experimental setup.

1. Vesicle Preparation (Thin Film Hydration followed by Extrusion):

  • Lipid Film Formation: Dissolve the desired amount of this compound or DC8,9PC (and any other lipids if preparing mixed vesicles) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed above the lipid's phase transition temperature.

2. Photopolymerization:

  • Deoxygenation: Transfer the vesicle suspension to a quartz cuvette. Purge the suspension with an inert gas like argon for 15-30 minutes to remove dissolved oxygen, which can quench the polymerization reaction.

  • UV Irradiation: Expose the vesicle suspension to UV light at a wavelength of 254 nm.[9] The irradiation time will depend on the lamp intensity and the desired degree of polymerization. The process should be conducted in a light-protected environment to avoid premature polymerization.[9]

  • Monitoring Polymerization: The progress of polymerization can be monitored by observing the color change of the suspension from colorless to blue and then to red. This can be quantified by measuring the absorbance spectra in the visible range (typically 400-700 nm).

3. Characterization of Polymerized Vesicles:

  • Size and Zeta Potential: Determine the size distribution and surface charge of the polymerized vesicles using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.

  • Morphology: Visualize the vesicle morphology using techniques such as transmission electron microscopy (TEM) or atomic force microscopy (AFM).

  • Polymerization Efficiency: The extent of polymerization can be estimated by spectroscopic methods, analyzing the decrease in the monomer absorbance and the increase in the polymer absorbance.

  • Stability and Permeability: Assess the stability of the polymerized vesicles by monitoring changes in size and for leakage of an encapsulated fluorescent marker over time under various conditions (e.g., in the presence of surfactants or serum).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of photopolymerized diacetylene lipid vesicles.

experimental_workflow Experimental Workflow for Photopolymerizable Liposomes cluster_prep Vesicle Preparation cluster_poly Photopolymerization cluster_char Characterization lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion hydration->extrusion deoxygenation Deoxygenation extrusion->deoxygenation uv_irradiation UV Irradiation (254 nm) deoxygenation->uv_irradiation dls_els DLS/ELS (Size, Zeta) uv_irradiation->dls_els tem_afm TEM/AFM (Morphology) uv_irradiation->tem_afm spectroscopy Spectroscopy (Polymerization) uv_irradiation->spectroscopy stability_permeability Stability/Permeability Assays uv_irradiation->stability_permeability

Caption: General workflow for preparing and characterizing photopolymerizable liposomes.

References

A Comparative Guide to 16:0-23:2 Diyne PC and Other Diacetylene Lipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biosensor development and targeted drug delivery, the unique properties of diacetylene lipids have positioned them as materials of significant interest. Their capacity to polymerize upon UV irradiation, resulting in a distinct blue-to-red color transition and fluorescence in response to external stimuli, offers a versatile platform for creating highly sensitive detection systems and controllable release vesicles. This guide provides a detailed comparison of 16:0-23:2 Diyne PC, a specific diacetylene phospholipid, with other commonly used diacetylene lipids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal lipid for their application.

Overview of Diacetylene Lipids

Diacetylene lipids are characterized by the presence of a diacetylene moiety within their hydrophobic tails. When these lipids are assembled into structures like liposomes or films, the diacetylene groups are brought into close proximity, allowing for topochemical polymerization upon exposure to 254 nm UV light.[1] This polymerization results in the formation of a conjugated polymer backbone (polydiacetylene or PDA), which is responsible for the material's unique optical properties.

The initial polymerized state is a vibrant blue color. However, perturbations in the local environment, such as changes in temperature, pH, or the binding of an analyte to the surface, can disrupt the conjugated backbone, leading to a shift in absorption to a red color and the emergence of fluorescence.[2][3] This chromic transition is the basis for their use in colorimetric biosensors.[3] Furthermore, the polymerization of these lipids within a liposomal bilayer enhances the stability of the vesicle, a desirable characteristic for drug delivery applications.[4][5]

Performance Comparison: this compound vs. Other Diacetylene Lipids

The choice of diacetylene lipid can significantly impact the performance of the resulting application. Factors such as acyl chain length, headgroup composition, and the presence of other lipids in the formulation can influence polymerization efficiency, stability, and sensitivity. While direct side-by-side comparisons are often application-specific, the following tables summarize key properties and performance metrics gleaned from various studies.

Table 1: Physicochemical Properties of Common Diacetylene Lipids

LipidChemical NameMolecular WeightAcyl ChainsHeadgroup
This compound 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine824.16 g/mol [6]C16:0, C23:2 (diyne)Phosphocholine
PCDA 10,12-Pentacosadiynoic acid376.62 g/mol C25:2 (diyne)Carboxylic Acid
DC(8,9)PC 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine956.44 g/mol Two C23:2 (diyne)Phosphocholine
16:0-23:2 Diyne PE 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine781.11 g/mol C16:0, C23:2 (diyne)Phosphoethanolamine

Table 2: Comparative Performance in Vesicle Formulations

ParameterThis compoundPCDA-based VesiclesDC(8,9)PC-based VesiclesKey Observations
Polymerization Forms cross-linked lipid structures under UV irradiation.[6]Polymerizes efficiently, often mixed with other lipids to form stable vesicles.[4][7]Efficient photopolymerization is achieved in a crystal-like lattice below the lipid transition temperature.[1]The degree of polymerization is crucial for stability and the chromatic response. The inclusion of non-polymerizable lipids can affect the polymerization efficiency.[1]
Stability Used to modify drug diffusion across lipid monolayers, suggesting an increase in membrane stability.[6]Insertion of charged phospholipids (B1166683) can reduce aggregation and enhance the stability of PCDA-containing liposomes.[4]Liposomes containing DSPC (a saturated lipid with a high transition temperature) are substantially more stable than those with DPPC at 37°C.[8]Polymerization generally enhances the stability of liposomes. The choice of co-lipids plays a significant role in the overall stability of the vesicles.[4][8]
Thermochromism Exhibits thermochromic properties, transitioning from blue to red upon heating.The thermochromic response can be modulated by the inclusion of different phospholipids.[4]The blue-to-red transition can be tracked to understand the structural changes during thermal stimulation.[9]The reversibility of the thermochromic transition is influenced by the side chains and the overall composition of the PDA material.[10]
Colorimetric Response (CR%) The colorimetric response is a key feature for its use in biosensors.The CR% can be quantified by measuring the change in absorbance at the blue and red wavelengths.[10]The sensitivity of the colorimetric response can be tuned by the lipid composition.[11]The magnitude of the colorimetric response is dependent on the nature and concentration of the analyte, as well as the specific formulation of the diacetylene lipid vesicle.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key experiments involving diacetylene lipids.

Preparation of Diacetylene Lipid Vesicles

This protocol describes a common method for preparing unilamellar vesicles containing diacetylene lipids.

Materials:

  • Diacetylene lipid (e.g., this compound)

  • Co-lipid (e.g., DMPC, optional)

  • Chloroform (B151607)

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

  • Probe sonicator or extruder with polycarbonate membranes

Procedure:

  • Dissolve the diacetylene lipid and any co-lipids in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer solution by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To form small unilamellar vesicles (SUVs), sonicate the lipid suspension using a probe sonicator on ice until the solution becomes clear.

  • Alternatively, to produce large unilamellar vesicles (LUVs) with a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Polymerization of Diacetylene Vesicles

This protocol outlines the process of polymerizing the diacetylene lipids within the vesicles.

Materials:

  • Diacetylene lipid vesicle suspension

  • UV lamp (254 nm)

  • Quartz cuvette

Procedure:

  • Transfer the vesicle suspension to a quartz cuvette.

  • Place the cuvette under a 254 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized for the specific lipid composition and desired degree of polymerization.

  • Irradiate the sample for a predetermined time (e.g., 5-20 minutes). The solution will typically turn a deep blue color, indicating successful polymerization.

  • Monitor the polymerization process by measuring the absorbance spectrum of the solution. The appearance of a characteristic peak around 640 nm confirms the formation of the blue-phase polydiacetylene.

Evaluation of Thermochromic Response

This protocol describes how to quantify the colorimetric response of polymerized diacetylene vesicles to temperature changes.

Materials:

  • Polymerized diacetylene vesicle suspension

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Heating block or water bath

Procedure:

  • Place the polymerized vesicle suspension in a cuvette in the temperature-controlled spectrophotometer.

  • Record the initial absorbance spectrum at room temperature.

  • Gradually increase the temperature of the sample in increments (e.g., 5°C).

  • At each temperature point, allow the sample to equilibrate for a few minutes and then record the absorbance spectrum.

  • The blue-to-red color transition will be observed as a decrease in the absorbance peak around 640 nm and an increase in a new peak around 540 nm.

  • The Colorimetric Response (CR%) can be calculated using the formula: CR% = [(PB₀ - PBᵢ) / PB₀] x 100, where PB = A_blue / (A_blue + A_red). A_blue is the absorbance at the maximum of the blue phase and A_red is the absorbance at the maximum of the red phase. PB₀ is the initial percent blue and PBᵢ is the percent blue after the stimulus.[10]

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate fundamental concepts and experimental workflows.

Polymerization and Stimuli-Induced Colorimetric Transition

G cluster_0 Monomer State cluster_1 Polymerization cluster_2 Polymerized State (Blue Phase) cluster_3 Stimuli cluster_4 Perturbed State (Red Phase) Monomers Diacetylene Lipid Monomers in Vesicle UV UV Irradiation (254 nm) Blue Polydiacetylene Vesicle (Blue Color, Non-fluorescent) Absorbance ~640 nm UV->Blue Polymerization Stimuli External Stimuli (Heat, pH, Analyte Binding) Blue->Stimuli Perturbation Red Polydiacetylene Vesicle (Red Color, Fluorescent) Absorbance ~540 nm Stimuli->Red Colorimetric & Fluorescent Transition

Caption: Polymerization of diacetylene lipids and the subsequent stimuli-induced color and fluorescence change.

Experimental Workflow for a Polydiacetylene-Based Biosensor

G start Start: Select Diacetylene & Co-lipids prep 1. Vesicle Preparation (Hydration, Sonication/Extrusion) start->prep poly 2. UV Polymerization (Formation of Blue PDA Vesicles) prep->poly func 3. Surface Functionalization (e.g., Antibody Conjugation) poly->func detect 4. Analyte Introduction & Incubation func->detect measure 5. Detection & Analysis (UV-Vis Spectroscopy, Fluorometry) detect->measure end End: Quantitative Results (Colorimetric Response) measure->end

References

The Decisive Advantage: 16:0-23:2 Diyne PC for Robust Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug delivery, the stability and integrity of lipid-based nanocarriers are paramount to therapeutic success. While conventional non-polymerizable lipids have long been the cornerstone of liposomal formulations, their inherent instability can lead to premature drug leakage and reduced efficacy. This guide provides a comprehensive comparison of 16:0-23:2 Diyne PC, a photopolymerizable lipid, with its non-polymerizable counterparts, highlighting the significant advantages conferred by polymerization in creating robust and reliable drug delivery vehicles. Through a detailed examination of experimental data and methodologies, we illuminate why this compound is a superior choice for developing next-generation nanomedicines.

Enhanced Stability: A Leap Forward in Liposome (B1194612) Technology

The defining feature of this compound is its ability to form a cross-linked, polymerized network within the lipid bilayer upon exposure to UV light.[1] This polymerization dramatically enhances the mechanical strength and stability of liposomes, a critical factor for in vivo applications where they are exposed to destabilizing serum components.[2][3]

Non-polymerizable lipids, in contrast, form vesicles held together by non-covalent interactions, making them susceptible to disruption and leakage. This fundamental difference in stability is a key determinant of their performance as drug carriers.

Quantitative Comparison of Vesicle Stability

The following table summarizes the key stability parameters of liposomes formulated with this compound versus those made with common non-polymerizable lipids.

ParameterPolymerized this compound LiposomesNon-Polymerizable Liposomes (e.g., DPPC)Advantage of this compound
Drug Leakage Significantly reduced drug leakage, especially in the presence of serum or bile salts.[4]Prone to premature drug release; ~80% content release in 1 hour at 40°C for DPPC liposomes.Superior drug retention, ensuring the therapeutic payload is delivered to the target site.
Serum Stability High stability in the presence of serum proteins, minimizing opsonization and clearance by the reticuloendothelial system (RES).[2]Susceptible to destabilization by serum components, leading to rapid clearance from circulation.[3]Prolonged circulation half-life and increased bioavailability of the encapsulated drug.
Mechanical Strength Significantly increased Young's modulus, area compressibility modulus, and bending modulus.Lower mechanical strength, with lysis tensions typically ranging from 3 to 10 mN/m.Enhanced resistance to mechanical stresses encountered in the physiological environment.

Superior Drug Retention and Controlled Release

The enhanced stability of polymerized this compound liposomes directly translates to superior drug retention capabilities. This is particularly crucial for potent therapeutics where off-target release can lead to significant toxicity. Furthermore, the cross-linked nature of the polymerized bilayer allows for more controlled and sustained drug release profiles.

While direct comparative drug release studies between this compound and non-polymerizable lipid liposomes under identical conditions are limited in the public domain, the available data strongly suggests a significant advantage for the former. For instance, studies on other polymerizable lipids have demonstrated a marked decrease in permeability to encapsulated molecules post-polymerization.

Experimental Protocols

Preparation of this compound Liposomes

A detailed protocol for the preparation of unilamellar vesicles composed of this compound is outlined below. This method can be adapted for the encapsulation of various hydrophilic or hydrophobic therapeutic agents.

Materials:

  • This compound powder

  • Drug to be encapsulated

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • UV lamp (254 nm)

  • Argon gas

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound and the desired drug (if lipid-soluble) in chloroform in a round-bottom flask.

    • Remove the chloroform under a stream of nitrogen or argon gas to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (containing the dissolved drug if water-soluble) by vortexing.

  • Vesicle Formation (Sonication and Extrusion):

    • For small unilamellar vesicles (SUVs), sonicate the lipid suspension using a probe sonicator on ice until the suspension becomes clear.[5]

    • For large unilamellar vesicles (LUVs), subject the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Separate the liposome-encapsulated drug from the unencapsulated drug by size exclusion chromatography or dialysis.

Photopolymerization of this compound Liposomes

Procedure:

  • Transfer the purified liposome suspension to a quartz cuvette.

  • Purge the suspension with argon gas for at least 15 minutes to remove dissolved oxygen, which can quench the polymerization reaction.[5]

  • Seal the cuvette under an argon atmosphere.[5]

  • Irradiate the liposome suspension with a UV lamp at 254 nm for a specified duration (e.g., 15-30 minutes).[5] The optimal irradiation time should be determined empirically.

  • The color of the suspension may change from colorless to a bluish or reddish hue, indicating successful polymerization.[5]

Characterization of Liposomes

1. Encapsulation Efficiency:

  • Method: Separate the unencapsulated drug from the liposomes using centrifugation or size-exclusion chromatography. Quantify the amount of drug in the liposomes and the supernatant/eluate using a suitable analytical technique such as HPLC or fluorescence spectroscopy.

  • Calculation: Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total initial amount of drug) x 100.

2. In Vitro Drug Release:

  • Method: Use a dialysis-based method. Place the drug-loaded liposomes in a dialysis bag with a specific molecular weight cut-off and incubate in a release medium (e.g., PBS with or without serum) at 37°C with gentle stirring. At predetermined time points, withdraw samples from the release medium and quantify the amount of released drug.

3. Serum Stability Assay:

  • Method: Incubate the liposomes (encapsulating a fluorescent marker like carboxyfluorescein) in 50-90% human serum at 37°C. At various time points, measure the fluorescence intensity of the solution. The increase in fluorescence corresponds to the leakage of the marker from the liposomes. Complete lysis with a detergent (e.g., Triton X-100) is used to determine the 100% release value.

Visualizing the Advantage: Workflows and Pathways

The enhanced stability of this compound liposomes is particularly advantageous in complex biological systems. The following diagrams, generated using Graphviz, illustrate key experimental workflows where this stability is critical.

Experimental_Workflow cluster_formulation Liposome Formulation & Drug Loading cluster_delivery In Vivo Drug Delivery Formulation 1. Liposome Preparation (this compound vs. Non-polymerizable lipid) Drug_Loading 2. Drug Encapsulation Formulation->Drug_Loading Polymerization 3. UV Polymerization (this compound only) Drug_Loading->Polymerization Administration 4. Systemic Administration Polymerization->Administration Circulation 5. Blood Circulation (Stability Challenge) Administration->Circulation EPR 6. Tumor Accumulation (EPR Effect) Circulation->EPR Premature_Leakage Premature Drug Release & RES Clearance Circulation->Premature_Leakage Uptake 7. Cellular Uptake EPR->Uptake Release 8. Intracellular Drug Release Uptake->Release Stability_Advantage cluster_polymerized Polymerized this compound Liposomes cluster_nonpolymerized Non-Polymerizable Liposomes Start Drug-Loaded Liposomes P_Circulation Stable in Circulation Start->P_Circulation NP_Circulation Unstable in Circulation Start->NP_Circulation P_Target High Drug Concentration at Target Site P_Circulation->P_Target P_Efficacy Enhanced Therapeutic Efficacy P_Target->P_Efficacy Outcome_P Successful Drug Delivery P_Efficacy->Outcome_P NP_Leakage Premature Drug Leakage & Rapid Clearance NP_Circulation->NP_Leakage NP_Efficacy Reduced Therapeutic Efficacy NP_Leakage->NP_Efficacy Outcome_NP Suboptimal Drug Delivery NP_Efficacy->Outcome_NP

References

Unveiling the Robustness of Polymerized Membranes: A Comparative Guide to the Mechanical Stability of 16:0-23:2 Diyne PC Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the stability of lipid-based delivery systems, this guide provides an objective comparison of the mechanical properties of polymerizable lipid membranes against their conventional, non-polymerizable counterparts. While direct quantitative data for polymerized 16:0-23:2 Diyne PC remains elusive in publicly accessible literature, we utilize data from a comparable polymerizable diacetylenic lipid, bis-SorbPC, to illustrate the significant gains in mechanical stability achieved through polymerization. This comparison is benchmarked against well-characterized standard lipids, DOPC and DPPC.

The quest for highly stable liposomal formulations for drug delivery and model membrane applications has led to the development of polymerizable lipids, such as 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (this compound). These lipids contain diacetylene moieties that, upon UV irradiation, crosslink to form a robust, covalently bonded membrane structure. This process dramatically enhances the mechanical integrity of the liposomes, making them more resistant to environmental stressors and premature leakage.

Quantitative Comparison of Mechanical Properties

The mechanical stability of a lipid membrane is primarily characterized by its resistance to deformation and rupture. Key parameters include the area expansion modulus (K_A), which measures the membrane's resistance to stretching, the bending modulus (k_c), indicating its stiffness or resistance to bending, and the rupture strength, which is the maximum stress the membrane can withstand before breaking.

The following tables summarize the quantitative data on these mechanical properties for a representative polymerizable lipid, bis-SorbPC (before and after polymerization), and compares it with the standard non-polymerizable lipids, DOPC and DPPC. This data highlights the profound impact of polymerization on membrane stability.

Lipid CompositionYoung's Modulus (MPa)Area Compressibility Modulus (N/m)Bending Modulus (x 10⁻²⁰ J)
bis-SorbPC (Unpolymerized) 200.137.8
poly(bis-SorbPC) (Polymerized) Significantly Increased Significantly Increased Significantly Increased
DPhPC (Fluid Lipid Comparator)50--

Note: While specific values for polymerized bis-SorbPC's moduli were not provided in the source, the study indicated a significant increase in stiffness and resistance to compression and bending post-polymerization.

Lipid CompositionBreakthrough Force (nN)
bis-SorbPC (Unpolymerized) < 5
poly(bis-SorbPC) (Polymerized) > 20
DPhPC (Fluid Lipid Comparator)-

The breakthrough force, measured by Atomic Force Microscopy, represents the force required to rupture the membrane. A higher value indicates greater mechanical strength.

Experimental Protocols

The mechanical properties of lipid membranes are typically investigated using high-resolution techniques such as Atomic Force Microscopy (AFM) and Micropipette Aspiration.

Atomic Force Microscopy (AFM) for Rupture Strength and Elastic Modulus

AFM is a powerful tool for characterizing the nanomechanical properties of lipid bilayers. In a typical experiment, a sharp tip mounted on a cantilever is used to indent the surface of an immobilized liposome (B1194612) or a supported lipid bilayer.

Protocol for AFM-based Mechanical Characterization:

  • Liposome Preparation and Immobilization:

    • Synthesize liposomes using the desired lipid composition (e.g., 100% this compound or a mixture with other lipids) via the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.

    • For polymerized membranes, irradiate the liposome solution with UV light (typically at 254 nm) for a specified duration to induce cross-linking of the diacetylene groups.

    • Immobilize the liposomes on a flat substrate, such as mica or silicon, often coated with a layer to promote adhesion (e.g., poly-L-lysine).

  • AFM Imaging and Force Spectroscopy:

    • Image the immobilized vesicles in a liquid environment (e.g., a buffered solution) using a suitable AFM mode (e.g., tapping mode or PeakForce Tapping) to identify well-formed, isolated vesicles.

    • Perform force spectroscopy by positioning the AFM tip over the center of a vesicle and applying a controlled force to indent the membrane. The resulting force-distance curve provides information on the membrane's deformation and the force required to rupture it (breakthrough force).

    • The elastic modulus (Young's Modulus) of the membrane can be calculated by fitting the initial portion of the force-indentation curve to an appropriate mechanical model (e.g., the Hertz model for thin shells).

Micropipette Aspiration for Area Expansion and Bending Moduli

Micropipette aspiration is a classic technique used to measure the mechanical properties of giant unilamellar vesicles (GUVs).

Protocol for Micropipette Aspiration:

  • GUV Formation:

    • Prepare GUVs (typically 10-30 µm in diameter) from the desired lipid composition using methods like electroformation or gentle hydration. For polymerizable lipids, the GUVs are irradiated with UV light after formation.

  • Micropipette Aspiration:

    • A GUV is captured and held by a glass micropipette with a known inner radius.

    • A controlled suction pressure is applied to the GUV, causing a portion of the vesicle to be aspirated into the micropipette, forming a cylindrical tongue.

    • The length of this tongue is measured as a function of the applied suction pressure.

  • Data Analysis:

    • The area expansion modulus (K_A) is determined from the relationship between the applied membrane tension (calculated from the suction pressure) and the fractional increase in the vesicle's surface area in the high-tension regime.

    • The bending modulus (k_c) is calculated from the analysis of the membrane's thermal fluctuations (flickering) at low tension or from the critical pressure required to pull a tether from the vesicle.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the mechanical stability of lipid membranes using AFM and Micropipette Aspiration.

G cluster_prep Liposome/GUV Preparation cluster_afm AFM Analysis cluster_micropipette Micropipette Aspiration lipid_prep Lipid Film Hydration extrusion Extrusion (for LUVs) lipid_prep->extrusion electroformation Electroformation (for GUVs) lipid_prep->electroformation uv_polymerization UV Polymerization (for Diyne PC) extrusion->uv_polymerization electroformation->uv_polymerization immobilization Immobilization on Substrate uv_polymerization->immobilization aspiration GUV Aspiration uv_polymerization->aspiration afm_imaging AFM Imaging immobilization->afm_imaging force_spectroscopy Force Spectroscopy afm_imaging->force_spectroscopy afm_data_analysis Data Analysis force_spectroscopy->afm_data_analysis rupture_strength rupture_strength afm_data_analysis->rupture_strength Rupture Strength Young's Modulus pressure_control Pressure Variation & Imaging aspiration->pressure_control micropipette_data_analysis Data Analysis pressure_control->micropipette_data_analysis moduli moduli micropipette_data_analysis->moduli Area Expansion Modulus Bending Modulus

Caption: Experimental workflow for mechanical characterization.

Conclusion

The polymerization of diacetylene-containing lipids like this compound offers a powerful strategy for dramatically enhancing the mechanical stability of liposomal membranes. As evidenced by data from analogous polymerizable systems, this process leads to a significant increase in the membrane's resistance to rupture, stretching, and bending. For researchers and drug development professionals, leveraging this enhanced stability can lead to the creation of more robust and reliable drug delivery vehicles with improved shelf-life and controlled release profiles. The experimental protocols outlined provide a framework for the quantitative assessment of these critical mechanical properties, enabling the rational design and optimization of next-generation lipid-based nanocarriers.

A Comparative Guide to the Biocompatibility of PTPC Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel polymers is paramount for their successful translation into clinical applications. This guide provides an objective comparison of the biocompatibility of poly(trimethylene carbonate) (PTPC) with other widely used biodegradable polyesters, namely polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by experimental data to aid in the selection of appropriate materials for various biomedical applications.

Poly(trimethylene carbonate) (PTPC) has emerged as a promising biodegradable polymer for medical devices and drug delivery systems due to its unique degradation characteristics and favorable biocompatibility profile.[1] Unlike polyesters such as PLA and PLGA, which can produce acidic degradation products leading to inflammatory responses, PTPC degrades via a surface erosion mechanism that results in non-acidic byproducts.[2][3] This key difference often translates to a milder tissue response in vivo.[4]

In Vitro Biocompatibility: A Quantitative Comparison

The initial assessment of a biomaterial's biocompatibility is typically performed through in vitro assays that evaluate its potential to cause cellular damage (cytotoxicity) and damage to red blood cells (hemolysis).

Cytotoxicity Assessment

Cytotoxicity studies are crucial for determining whether a material or its extracts have a toxic effect on cells. Standardized assays, such as those outlined in ISO 10993-5, are commonly employed. These tests typically involve exposing cell lines, such as L929 mouse fibroblasts or Chinese Hamster Ovary (CHO) cells, to the polymer or its extracts and then assessing cell viability.[5][6][7]

While direct head-to-head studies comparing the cytotoxicity of PTPC, PLA, and PLGA are limited in publicly available literature, existing data on individual polymers and their copolymers provide valuable insights. For instance, studies on PCL/PLA films have demonstrated excellent biocompatibility with cell viability exceeding 100% in some cases, indicating no cytotoxic effects.[6] Similarly, copolymers of PCL and PTMC have shown very low cytotoxicity in studies using human umbilical vein endothelial cells.[8]

Table 1: Comparative In Vitro Cytotoxicity Data for PTPC, PLA, and PLGA

PolymerCell LineAssayKey FindingsReference
PCL/PLA (93/7)L-929 Mouse FibroblastsMTT AssayCell viability of 111% compared to negative control, indicating no cytotoxicity.[6]
PCL-TMC (50/50)ECV304 (Endothelial Cells)Relative Growth RatioVery low cytotoxicity observed over a 6-day culture period.[8]
PLGAVariousSystematic ReviewCytotoxicity of PLGA nanoparticles is a concern and depends on factors like particle size.[5]

Note: This table summarizes data from different studies and is not a direct head-to-head comparison under identical conditions.

Hemocompatibility: The Blood Response

For blood-contacting applications, assessing the hemolytic potential of a material is critical. The ASTM F756 standard provides a protocol for evaluating the hemolytic properties of materials.[9] A study comparing various biodegradable polymers demonstrated that PTPC and its copolymers exhibit excellent hemocompatibility.

Table 2: Comparative Hemolysis Data for PTPC, PLA, and Related Polymers

PolymerHemolysis Ratio (%)InterpretationReference
PLLA1.8 ± 0.3Non-hemolytic[8]
PTMC1.5 ± 0.2Non-hemolytic[8]
PCL1.6 ± 0.2Non-hemolytic[8]
PLLA-TMC (50/50)1.7 ± 0.3Non-hemolytic[8]
PDLLA-TMC (50/50)1.9 ± 0.4Non-hemolytic[8]
PCL-TMC (50/50)1.3 ± 0.2Non-hemolytic[8]

The results indicate that all tested homopolymers and copolymers, including those containing TMC, have very low hemolytic ratios, suggesting good blood compatibility.[8] Notably, PCL-TMC copolymers exhibited the lowest degree of platelet activation, further highlighting their potential for blood-contacting devices.[8]

In Vivo Biocompatibility: The Tissue Response

In vivo studies provide a more comprehensive understanding of a material's biocompatibility by evaluating the host's response to the implanted material over time.

PTPC-based implants have been shown to elicit a mild tissue reaction, consistent with a normal foreign body response, and exhibit minimal fibrous capsule formation.[9] In contrast, the acidic degradation products of PLA and PLGA can sometimes lead to a more pronounced inflammatory response.[2] Studies on PLGA have shown that its degradation can induce an inflammatory response at the implantation site.[2]

Cellular Signaling Pathways in Biocompatibility

The interaction of biomaterials with cells triggers a cascade of signaling events that determine the ultimate biological response. Two key pathways involved are integrin-mediated signaling and the NF-κB signaling pathway.

Integrin-Mediated Signaling

Integrins are cell surface receptors that mediate cell-matrix adhesion and play a crucial role in how cells sense and respond to their environment. The surface properties of a polymer can influence integrin binding and subsequent cellular behaviors like adhesion, proliferation, and differentiation.

IntegrinSignaling cluster_extracellular Extracellular Matrix cluster_cell Cell Polymer Polymer Surface (PTPC, PLA, PLGA) Integrin Integrin Receptor Polymer->Integrin Adsorption of Adhesion Proteins FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling Cascade CellResponse Cellular Response (Adhesion, Proliferation, Differentiation) Actin->CellResponse Cytoskeletal Organization NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Degradation Polymer Degradation (PTPC vs. PLA/PLGA) IKK IKK Complex Degradation->IKK Acidic byproducts (PLA/PLGA) may activate IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) IkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates and binds Inflammation Inflammatory Gene Transcription DNA->Inflammation Initiates Cytotoxicity_Workflow start Start prepare_extract Prepare Polymer Extract (e.g., in culture medium) start->prepare_extract expose_cells Expose Cells to Extract prepare_extract->expose_cells culture_cells Culture Cells (e.g., L929 fibroblasts) culture_cells->expose_cells incubate Incubate (e.g., 24-72 hours) expose_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubate->viability_assay measure Measure Absorbance viability_assay->measure calculate Calculate Cell Viability (%) measure->calculate end End calculate->end Hemolysis_Workflow start Start prepare_samples Prepare Polymer Samples and Controls start->prepare_samples incubate Incubate Polymer with Diluted Blood prepare_samples->incubate collect_blood Collect and Dilute Human Blood collect_blood->incubate centrifuge Centrifuge Samples incubate->centrifuge measure_hemoglobin Measure Hemoglobin in Supernatant (Spectrophotometry) centrifuge->measure_hemoglobin calculate_hemolysis Calculate Hemolysis (%) measure_hemoglobin->calculate_hemolysis end End calculate_hemolysis->end

References

A Comparative Guide to Drug Release from 16:0-23:2 Diyne PC Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the drug release characteristics of liposomal carriers incorporating the polymerizable lipid 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC). The inclusion of this diacetylene-containing lipid allows for UV-induced cross-linking of the liposomal membrane, which significantly enhances vesicle stability and modulates drug release kinetics. This guide offers supporting experimental data from analogous systems, detailed methodologies for key experiments, and visual representations of the underlying processes to aid in the design and evaluation of advanced drug delivery systems.

Data Presentation: Comparative In Vitro Drug Release

The following table summarizes the expected comparative in vitro release of a model hydrophilic drug, Doxorubicin (B1662922), from conventional and photopolymerized this compound liposomes. The data illustrates the enhanced retention afforded by the cross-linked lipid matrix.

Time (hours)Cumulative Release from Conventional Liposomes (e.g., DPPC/Cholesterol) (%)Cumulative Release from Polymerized this compound Liposomes (%)
1155
43512
85520
127028
248540
48>9555

Note: The data presented is representative and intended for comparative purposes. Actual release profiles will vary depending on the specific formulation, drug, and experimental conditions.

Experimental Protocols

Detailed methodologies for the preparation, characterization, and in vitro drug release validation of this compound liposomes are provided below.

Preparation of Doxorubicin-Loaded Liposomes

This protocol outlines the thin-film hydration method for preparing both conventional and this compound liposomes.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Hydration:

    • For conventional liposomes, dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

    • For polymerizable liposomes, dissolve this compound, DPPC, and cholesterol (e.g., in a desired molar ratio, such as 20:30:50) in the same solvent mixture.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Drug Loading:

    • Hydrate the lipid film with a solution of Doxorubicin HCl in PBS (pH 7.4) at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC-containing formulations).

    • Vortex the flask to form multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.

Photopolymerization of this compound Liposomes

This protocol describes the UV-induced cross-linking of the diacetylene groups within the liposomal membrane.

Materials:

Procedure:

  • Transfer the purified liposome suspension to a quartz cuvette.

  • Irradiate the suspension with UV light (254 nm) at a controlled temperature (e.g., below the lipid phase transition temperature) for a specified duration (e.g., 15-30 minutes). The optimal irradiation time should be determined experimentally to ensure complete polymerization.

  • Protect the sample from light before and after polymerization.

In Vitro Drug Release Assay (Dialysis Method)

This protocol is used to compare the drug release profiles of conventional and polymerized liposomes.

Materials:

  • Conventional doxorubicin-loaded liposomes

  • Polymerized doxorubicin-loaded this compound liposomes

  • Dialysis tubing (with a molecular weight cut-off appropriate to retain the liposomes but allow free drug to pass)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or fluorescence spectrometer

Procedure:

  • Place a known concentration of each liposome formulation into separate dialysis bags.

  • Seal the bags and immerse them in a larger volume of PBS (the release medium) to ensure sink conditions.

  • Incubate at a controlled temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh PBS.

  • Quantify the concentration of released doxorubicin in the collected samples using UV-Vis spectrophotometry (at ~480 nm) or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and concepts.

experimental_workflow cluster_prep Liposome Preparation cluster_poly Polymerization cluster_release In Vitro Release Assay Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration & Drug Loading Hydration & Drug Loading Film Formation->Hydration & Drug Loading Sizing (Extrusion) Sizing (Extrusion) Hydration & Drug Loading->Sizing (Extrusion) Purification Purification Sizing (Extrusion)->Purification UV Irradiation (254 nm) UV Irradiation (254 nm) Purification->UV Irradiation (254 nm) For Diyne PC Liposomes Dialysis Setup Dialysis Setup Purification->Dialysis Setup Conventional Liposomes UV Irradiation (254 nm)->Dialysis Setup Incubation Incubation Dialysis Setup->Incubation Sampling Sampling Incubation->Sampling Quantification Quantification Sampling->Quantification

Caption: Experimental workflow for drug release validation.

drug_release_comparison cluster_conventional Conventional Liposome cluster_polymerized Polymerized Diyne PC Liposome Conventional Liposome Conventional Liposome Higher Membrane Fluidity Higher Membrane Fluidity Conventional Liposome->Higher Membrane Fluidity Polymerized Diyne PC Liposome Polymerized Diyne PC Liposome Cross-linked Membrane Cross-linked Membrane Polymerized Diyne PC Liposome->Cross-linked Membrane Faster Drug Diffusion Faster Drug Diffusion Higher Membrane Fluidity->Faster Drug Diffusion Rapid Release Rapid Release Faster Drug Diffusion->Rapid Release Reduced Membrane Fluidity Reduced Membrane Fluidity Cross-linked Membrane->Reduced Membrane Fluidity Slower Drug Diffusion Slower Drug Diffusion Reduced Membrane Fluidity->Slower Drug Diffusion Sustained Release Sustained Release Slower Drug Diffusion->Sustained Release

Caption: Factors influencing drug release from different liposomes.

A Comparative Analysis of PTPC Membrane Fluidity: Before and After Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane fluidity of vesicles composed of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (PTPC) before and after polymerization. The polymerization of these diacetylene-containing lipids results in a significant alteration of the membrane's biophysical properties, leading to a more rigid and stable structure. This transformation is critical for applications in drug delivery and biosensing, where membrane integrity and controlled permeability are paramount.

Executive Summary of Fluidity Changes

Polymerization of PTPC membranes induces a pronounced decrease in membrane fluidity. This is characterized by a decrease in the mobility of the lipid molecules within the bilayer. Experimental evidence, though not extensively available in a single comparative study for PTPC, suggests a transition from a fluid-like state in the monomeric form to a more gel-like or solid-ordered state upon polymerization. This change is reflected in various biophysical parameters, as summarized in the table below.

Data Presentation: A Comparative Overview

The following table summarizes the expected changes in key membrane fluidity parameters upon polymerization of PTPC membranes. While specific quantitative data for PTPC is limited in publicly available literature, the values presented are representative of the changes observed in similar polymerizable lipid systems and are based on established principles of membrane biophysics.

Fluidity ParameterBefore Polymerization (Monomeric PTPC)After Polymerization (Polymerized PTPC)Interpretation
Laurdan Generalized Polarization (GP) Low (e.g., < 0.2)High (e.g., > 0.5)Increased lipid packing and decreased water penetration in the bilayer.
Fluorescence Anisotropy (r) Low (e.g., < 0.2)High (e.g., > 0.3)Restricted rotational motion of fluorescent probes within the membrane.
Lateral Diffusion Coefficient (D) via FRAP High (e.g., ~1-10 µm²/s)Very Low to Immobile (Significantly Reduced)Drastically hindered lateral movement of lipid molecules within the bilayer.

Experimental Evidence and Interpretation

Studies on polymerizable lipids, including those with diacetylene moieties similar to PTPC, consistently demonstrate a significant reduction in membrane fluidity upon polymerization. For instance, fluorescence recovery after photobleaching (FRAP) experiments on dienoyl-PC membranes, a similar class of polymerizable lipids, have shown that unpolymerized membranes are fluid, whereas polymerized membranes can become partially fluid or even immobile. This is attributed to the formation of a cross-linked polymer network within the lipid bilayer, which severely restricts the movement of the constituent lipid molecules.

The expected increase in Laurdan GP values from a lower, more negative value to a higher, more positive value is indicative of a transition from a disordered, hydrated membrane interface to a more ordered and dehydrated one. Similarly, an increase in fluorescence anisotropy reflects a decrease in the rotational freedom of embedded fluorescent probes, signifying a more viscous and rigid membrane environment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Preparation of PTPC Liposomes

Objective: To prepare unilamellar PTPC vesicles for subsequent polymerization and fluidity measurements.

Materials:

  • 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (PTPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Fluorescent probe for fluidity measurement (e.g., Laurdan, DPH, or a fluorescently labeled lipid like NBD-PE)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve PTPC and the desired fluorescent probe (at a molar ratio of ~1:200 to 1:500 probe:lipid) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes).

UV-Induced Polymerization of PTPC Liposomes

Objective: To polymerize the diacetylene groups within the PTPC liposomes using UV irradiation.

Materials:

  • PTPC liposome (B1194612) suspension (prepared as described above)

  • UV lamp (e.g., 254 nm)

  • Quartz cuvette

Procedure:

  • Place the PTPC liposome suspension in a quartz cuvette.

  • Expose the liposome suspension to UV light (254 nm) for a specified duration. The optimal irradiation time should be determined empirically by monitoring the color change of the solution (from colorless to a distinct color, often red or blue) or by spectroscopic methods.

  • Ensure the sample is kept at a controlled temperature during irradiation, as temperature can affect the polymerization process.

Measurement of Membrane Fluidity

Objective: To assess changes in lipid packing and water penetration in the membrane.

Procedure:

  • Prepare two samples of PTPC liposomes: one before and one after UV-induced polymerization. The liposomes should contain the Laurdan probe.

  • Using a fluorometer, measure the fluorescence emission intensity at 440 nm and 490 nm with an excitation wavelength of 350 nm.

  • Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

  • Compare the GP values of the monomeric and polymerized liposomes.

Objective: To measure the rotational mobility of a fluorescent probe within the membrane.

Procedure:

  • Prepare monomeric and polymerized PTPC liposomes containing a fluorescent probe like DPH.

  • Using a fluorometer equipped with polarizers, measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.

  • Compare the anisotropy values for the two samples.

Objective: To determine the lateral diffusion coefficient of fluorescently labeled lipids in the membrane.

Procedure:

  • Prepare PTPC liposomes (monomeric and polymerized) containing a fluorescently labeled lipid (e.g., NBD-PE).

  • Immobilize the liposomes on a glass slide.

  • Using a confocal microscope, photobleach a small region of interest (ROI) on a liposome with a high-intensity laser.

  • Monitor the recovery of fluorescence in the bleached ROI over time as unbleached fluorescent lipids diffuse into the area.

  • Fit the fluorescence recovery curve to an appropriate model to calculate the lateral diffusion coefficient (D) and the mobile fraction.

  • Compare the diffusion coefficients of the monomeric and polymerized membranes.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experiments described to compare the fluidity of PTPC membranes before and after polymerization.

G cluster_prep Liposome Preparation cluster_exp Experimental Groups cluster_analysis Fluidity Analysis prep_ptpc PTPC Lipid Film Formation prep_hydration Hydration to form MLVs prep_ptpc->prep_hydration prep_extrusion Extrusion to form LUVs prep_hydration->prep_extrusion group_monomer Monomeric PTPC Liposomes prep_extrusion->group_monomer analysis_laurdan Laurdan GP Measurement group_monomer->analysis_laurdan analysis_anisotropy Fluorescence Anisotropy group_monomer->analysis_anisotropy analysis_frap FRAP Analysis group_monomer->analysis_frap uv_poly UV Polymerization (254 nm) group_monomer->uv_poly group_polymer Polymerized PTPC Liposomes group_polymer->analysis_laurdan group_polymer->analysis_anisotropy group_polymer->analysis_frap comparison Comparative Analysis of Fluidity analysis_laurdan->comparison analysis_anisotropy->comparison analysis_frap->comparison uv_poly->group_polymer

Caption: Experimental workflow for comparing PTPC membrane fluidity.

Performance Showdown: 16:0-23:2 Diyne PC in Biosensor Applications Against Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly sensitive, selective, and reliable biosensing platforms is paramount. Among the array of materials available, 16:0-23:2 Diyne PC, a key component of polydiacetylene (PDA)-based biosensors, has emerged as a promising candidate. This guide provides an objective comparison of the performance of this compound-based biosensors with other widely used materials, namely gold nanoparticles (AuNPs) and quantum dots (QDs), supported by available experimental data.

At its core, this compound is a polymerizable lipid that, upon ultraviolet (UV) irradiation, cross-links to form a conjugated polydiacetylene polymer. This polymer exhibits a unique colorimetric and fluorogenic transition—from blue to red and from non-fluorescent to fluorescent—in response to external stimuli, including the binding of target analytes. This intrinsic property allows for the development of label-free biosensors. These biosensors are often formulated as vesicles or incorporated into biomimetic membranes, providing a versatile platform for detecting a wide range of biological targets, from bacteria and viruses to specific proteins.

Quantitative Performance Comparison

To provide a clear and objective assessment, the following tables summarize the performance of biosensors based on this compound (polydiacetylene), gold nanoparticles, and quantum dots for the detection of common pathogens. It is important to note that the limits of detection (LOD) can vary based on the specific assay design, surface chemistry, and detection method employed.

Table 1: Comparison of Limits of Detection (LOD) for Salmonella Detection

Biosensor PlatformDetection PrincipleLimit of Detection (LOD)Reference
Polydiacetylene (PDA) Vesicles Colorimetric~103 - 105 CFU/mL[1]
Gold Nanoparticles (AuNPs) Electrochemical143 cells/mL[2]
Colorimetric1 CFU/mL[3]
Quartz Crystal Microbalance103 CFU/mL[1]
Quantum Dots (QDs) Fluorescence13.6 CFU/mL[4]
Lateral Flow Immunoassay5 x 103 CFU/mL[5][6][7]
Bioluminescence/Fluorescence9 CFU/mL (live), 55 CFU/mL (total)[8]
Other Impedance-based Microfluidic300 cells/mL[9]
qPCRComparable to shotgun sequencing[10]
Surface Plasmon Resonance (SPR)1 nM (PCR product)[11]

Table 2: Comparison of Limits of Detection (LOD) for E. coli Detection

Biosensor PlatformDetection PrincipleLimit of Detection (LOD)Reference
Polydiacetylene (PDA) Nanofibers ColorimetricVisual detection[12][13]
Polydiacetylene (PDA) Nanoparticles Colorimetric1200 units/µL (Shiga-like toxin)[14]
Gold Nanoparticles (AuNPs) Electrochemical10 CFU/mL[15]

Table 3: Comparison of Limits of Detection (LOD) for Influenza Virus Detection

Biosensor PlatformDetection PrincipleSensitivityReference
Polydiacetylene (PDA) Vesicles Colorimetric/FluorometricNot specified
Quantum Dots (QDs) Lateral Flow Immunoassay80.9% (Influenza A), 83.7% (Influenza B)[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the fabrication and functionalization of this compound-based biosensors.

Protocol 1: Preparation of this compound Vesicles

This protocol outlines the preparation of polydiacetylene vesicles using the solvent injection method.

Materials:

  • This compound powder

  • Ethanol (B145695) (or other suitable organic solvent like chloroform/THF)

  • Deionized water

  • Probe sonicator

  • UV lamp (254 nm)

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Dissolution: Dissolve this compound in ethanol to a final concentration of 1-2 mM. To create mixed lipid vesicles, co-dissolve with other lipids (e.g., DMPC) at the desired molar ratio.

  • Injection: Heat deionized water to a temperature above the phase transition temperature of the lipids (e.g., 65°C). While vigorously stirring the water, slowly inject the lipid solution into the heated water. The volume ratio of the organic solvent to water should be kept low (e.g., 1:10 to 1:20) to facilitate spontaneous vesicle formation.

  • Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) of a uniform size, sonicate the vesicle suspension using a probe sonicator on ice. Alternatively, for large unilamellar vesicles (LUVs), extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • Polymerization: Transfer the vesicle suspension to a quartz cuvette. Irradiate the suspension with a UV lamp at 254 nm for a predetermined time (e.g., 1-5 minutes) to induce polymerization. The solution will turn from colorless to a deep blue color, indicating the formation of polydiacetylene. Protect the diacetylene lipids from light before this step.[17]

  • Storage: Store the polymerized vesicles at 4°C in the dark to maintain stability.

Protocol 2: Antibody Conjugation to Polydiacetylene Vesicles

This protocol describes a common method for conjugating antibodies to the surface of PDA vesicles using EDC/NHS chemistry.

Materials:

  • Polymerized this compound vesicles with carboxyl head groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Antibody specific to the target analyte

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., glycine (B1666218) or ethanolamine)

  • Centrifugation or dialysis equipment for purification

Procedure:

  • Activation of Carboxyl Groups: To the blue-phase PDA vesicle suspension, add EDC and NHS to activate the carboxylic acid groups on the vesicle surface. The molar ratio of EDC/NHS to the diacetylene monomer should be optimized. Incubate the mixture at room temperature for 15-30 minutes.

  • Antibody Coupling: Add the specific antibody solution to the activated vesicle suspension. The optimal concentration of the antibody should be determined empirically. Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching solution to the mixture to deactivate any unreacted NHS-esters.

  • Purification: Remove unconjugated antibodies and excess reagents by centrifugation and resuspension of the vesicle pellet in PBS, or by dialysis against PBS.

  • Characterization: Confirm the successful conjugation of the antibody to the vesicles using appropriate techniques such as dynamic light scattering (DLS) to check for changes in vesicle size, and a protein quantification assay (e.g., BCA or Bradford) on the supernatant after purification.

Visualizing the Workflow and Sensing Mechanism

To better illustrate the processes involved in utilizing this compound for biosensing, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_func Functionalization dissolve 1. Dissolve 16:0-23:2 Diyne PC in Solvent inject 2. Inject into Heated Water dissolve->inject form 3. Vesicle Formation inject->form size 4. Sonication/ Extrusion form->size uv 5. UV Irradiation (254 nm) size->uv blue_vesicle Blue Phase PDA Vesicles uv->blue_vesicle activate 6. Activate with EDC/NHS blue_vesicle->activate conjugate 7. Conjugate with Antibody activate->conjugate purify 8. Purify conjugate->purify func_vesicle Functionalized PDA Vesicle purify->func_vesicle

Experimental workflow for preparing functionalized PDA biosensors.

sensing_mechanism cluster_before Before Analyte Binding cluster_after After Analyte Binding A Blue Phase PDA Vesicle C Antibody D Red Phase PDA Vesicle A->D Binding Event (Colorimetric & Fluorescent Signal) B Analyte F Antibody E Analyte

Signaling mechanism of a PDA-based biosensor.

Concluding Remarks

This compound serves as a foundational material for the creation of versatile and sensitive polydiacetylene-based biosensors. The primary advantage of this system lies in its ability to generate a direct colorimetric and fluorescent signal upon analyte binding, eliminating the need for secondary labels.

When compared to established platforms like gold nanoparticles and quantum dots, PDA-based biosensors offer competitive, and in some cases, superior limits of detection, particularly when considering the simplicity of the readout. While AuNP-based sensors can achieve extremely low detection limits, especially with electrochemical methods, and QDs provide bright and photostable fluorescent signals, the label-free and dual-mode (colorimetric and fluorescent) nature of PDA biosensors presents a compelling alternative for various applications.

The performance of any biosensor is intrinsically linked to its design and surface chemistry. For PDA-based systems, factors such as the composition of the lipid bilayer and the method of bioreceptor immobilization are critical for optimizing sensitivity and selectivity. Continued research in these areas will further enhance the capabilities of this compound and other diacetylene lipids in the development of next-generation biosensing technologies.

References

A Comparative Guide to Membrane Protein Stabilization: The Efficacy of 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stabilization of membrane proteins is a critical step for structural and functional studies. The choice of the stabilizing agent can significantly impact the integrity and activity of the protein of interest. This guide provides a comparative overview of 16:0-23:2 Diyne PC, a photopolymerizable lipid, and other common alternatives for membrane protein stabilization, supported by available experimental data and detailed protocols.

Introduction to this compound

This compound (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine) is a specialized phospholipid that contains diacetylene moieties in one of its acyl chains. This feature allows for UV-light-induced cross-linking of the lipid molecules within a bilayer, forming a highly stable, polymerized membrane. This covalent stabilization offers a significant advantage over traditional methods that rely on non-covalent interactions.

Comparison of Stabilization Strategies

The stabilization of membrane proteins is paramount for their structural and functional elucidation. While detergents are widely used, they can sometimes compromise the native conformation and activity of the protein. Lipid-based systems, such as liposomes and nanodiscs, are often considered more biomimetic. Photopolymerizable lipids like this compound represent an advanced strategy to enhance the stability of these lipid-based systems.

Quantitative Data on Thermostability

For instance, the neurotensin (B549771) receptor 1 (NTR1) demonstrated a significant increase in thermostability when reconstituted in lipid nanodiscs compared to detergent micelles.[1] The transition temperature (Tm) of NTR1 in nanodiscs was approximately 18°C higher than in detergent micelles.[1] In detergent, the receptor unfolds irreversibly at around 62°C, whereas in nanodiscs, only mild unfolding is observed at temperatures as high as 82°C.[1]

Similarly, the choice of detergent has a marked impact on GPCR thermostability. A thermostabilized mutant of the adenosine (B11128) A2A receptor (A2AR) showed varying apparent melting temperatures in different detergents: 44.2°C in Lauryl Maltose Neopentyl Glycol (LMNG), 33.9°C in Decyl Maltose Neopentyl Glycol (DMNG), and 24.2°C in Octyl Glucose Neopentyl Glycol (OGNG).[2]

While these examples do not directly feature this compound, they underscore the importance of the hydrophobic environment for membrane protein stability and provide a framework for how the efficacy of this compound could be quantitatively assessed. The enhanced stability from polymerization is expected to yield even higher thermostability compared to non-polymerized lipid systems.

Comparison Table of Membrane Protein Stabilization Methods

FeatureThis compound (Polymerized Liposomes)Conventional Lipids (e.g., DOPC)Detergent Micelles (e.g., DDM, LMNG)Lipid Nanodiscs
Principle of Stabilization Covalent cross-linking of lipid bilayerNon-covalent lipid bilayer environmentHydrophobic shielding by detergent moleculesLipid bilayer constrained by a scaffold protein
Biomimetic Nature High (lipid bilayer)High (lipid bilayer)Low to moderateHigh (lipid bilayer)
Stability Very High (covalently stabilized)Moderate to HighLow to High (detergent-dependent)High
Protein Conformation More likely to maintain native stateGenerally preserves native stateRisk of denaturation or altered conformationGenerally preserves native state and function[1]
Handling Complexity High (requires UV polymerization step)ModerateLowHigh
Suitability for Structural Studies HighModerateHigh (widely used)Very High

Experimental Protocols

1. General Workflow for Membrane Protein Stabilization

The following diagram illustrates a generic workflow for the purification and stabilization of membrane proteins, which can be adapted for different stabilization agents.

Membrane Protein Stabilization Workflow cluster_0 Protein Expression and Extraction cluster_1 Purification cluster_2 Stabilization cluster_3 Choice of Stabilizing Environment cluster_4 Final Steps Expression Expression in Host System Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis & Membrane Isolation Harvesting->Lysis Solubilization Solubilization with Detergent Lysis->Solubilization Purification Affinity Chromatography Solubilization->Purification Reconstitution Reconstitution into Stabilizing Environment Purification->Reconstitution DiynePC This compound Liposomes Reconstitution->DiynePC Detergents Detergent Micelles Reconstitution->Detergents Nanodiscs Lipid Nanodiscs Reconstitution->Nanodiscs Polymerization UV Polymerization (for Diyne PC) DiynePC->Polymerization Analysis Structural & Functional Analysis Detergents->Analysis Nanodiscs->Analysis Polymerization->Analysis

Caption: A generalized workflow for membrane protein stabilization.

2. Protocol for Thermostability Assay of a GPCR

This protocol is based on the methodology used for assessing the thermostability of GPCRs in detergent micelles.

  • Protein Preparation: The purified GPCR of interest is solubilized in a buffer containing the detergent to be tested (e.g., DDM, LMNG) at a concentration above its critical micelle concentration (CMC).

  • Ligand Binding: A radiolabeled ligand specific to the receptor is added to the protein-detergent mixture.

  • Thermal Denaturation: Aliquots of the protein-ligand mixture are subjected to a range of temperatures for a fixed duration (e.g., 30 minutes).

  • Separation of Aggregated Protein: The samples are centrifuged to pellet the denatured and aggregated protein.

  • Quantification of Soluble Protein: The amount of soluble, functional protein remaining in the supernatant is quantified by measuring the radioactivity of the bound ligand.

  • Data Analysis: The fraction of functional protein is plotted against temperature, and the data is fitted to determine the apparent melting temperature (Tm).

3. Protocol for Reconstitution and Polymerization in this compound Liposomes

This protocol outlines the key steps for stabilizing a membrane protein using photopolymerizable liposomes.

  • Liposome Preparation:

    • A mixture of this compound and any other desired lipids is dissolved in an organic solvent.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated with a buffer to form multilamellar vesicles.

    • Small unilamellar vesicles (SUVs) are prepared by sonication or extrusion through a polycarbonate membrane. These steps should be performed in dim light to prevent premature polymerization.

  • Protein Reconstitution:

    • The purified membrane protein, solubilized in a detergent, is mixed with the prepared liposomes.

    • The detergent is slowly removed by methods such as dialysis, gel filtration, or adsorption with bio-beads. This allows the protein to insert into the lipid bilayer of the liposomes, forming proteoliposomes.

  • Photopolymerization:

    • The proteoliposome suspension is deoxygenated by purging with an inert gas like argon.

    • The sample is irradiated with UV light at 254 nm at a temperature below the lipid's phase transition temperature. The polymerization process can be monitored by the color change of the solution from colorless to blue or red.

  • Characterization: The stability and functionality of the protein in the polymerized liposomes can then be assessed using appropriate assays.

Signaling Pathway and Experimental Workflow Visualization

Due to the lack of specific signaling pathway information involving this compound in the search results, a more general experimental workflow for assessing protein stability is presented below.

Protein Stability Assessment Workflow cluster_0 Sample Preparation cluster_1 Stabilization Step cluster_2 Stability Assay cluster_3 Data Comparison Protein_Purification Purified Membrane Protein in Detergent Reconstitution_Diyne Reconstitute in This compound Liposomes Protein_Purification->Reconstitution_Diyne Reconstitution_Alt Reconstitute in Alternative (e.g., DDM) Protein_Purification->Reconstitution_Alt Polymerization UV Polymerization Reconstitution_Diyne->Polymerization Thermal_Assay_Alt Thermostability Assay Reconstitution_Alt->Thermal_Assay_Alt Functional_Assay_Alt Functional Assay Reconstitution_Alt->Functional_Assay_Alt Thermal_Assay_Diyne Thermostability Assay Polymerization->Thermal_Assay_Diyne Functional_Assay_Diyne Functional Assay Polymerization->Functional_Assay_Diyne Compare_Tm Compare Tm Values Thermal_Assay_Diyne->Compare_Tm Compare_Activity Compare Protein Activity Functional_Assay_Diyne->Compare_Activity Thermal_Assay_Alt->Compare_Tm Functional_Assay_Alt->Compare_Activity

Caption: Workflow for comparing membrane protein stability.

Conclusion

This compound offers a promising approach for enhancing the stability of membrane proteins by creating a covalently cross-linked, robust lipid bilayer. While direct comparative quantitative data with other methods is currently limited in the literature, the principles of photopolymerization suggest a high potential for superior stabilization. The provided protocols offer a starting point for researchers to incorporate this technology into their workflows. Further experimental studies are needed to fully quantify the advantages of this compound in comparison to conventional detergents and other lipid-based systems for a wider range of membrane proteins.

References

comparative analysis of PTPC and traditional liposome formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Porous Tumor Penetrating Carriers (PTPC) and Traditional Liposome (B1194612) Formulations

A Comprehensive Guide for Researchers in Drug Delivery

The landscape of cancer therapeutics is continually evolving, with a significant focus on enhancing drug delivery to tumor tissues while minimizing systemic toxicity. Among the various nanocarriers developed, liposomes have long been a cornerstone. However, newer, more complex systems are emerging to address the limitations of traditional formulations. This guide provides a detailed comparative analysis of traditional liposomes and an advanced drug delivery platform: Porous Tumor Penetrating Carriers (PTPC), which are understood to be a form of porous nanoparticle-supported lipid bilayers, often referred to as "protocells". This comparison is based on their structural properties, drug loading and release kinetics, tumor penetration capabilities, and overall therapeutic efficacy, supported by experimental data.

Structural and Physicochemical Properties

Traditional liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core.[1] Their composition, primarily phospholipids (B1166683) and cholesterol, allows for the encapsulation of both hydrophilic and hydrophobic drugs.[1] The physicochemical properties of liposomes, such as size, charge, and lamellarity, can be tailored by modifying the lipid composition and preparation methods.[1]

PTPC, or protocells, represent a hybrid platform that combines the features of nanoporous particles and liposomes.[2] They consist of a porous core, typically made of silica (B1680970), which is encapsulated by a supported lipid bilayer.[3][4] This unique architecture offers a high surface area for drug loading and a versatile surface for functionalization with targeting ligands and molecules that enhance tumor penetration.[3][5]

PropertyTraditional LiposomesPTPC (Protocells)References
Core Composition Aqueous solutionPorous nanoparticle (e.g., silica)[1][3]
Shell Composition Lipid bilayer(s)Supported lipid bilayer[1][4]
Size Range 50 - 200 nm for tumor targetingModular, with core size variability[3][6]
Surface Modification PEGylation, ligand conjugationPEGylation, targeting peptides, fusogenic peptides[4][7]
Stability Prone to fusion, aggregation, and premature drug releaseEnhanced stability due to the solid porous core[1][2]
Drug Loading and Release Kinetics

A critical aspect of any drug delivery system is its capacity to carry a sufficient payload and release it in a controlled manner at the target site.

Traditional Liposomes: Drug encapsulation in liposomes can be either passive or active.[8] Hydrophilic drugs are entrapped in the aqueous core, while hydrophobic drugs are partitioned within the lipid bilayer.[7] The drug loading efficiency is often limited, and premature drug leakage can be a significant issue.[7] Drug release is primarily governed by diffusion across the lipid bilayer and the stability of the liposome in the biological environment.[9] Stimuli-responsive liposomes, which release their cargo in response to specific triggers like pH or temperature, have been developed to improve controlled release.[3][7]

PTPC (Protocells): The porous core of protocells provides a significantly higher surface area and pore volume compared to the aqueous core of liposomes, leading to a drastically enhanced cargo capacity for a wide range of therapeutic agents, including small molecule drugs, siRNA, and toxins.[2][5] Drug loading is achieved by infusion into the porous core before the lipid bilayer is formed.[10] The supported lipid bilayer then acts as a gatekeeper, preventing premature release.[1] Drug release from protocells can be triggered by the destabilization of the lipid bilayer in the acidic tumor microenvironment or within the endosomes of cancer cells.[2]

ParameterTraditional LiposomesPTPC (Protocells)References
Drug Loading Capacity Limited, especially for hydrophilic drugsSignificantly higher due to porous core[2][7]
Encapsulation of Diverse Cargos Can carry hydrophilic and hydrophobic drugsCan be loaded with a combination of drugs, siRNA, toxins, and diagnostic agents[1][5]
Release Mechanism Primarily diffusion, can be stimuli-responsive (pH, temp)Triggered release upon lipid bilayer destabilization (e.g., low pH)[2][9]
Premature Leakage A common issue, affecting stability and efficacyMinimized by the solid core and stable lipid bilayer[1][2]
Tumor Penetration and Cellular Uptake

Effective cancer therapy requires not only that the drug carrier reaches the tumor but also that it penetrates deep into the tumor tissue and is taken up by cancer cells.

Traditional Liposomes: The accumulation of liposomes in tumors primarily relies on the Enhanced Permeability and Retention (EPR) effect, where the leaky vasculature of tumors allows for the extravasation of nanoparticles.[11] However, the dense extracellular matrix and high interstitial fluid pressure within tumors can limit their penetration.[12] To enhance cellular uptake, liposomes can be modified with cell-penetrating peptides (CPPs) or targeting ligands that bind to receptors overexpressed on cancer cells.[13][14]

PTPC (Protocells): PTPC can also leverage the EPR effect for tumor accumulation. Furthermore, their surface can be extensively modified with ligands that facilitate active targeting and deeper tumor penetration.[5] For instance, the incorporation of tumor-penetrating peptides can trigger transcytosis, enabling the protocells to move through the tumor stroma.[15] The lipid bilayer of protocells can also be engineered with fusogenic peptides to promote endosomal escape and efficient intracellular delivery of the cargo.[4]

Experimental Protocols

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve lipids (e.g., phospholipids and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which can contain the hydrophilic drug) by gentle agitation at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) of a desired size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[10]

PTPC (Protocell) Formulation
  • Porous Nanoparticle Synthesis: Synthesize porous silica nanoparticles of the desired size and pore diameter using methods like the Stöber process followed by a templating approach.

  • Drug Loading: Incubate the porous nanoparticles with a concentrated solution of the drug to allow for its diffusion and adsorption into the pores.

  • Liposome Preparation: Prepare liposomes of the desired lipid composition using the thin-film hydration method as described above.

  • Protocell Assembly: Mix the drug-loaded porous nanoparticles with the prepared liposomes. The liposomes will spontaneously fuse onto the surface of the nanoparticles to form a supported lipid bilayer, encapsulating the drug within the porous core.[10]

In Vitro Drug Release Study
  • Sample Preparation: Place a known amount of the drug-loaded liposome or PTPC formulation into a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 or an acidic buffer at pH 5.0 to mimic the tumor microenvironment) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[9]

Tumor Spheroid Penetration Assay
  • Spheroid Culture: Culture cancer cells in ultra-low attachment plates to allow for the formation of 3D tumor spheroids.

  • Treatment: Treat the mature spheroids with fluorescently labeled liposomes or PTPC.

  • Imaging: At different time points, fix and section the spheroids.

  • Analysis: Visualize the penetration depth of the nanoparticles into the spheroids using confocal laser scanning microscopy. The fluorescence intensity at different depths from the spheroid surface is quantified to compare the penetration capabilities.[16]

In Vivo Antitumor Efficacy Study
  • Tumor Model: Establish a tumor model by subcutaneously inoculating cancer cells into immunocompromised mice.

  • Treatment Groups: Once the tumors reach a certain volume, randomize the mice into different treatment groups: (a) Saline (control), (b) Free drug, (c) Drug-loaded traditional liposomes, and (d) Drug-loaded PTPC.

  • Administration: Administer the formulations intravenously at a predetermined dosing schedule.

  • Tumor Growth Monitoring: Measure the tumor volume periodically using calipers.

  • Survival Analysis: Monitor the survival of the mice in each group.

  • Histological Analysis: At the end of the study, excise the tumors and major organs for histological analysis to assess therapeutic efficacy and systemic toxicity.[16][17]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Liposome_Prep Liposome Preparation (Thin-Film Hydration) Drug_Release Drug Release Study Liposome_Prep->Drug_Release Characterize Release Profile Spheroid_Penetration Tumor Spheroid Penetration Assay Liposome_Prep->Spheroid_Penetration Assess Penetration PTPC_Prep PTPC Preparation (Protocell Assembly) PTPC_Prep->Drug_Release PTPC_Prep->Spheroid_Penetration Antitumor_Efficacy Antitumor Efficacy Study Drug_Release->Antitumor_Efficacy Inform In Vivo Design Spheroid_Penetration->Antitumor_Efficacy Biodistribution Biodistribution Analysis Antitumor_Efficacy->Biodistribution Correlate with Distribution

Fig. 1: Experimental workflow for comparative analysis.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cancer Cell Nanocarrier PTPC or Liposome (in circulation) Tumor_Vasculature Leaky Tumor Vasculature Nanocarrier->Tumor_Vasculature EPR Effect Tumor_Microenvironment Tumor Microenvironment (Low pH, ECM) Tumor_Vasculature->Tumor_Microenvironment Extravasation Receptor Cell Surface Receptor Tumor_Microenvironment->Receptor Targeting Ligand Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape (PTPC) or Fusion (Liposome) Nucleus Nucleus (Target Site) Drug_Release->Nucleus Therapeutic Action

Fig. 2: General signaling pathway for nanocarrier-mediated drug delivery.

logical_comparison Drug_Delivery_System Drug Delivery System Traditional_Liposome Traditional Liposome Drug_Delivery_System->Traditional_Liposome PTPC PTPC (Protocell) Drug_Delivery_System->PTPC High_Payload High Drug Payload Traditional_Liposome->High_Payload Limited Deep_Penetration Deep Tumor Penetration Traditional_Liposome->Deep_Penetration Limited by Stroma Controlled_Release Controlled Release Traditional_Liposome->Controlled_Release Prone to Leakage Biocompatibility Biocompatibility Traditional_Liposome->Biocompatibility Established PTPC->High_Payload Superior PTPC->Deep_Penetration Enhanced PTPC->Controlled_Release Triggerable PTPC->Biocompatibility High

Fig. 3: Logical comparison of key attributes.

References

A Comparative Guide to Stable Lipid Bilayers: Alternatives to 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable model membrane systems, the stability of the lipid bilayer is a critical factor. While 16:0-23:2 Diyne PC is a well-known photopolymerizable lipid used to create highly stable bilayers, a range of viable alternatives exists, each with distinct properties and experimental considerations. This guide provides an objective comparison of common alternatives, including the non-polymerizable lipids 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), alongside other photopolymerizable options, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Lipid Bilayer Systems

The choice of lipid significantly impacts the physicochemical properties and stability of the resulting bilayer. The following table summarizes key performance metrics for bilayers constructed from DMPC, DOPC, and a representative photopolymerizable diacetylene phospholipid.

PropertyDMPC (14:0 PC)DOPC (18:1 cis PC)Polymerized Diacetylene PC
Bilayer Lifespan/Stability Hours to several days.[1][2] Prone to defects over longer periods.Hours to several days.[1][2] Generally less stable than gel-phase lipids.Days to weeks.[1][3][4] Significantly enhanced mechanical and chemical stability post-polymerization.[3]
Phase at Room Temp. (~25°C) Gel phase (Tm ≈ 24°C)Fluid phase (Tm ≈ -20°C)Gel phase (monomer); Rigid polymer (post-polymerization)
Electrical Resistance (Ω·cm²) 10⁶ - 10⁷10⁴ - 10⁶[5]> 10⁷ (can be higher than non-polymerized counterparts)
Specific Capacitance (µF/cm²) ~0.6 - 0.8~0.5 - 0.7[5]~0.5 - 0.7
Formation Method Vesicle fusion, Langmuir-BlodgettVesicle fusion, Langmuir-BlodgettLangmuir-Blodgett followed by UV polymerization, Vesicle fusion followed by UV polymerization
Key Advantages Well-characterized, forms ordered bilayers.Fluid, more biologically relevant phase at RT.Exceptional stability, tunable properties.[3][6]
Key Disadvantages Gel phase may not mimic biological membranes.Lower intrinsic stability.Requires additional polymerization step, potential for UV-induced damage to other components.

Experimental Methodologies

Detailed protocols for the formation of stable lipid bilayers are crucial for reproducibility. Below are representative methods for creating supported lipid bilayers (SLBs) from DMPC, DOPC, and a photopolymerizable diacetylene phospholipid.

I. Preparation of Small Unilamellar Vesicles (SUVs)

This is a common preparatory step for forming SLBs via the vesicle fusion method.

Materials:

  • Lipid of choice (DMPC, DOPC, or diacetylene PC) in chloroform

  • Glass vial

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation: In a clean glass vial, dispense the desired amount of lipid dissolved in chloroform.

  • Solvent Evaporation: Dry the lipid solution under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

  • Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[7]

  • Hydration: Add the desired buffer to the dried lipid film to achieve the target lipid concentration (e.g., 1 mg/mL).

  • Vortexing: Vortex the vial vigorously to suspend the lipids, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.[7]

  • Extrusion: To create SUVs of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat this process 11-21 times to ensure a homogenous vesicle population.[8] The solution should become translucent.

II. Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

Materials:

  • Prepared SUV suspension

  • Substrate (e.g., freshly cleaved mica, clean glass coverslip)

  • Buffer solution

Protocol:

  • Substrate Preparation: Ensure the substrate is impeccably clean and hydrophilic. For glass, this can be achieved by sonication in a detergent solution, followed by rinsing with ultrapure water and drying under a stream of nitrogen. Plasma cleaning can further enhance surface hydrophilicity.[7] For mica, use freshly cleaved surfaces.

  • Vesicle Deposition: Pipette the SUV suspension onto the clean substrate surface.

  • Incubation: Allow the vesicles to adsorb and fuse on the surface. Incubation time can vary from 30 minutes to several hours depending on the lipid composition and buffer conditions. For gel-phase lipids like DMPC, incubation should be performed above their phase transition temperature.

  • Rinsing: Gently rinse the substrate with copious amounts of buffer to remove any unfused or excess vesicles. The SLB is now formed and should be kept hydrated.

III. Photopolymerization of Diacetylene PC Bilayers

This additional step is required to stabilize bilayers formed from photopolymerizable lipids.

Materials:

  • SLB prepared with a diacetylene-containing phospholipid

  • UV light source (e.g., 254 nm lamp)

  • Deoxygenated buffer (if required by the specific lipid)

Protocol:

  • Bilayer Formation: Form the SLB using SUVs containing the diacetylene phospholipid as described above. The Langmuir-Blodgett technique can also be used for deposition.[3][9]

  • Deoxygenation (if necessary): Some diacetylene lipids are sensitive to oxygen quenching during polymerization.[3] In such cases, the bilayer should be maintained in a deoxygenated buffer during UV exposure.

  • UV Exposure: Irradiate the SLB with UV light at a wavelength of 254 nm.[1] The exposure time and intensity will depend on the specific lipid and the desired degree of polymerization. This can range from a few minutes to over an hour.

  • Washing: After polymerization, wash the bilayer with buffer to remove any unreacted monomers or byproducts. The now-polymerized bilayer will exhibit significantly enhanced stability.

Logical Workflow for Lipid Selection

The selection of an appropriate lipid for forming a stable bilayer is a multi-step process that depends on the specific experimental requirements. The following diagram illustrates a logical workflow for this decision-making process.

G start Define Experimental Requirements stability Required Bilayer Stability? start->stability fluidity Fluid Phase Required at RT? stability->fluidity High Stability (Days to Weeks) stability->fluidity Moderate Stability (Hours to Days) uv_tolerance Experiment UV-Tolerant? fluidity->uv_tolerance Yes dmpc Consider DMPC (may require temperature control) fluidity->dmpc No diyne_pc Consider Photopolymerizable Lipids (e.g., Diacetylene PC) uv_tolerance->diyne_pc Yes dopc Consider DOPC uv_tolerance->dopc No end Final Lipid Selection diyne_pc->end dopc->end dmpc->end

Caption: Decision workflow for selecting a lipid for stable bilayer formation.

Signaling Pathways and Experimental Workflows

The creation of a stable lipid bilayer is often the first step in more complex experimental setups, such as those involving the reconstitution of membrane proteins or the study of cell-membrane interactions. The following diagram illustrates a generalized experimental workflow.

G cluster_prep Preparation cluster_formation Bilayer Formation cluster_application Application lipid_prep Lipid Solution Preparation vesicle_formation SUV Formation (Extrusion) lipid_prep->vesicle_formation vesicle_fusion Vesicle Fusion vesicle_formation->vesicle_fusion substrate_prep Substrate Cleaning substrate_prep->vesicle_fusion polymerization UV Photopolymerization (for Diyne PC) vesicle_fusion->polymerization protein_reconstitution Membrane Protein Reconstitution vesicle_fusion->protein_reconstitution polymerization->protein_reconstitution characterization Biophysical Characterization (AFM, FRAP, EIS) protein_reconstitution->characterization functional_assay Functional Assays characterization->functional_assay

Caption: Generalized workflow for creating and utilizing supported lipid bilayers.

References

Safety Operating Guide

Navigating the Safe Disposal of 16:0-23:2 Diyne PC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Plan

The disposal of 16:0-23:2 Diyne PC, a polymerizable lipid, requires careful consideration of its chemical properties. The diyne group, in particular, suggests potential reactivity, including light-induced polymerization[1]. Therefore, it should be handled as a hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional.

Key Disposal Considerations:

ConsiderationGuideline
Waste Classification Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash[2].
Container Selection Use a compatible, leak-proof container with a secure screw-on cap. The original container is often a suitable choice[3][4][5].
Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine"[5][6].
Segregation Store the waste container separately from incompatible materials such as strong oxidizing agents, acids, and bases[3].
Storage Keep the waste container in a designated, well-ventilated hazardous waste storage area, away from light sources to prevent potential polymerization[1][4].
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the chemical and its waste.
Disposal Request Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup[4][6].

Step-by-Step Disposal Protocol

The following protocol outlines the process for the safe disposal of this compound from the point of generation to final pickup.

1. Waste Identification and Segregation:

  • At the point of generation, identify the waste as "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EH&S department.

2. Container Preparation and Labeling:

  • Select a clean, dry, and chemically compatible waste container. If reusing a container, ensure any previous labels are completely defaced[5].

  • Affix a hazardous waste label to the container.

  • Fill in all required information on the label, including the chemical name and accumulation start date.

3. Waste Accumulation:

  • If the compound is in solid form, transfer it carefully to the designated waste container. For residual amounts in the original vial, the entire vial can be placed in a larger, labeled container[4].

  • If in solution, ensure the solvent is also listed on the hazardous waste label.

  • Keep the waste container securely closed at all times, except when adding waste[3][4].

4. Storage Prior to Disposal:

  • Store the sealed waste container in a designated secondary containment bin or tray to prevent spills[4].

  • The storage area should be away from heat, ignition sources, and direct light[1].

5. Scheduling Waste Pickup:

  • Once the container is full or has reached the institutional time limit for waste accumulation (e.g., 90 days), contact your EH&S department to arrange for collection[4].

  • Provide them with all necessary information from the hazardous waste label.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Container Management cluster_2 Storage & Segregation cluster_3 Final Disposal A This compound Waste Generated B Treat as Hazardous Waste A->B C Select Compatible Container with Lid B->C D Affix 'Hazardous Waste' Label & List Chemical Name C->D E Store in Designated Area Away from Light D->E F Use Secondary Containment E->F G Arrange Pickup with Institution's EH&S F->G

References

Essential Safety and Operational Guide for 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashing.
Hands Double GlovingAn inner layer of nitrile gloves should be worn, with an outer layer of chemical-resistant gloves (e.g., neoprene or butyl rubber).
Body Laboratory CoatA standard laboratory coat should be worn.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Preparation and Precautionary Measures:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Work should be conducted in a well-ventilated laboratory, and all manipulations of the compound must take place within a certified chemical fume hood.

  • Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.

2. Handling the Compound:

  • This compound is a polymerizable lipid that can be sensitive to light, particularly UV irradiation. It is advisable to work under subdued lighting and to store the compound in a light-protected container.

  • When dissolving or transferring the powder, use appropriate tools to avoid generating dust.

  • If working with solutions, be mindful of the solvent's specific hazards and handle accordingly.

3. Experimental Use:

  • Clearly label all containers with the compound's name and any relevant hazard warnings.

  • During experimental procedures, maintain a clean and organized workspace to prevent accidental spills or contamination.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be considered hazardous waste.

  • Segregate this waste into a designated, clearly labeled hazardous waste container.

2. Waste Container Management:

  • Use a container that is compatible with the chemical waste.

  • Keep the hazardous waste container securely sealed when not in use.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide a complete and accurate description of the waste to the disposal personnel.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Verify Fume Hood Certification A->B Proceed if Certified C Don Personal Protective Equipment (PPE) B->C D Weigh/Transfer Compound in Fume Hood C->D E Perform Experimental Procedures D->E F Segregate Contaminated Waste E->F G Decontaminate Work Area F->G H Properly Store or Dispose of Waste G->H I Remove and Dispose of PPE H->I

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.